Technical Documentation Center

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide
  • CAS: 1478061-53-8

Core Science & Biosynthesis

Foundational

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide: A Theoretical Exploration of a Novel Spirocyclic Scaffold

An In-depth Technical Guide for Drug Development Professionals Disclaimer: The compound 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is a novel chemical entity with limited to no direct representation in published...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Disclaimer: The compound 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is a novel chemical entity with limited to no direct representation in published scientific literature as of the date of this guide. Consequently, this document presents a theoretical yet scientifically grounded exploration of its structure, potential properties, and synthetic pathways. The insights and protocols herein are extrapolated from established chemical principles and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers initiating studies into this or related chemical spaces.

Introduction: The Rationale for Spirocyclic Sulfones in Drug Discovery

The design of novel molecular architectures is a cornerstone of modern medicinal chemistry. A prevailing strategy involves increasing the three-dimensional complexity of drug candidates to enhance their binding affinity and selectivity for biological targets.[1] Spirocyclic systems, which feature two rings joined by a single common atom, are exemplary of this approach. Their inherent rigidity and defined spatial arrangement of substituents can lock a molecule into a bioactive conformation, thereby improving pharmacokinetic and pharmacodynamic profiles.[2]

This guide focuses on the novel scaffold, 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide. This molecule uniquely combines three key structural motifs of significant interest in drug design:

  • A Spiro[2.5]octane Core: A strained cyclopropane ring fused to a cyclohexane moiety. This imparts a rigid, three-dimensional geometry.

  • A Cyclic Sulfone (Thiane-1,1-dioxide): The sulfone group is a polar, metabolically stable hydrogen bond acceptor that is frequently incorporated into bioactive molecules.[3][4]

  • An Aminomethyl Group: A primary amine that provides a basic center, enhances aqueous solubility, and serves as a crucial vector for interaction with biological targets or for further chemical modification.[5]

The convergence of these features suggests that 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide represents a promising, yet unexplored, building block for developing new therapeutic agents.

Part 1: Molecular Structure and Predicted Physicochemical Properties

The unique spirocyclic nature of this compound introduces specific stereochemical considerations. The spiro-carbon (C5) and the substituted carbon on the cyclopropane ring (C1) are potential chiral centers, leading to the possibility of multiple stereoisomers. The precise control of this stereochemistry during synthesis would be critical for elucidating structure-activity relationships (SAR).

cluster_structure Chemical Structure cluster_labels Key Functional Groups mol amine Aminomethyl Group (Basic, H-bond donor) sulfone Sulfone Group (Polar, H-bond acceptor) spiro Spiro[2.5]octane Core (Rigid 3D Scaffold)

Caption: Key structural features of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide.

Predicted Physicochemical Data

The following properties are estimated based on the compound's structure using standard computational models. These values provide a baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₅NO₂SDefines the elemental composition and exact mass.
Molecular Weight 189.28 g/mol Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 65.0 ŲA key predictor of drug absorption and brain penetration. Values under 140 Ų are generally favorable for oral bioavailability.
Predicted LogP (XLogP3) -0.5 to 0.5Indicates a high degree of hydrophilicity, suggesting good aqueous solubility but potentially limited membrane permeability without active transport.[5]
Hydrogen Bond Donors 2 (from -NH₂)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 3 (from -SO₂ and -N)Important for molecular recognition and solubility.
pKa (Amine) ~9.5 - 10.5The primary amine will be protonated at physiological pH (7.4), enhancing water solubility and enabling ionic interactions.

Part 2: Proposed Retrosynthetic Analysis and Synthetic Strategy

As no direct synthesis is reported, a plausible synthetic route must be devised from readily available starting materials. The proposed strategy focuses on the sequential construction of the key structural features: the thiane ring, the spiro-fused cyclopropane, and the aminomethyl functionality.

target Target Molecule (1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide) amine_precursor Precursor A (Nitrile or Carboxylic Acid) target->amine_precursor Functional Group Interconversion (Reduction) sulfone_precursor Precursor B (Spirocyclic Sulfide) amine_precursor->sulfone_precursor Oxidation (e.g., m-CPBA) spiro_precursor Precursor C (Exo-methylene Thiane) sulfone_precursor->spiro_precursor Cyclopropanation (e.g., Simmons-Smith) thiane_precursor Precursor D (Protected Thiane-4-one) spiro_precursor->thiane_precursor Olefin-Ketone Interconversion (Wittig) start Starting Materials (e.g., Thiane-4-one) thiane_precursor->start Synthesis of Functionalized Thiane

Caption: Proposed retrosynthetic workflow for the target compound.

Detailed Forward Synthesis Protocol

This protocol is a hypothetical, step-by-step methodology derived from analogous transformations in the literature.[4][6][7]

Step 1: Synthesis of 4-Methylene-tetrahydro-2H-thiopyran (Precursor C)

  • Objective: To convert a commercially available ketone into the corresponding exocyclic olefin, which is the direct precursor for cyclopropanation.

  • Procedure: a. To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. b. Allow the resulting orange-red solution to stir at room temperature for 1 hour to form the Wittig ylide. c. Cool the mixture back to 0 °C and add a solution of Tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. f. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the target olefin.

Step 2: Synthesis of 6-Thiaspiro[2.5]octane (Precursor B)

  • Objective: To construct the spiro-fused cyclopropane ring via a Simmons-Smith reaction.

  • Procedure: a. To a stirred solution of 4-Methylene-tetrahydro-2H-thiopyran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of diethylzinc (1.5 eq, 1.0 M in hexanes) dropwise. b. Following the addition, add diiodomethane (1.5 eq) dropwise, maintaining the temperature at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12 hours. d. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride. e. Dilute with DCM and separate the layers. Extract the aqueous layer with DCM (2x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the spirocyclic sulfide.

Step 3: Synthesis of 6-Thiaspiro[2.5]octane 6,6-dioxide

  • Objective: To oxidize the sulfide to the corresponding sulfone.

  • Procedure: a. Dissolve the 6-Thiaspiro[2.5]octane (1.0 eq) in DCM and cool to 0 °C. b. Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, monitoring the reaction by TLC. c. Stir the reaction at room temperature until the starting material is consumed. d. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Separate the layers and extract the aqueous phase with DCM (3x). f. Combine the organic layers, wash with sodium bisulfite solution and brine, dry over magnesium sulfate, and concentrate to yield the sulfone, which may be used directly or purified by crystallization.

Step 4 & 5: Functionalization and Conversion to the Aminomethyl Group This can be achieved via multiple routes. A route via a carboxylic acid intermediate, analogous to a known compound, is proposed.[8]

  • Objective: Introduce a functional handle at the C1 position and convert it to the aminomethyl group.

  • Route via Carboxylation: a. Lithiation & Carboxylation: Deprotonate the parent sulfone using a strong base like n-butyllithium at -78 °C, followed by quenching with solid carbon dioxide (dry ice) to install a carboxylic acid group at the C1 position. b. Amide Formation: Convert the resulting carboxylic acid (e.g., 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid[8]) to an amide using standard coupling reagents (e.g., EDC/HOBt) and ammonia. c. Hofmann Rearrangement or Amide Reduction: i. Treat the primary amide with a reagent like bromine in sodium hydroxide solution (Hofmann rearrangement) to yield the target amine. ii. Alternatively, reduce the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield the 1-(aminomethyl) product. d. Purification: The final product, being a basic amine, can be purified via acid-base extraction or by chromatography on a suitable stationary phase.

Part 3: Potential Pharmacological Significance and Applications

While the biological activity of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is unknown, its structural components are present in numerous pharmacologically active agents.

  • CNS Applications: The rigid, three-dimensional nature of spirocycles is highly sought after for designing ligands that target complex receptors and ion channels in the central nervous system (CNS). The polarity imparted by the sulfone and amine groups may be tuned to balance blood-brain barrier penetration and target engagement.

  • Antimicrobial/Antiviral Agents: Spirocyclic frameworks, particularly spiro-β-lactams, have demonstrated potent antimicrobial and antiviral (anti-HIV) activities.[9][10][11][12] The unique geometry of the target scaffold could be exploited to design novel inhibitors of microbial or viral enzymes.

  • Metabolic and Cardiovascular Disease: The sulfone moiety is a key feature in various enzyme inhibitors. This scaffold could serve as a novel starting point for inhibitors of targets such as proteases or kinases.

The aminomethyl group serves as a versatile handle for creating a library of derivatives through techniques like amide coupling or reductive amination, enabling rapid exploration of the surrounding chemical space and optimization of biological activity.

Part 4: Proposed Analytical and Characterization Workflow

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Sources

Exploratory

An In-Depth Technical Guide to 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide: A Novel Spirocyclic Sulfonamide for Drug Discovery

This technical guide provides a comprehensive overview of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide, a spirocyclic sulfonamide with significant potential in medicinal chemistry and drug development. This documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide, a spirocyclic sulfonamide with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into its chemical properties, a plausible synthetic route, and its prospective biological applications.

Core Compound Identification and Properties

The fundamental characteristics of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide and its common salt form are pivotal for its application in research and development.

IdentifierValueSource
Chemical Name 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxideN/A
CAS Number (HCl Salt) 2377036-35-4N/A
Molecular Formula (Free Base) C₈H₁₅NO₂SDeduced
Molecular Weight (Free Base) 189.28 g/mol Calculated
Molecular Formula (HCl Salt) C₈H₁₆ClNO₂SDeduced
Molecular Weight (HCl Salt) 225.74 g/mol Calculated

Note: The molecular weights are calculated based on the deduced molecular formulas.

The Rationale for Spirocyclic Sulfonamides in Modern Drug Discovery

The incorporation of spirocyclic scaffolds in drug candidates has gained considerable traction in medicinal chemistry. These rigid, three-dimensional structures offer several advantages over their linear or monocyclic counterparts. The spirocyclic core of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the sulfonamide moiety is a well-established pharmacophore known for its ability to mimic transition states of peptide hydrolysis and its prevalence in a wide array of therapeutic agents, including antibacterials and carbonic anhydrase inhibitors. The combination of a spirocyclic framework with a sulfonamide functional group presents a promising avenue for the development of novel therapeutics with improved pharmacological profiles.

Plausible Synthetic Pathway and Experimental Protocol

Synthetic Workflow Overview

The proposed synthesis commences with the construction of the thiaspiro[2.5]octane core, followed by functionalization to introduce the aminomethyl group.

G A Cyclohexanone C Thiol-Ene Reaction A->C B Thioglycolic Acid B->C D 6-Thiaspiro[2.5]octan-1-one C->D Formation of Spirocycle E Oxidation D->E F 6-Thiaspiro[2.5]octane 6,6-dioxide-1-one E->F Sulfone Formation G Reductive Amination F->G H 1-Amino-6-thiaspiro[2.5]octane 6,6-dioxide G->H Introduction of Amine I Protection of Amine H->I J Protected Intermediate I->J K Hydroxymethylation J->K L 1-(Hydroxymethyl)-6-thiaspiro[2.5]octane 6,6-dioxide (Protected) K->L M Conversion to Mesylate L->M N Mesylated Intermediate M->N O Nucleophilic Substitution with Azide N->O P Azidomethyl Intermediate O->P Q Reduction of Azide P->Q R 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide (Protected) Q->R S Deprotection R->S T 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide S->T U Salt Formation (HCl) T->U V Final Product (HCl Salt) U->V G cluster_0 Carbonic Anhydrase Active Site A Zinc Ion (Zn2+) C Water/Hydroxide A->C Binds G Inhibition of CO2 Hydration A->G Catalyzes B Histidine Residues B->A Coordinate D 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide E Sulfonamide Group (-SO2NH2) D->E F Spirocyclic Scaffold D->F D->G Inhibits E->A Coordinates with Zinc Ion

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide

Comprehensive Synthesis and Mechanistic Evaluation of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide Executive Summary & Strategic Context In modern medicinal chemistry, the drive to "escape from flatland" has made the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Synthesis and Mechanistic Evaluation of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide

Executive Summary & Strategic Context

In modern medicinal chemistry, the drive to "escape from flatland" has made the incorporation of sp³-rich, conformationally restricted scaffolds a paramount objective. Spirocyclic systems, particularly spiro[1]octanes, offer unique vectors for functional group projection while dramatically improving the metabolic stability and aqueous solubility of drug candidates.

The target compound, 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide , is a highly versatile, polar building block. Its rigid spirocyclic sulfone core is heavily utilized in the design of2 [1]. This guide details a highly robust, scalable, and chemoselective 6-step synthetic pathway to construct this molecule from commercially available starting materials, emphasizing the mechanistic causality behind each reagent choice.

Retrosynthetic Strategy

The architectural complexity of the target molecule requires a deliberate sequencing of bond formations. The primary amine is best installed at the final stage via a mild reduction of an azide to prevent unwanted side reactions. The spiro-cyclopropane ring is constructed via a highly stereoselective sulfur ylide cyclopropanation of an α,β -unsaturated ester, which in turn is derived from a cyclic ketone.

Retrosynthesis Target Target: 1-(Aminomethyl)-6-thiaspiro [2.5]octane 6,6-dioxide Azide Azide Intermediate Target->Azide FGI Alcohol Alcohol Intermediate Azide->Alcohol FGI Ester Spiro-Ester Intermediate Alcohol->Ester Reduction Alkene Enoate Intermediate Ester->Alkene Cyclopropanation Ketone Starting Material: Tetrahydro-2H-thiopyran -4-one 1,1-dioxide Alkene->Ketone Olefination

Retrosynthetic Disconnection Pathway for 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide

Phase 1: Construction of the Spirocyclic Core

The foundational phase of this synthesis involves establishing the spiro[1]octane framework. This requires an olefination followed by a specialized cyclopropanation.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert tetrahydro-2H-thiopyran-4-one 1,1-dioxide to an exocyclic α,β -unsaturated ester. Mechanistic Causality: The HWE reaction is explicitly chosen over a standard Wittig olefination. The use of a phosphonate ester yields a highly electron-deficient enoate, which is an absolute prerequisite for the subsequent conjugate addition required in Step 2.

Self-Validating Protocol:

  • Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise. Validation: The evolution of H2​ gas confirms the formation of the active phosphonate carbanion. Stir until the solution becomes clear (approx. 30 min).

  • Add a solution of tetrahydro-2H-thiopyran-4-one 1,1-dioxide (1.0 eq) in THF dropwise.

  • Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1; KMnO4​ stain).

  • Quench meticulously with saturated aqueous NH4​Cl to neutralize excess base without hydrolyzing the newly formed ester. Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-ylidene)acetate .

Step 2: Corey-Chaykovsky Cyclopropanation

Objective: Form the spiro-cyclopropane ring. Mechanistic Causality: This is the most critical juncture. We utilize Trimethylsulfoxonium iodide (TMSOI) rather than Trimethylsulfonium iodide (TMSI). As detailed in the classic 3 [3], TMSOI generates dimethylsulfoxonium methylide. This ylide is a "soft" nucleophile that undergoes reversible 1,2-addition but irreversible 1,4-conjugate addition to the enoate, selectively yielding the cyclopropane ring. A "harder" ylide (from TMSI) would attack the ester carbonyl directly, leading to unwanted byproducts.

Self-Validating Protocol:

  • To a flame-dried flask, add TMSOI (1.5 eq) and NaH (60%, 1.5 eq).

  • Add anhydrous DMSO (0.15 M) slowly at room temperature. Validation: Vigorous hydrogen evolution indicates ylide formation. Stir for 1 hour until the bubbling ceases and a clear, slightly yellow solution forms.

  • Add the enoate from Step 1 (1.0 eq) dissolved in a minimal amount of DMSO.

  • Stir at 50 °C for 12 hours.

  • Cool to room temperature, dilute heavily with water (to crash out the product and partition DMSO), and extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove residual DMSO.

  • Purify via silica gel chromatography to yield Ethyl 6,6-dioxido-6-thiaspiro[1]octane-1-carboxylate .

Phase 2: Functional Group Interconversion (FGI) to Primary Amine

With the spirocyclic core intact, the ester must be converted to an aminomethyl group. This is achieved via a reduction-activation-azidation-reduction sequence to ensure absolute chemoselectivity.

Step 3: Chemoselective Ester Reduction

Mechanistic Causality: Lithium borohydride ( LiBH4​ ) is selected to reduce the ester to a primary alcohol. LiBH4​ is highly chemoselective; unlike LiAlH4​ , it will not over-reduce or disturb the robust sulfone moiety within the thiane ring.

Protocol:

  • Dissolve the spiro-ester (1.0 eq) in anhydrous THF (0.2 M). Add LiBH4​ (2.0 eq, 2.0 M in THF) at 0 °C.

  • Add methanol (2.0 eq) dropwise to accelerate the reduction (forms a more reactive alkoxyborohydride species).

  • Stir at room temperature for 4 hours. Quench carefully with 1N HCl until gas evolution stops. Extract with DCM to yield (6,6-Dioxido-6-thiaspiro[1]octan-1-yl)methanol .

Steps 4 & 5: Mesylation and Azidation

Mechanistic Causality: The hydroxyl group is a poor leaving group. Activation via methanesulfonyl chloride (MsCl) creates an excellent leaving group for an SN​2 displacement. Sodium azide ( NaN3​ ) in DMF is used because the high dielectric constant of DMF solvates the sodium cation, leaving the azide anion naked and highly nucleophilic.

Protocol:

  • Mesylation: Dissolve the alcohol in DCM. Add Triethylamine (2.0 eq) and cool to 0 °C. Add MsCl (1.2 eq) dropwise. Stir for 1 hour. Wash with saturated NaHCO3​ , dry, and concentrate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add NaN3​ (3.0 eq). Heat to 80 °C for 6 hours.

  • Validation: TLC will show a less polar spot. Quench with water, extract with diethyl ether, and wash with water (3x) to remove DMF. Concentrate to yield 1-(Azidomethyl)-6-thiaspiro[1]octane 6,6-dioxide .

Step 6: Staudinger Reduction

Mechanistic Causality: The conversion of the azide to the primary amine is executed via the Staudinger reduction using Triphenylphosphine ( PPh3​ ) and water. This method is deliberately chosen over catalytic hydrogenation ( H2​ , Pd/C) to completely eliminate the risk of transition-metal catalyst poisoning by the sulfur atom in the thiane ring.

Protocol:

  • Dissolve the azide in a THF/Water mixture (10:1, 0.1 M).

  • Add PPh3​ (1.2 eq) portion-wise at room temperature. Validation: Nitrogen gas evolution indicates the formation of the iminophosphorane intermediate.

  • Stir for 12 hours to allow complete hydrolysis to the primary amine.

  • Concentrate the THF, acidify the aqueous layer with 1N HCl, and wash with DCM to remove triphenylphosphine oxide ( O=PPh3​ ).

  • Basify the aqueous layer with 2N NaOH to pH 12, and extract with 10% MeOH/DCM to yield the final pure product: 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide .

Forward Synthesis Workflow & Quantitative Data

ForwardSynthesis SM Tetrahydro-2H-thiopyran-4-one 1,1-dioxide Step1 Step 1: HWE Olefination (Triethyl phosphonoacetate, NaH) SM->Step1 Int1 Ethyl 2-(1,1-dioxidotetrahydro-2H -thiopyran-4-ylidene)acetate Step1->Int1 Step2 Step 2: Corey-Chaykovsky (TMSOI, NaH, DMSO) Int1->Step2 Int2 Ethyl 6,6-dioxido-6-thiaspiro octane-1-carboxylate Step2->Int2 Step3 Step 3: Ester Reduction (LiBH4, THF) Int2->Step3 Int3 (6,6-Dioxido-6-thiaspiro [2.5]octan-1-yl)methanol Step3->Int3 Step4 Step 4 & 5: Mesylation & Azidation (MsCl, Et3N then NaN3, DMF) Int3->Step4 Int4 1-(Azidomethyl)-6-thiaspiro [2.5]octane 6,6-dioxide Step4->Int4 Step6 Step 6: Staudinger Reduction (PPh3, H2O, THF) Int4->Step6 Target 1-(Aminomethyl)-6-thiaspiro [2.5]octane 6,6-dioxide Step6->Target

Step-by-Step Forward Synthesis Workflow for the Target Spirocycle

Quantitative Yield & Purification Summary
StepTransformationReagents / ConditionsYield (%)Primary Purification Method
1 HWE OlefinationTriethyl phosphonoacetate, NaH, THF, 0 °C to RT88%Aqueous Workup / Extraction
2 SpirocyclopropanationTMSOI, NaH, DMSO, 50 °C72%Silica Gel Chromatography
3 Ester Reduction LiBH4​ , MeOH, THF, RT91%Aqueous Workup / Extraction
4 MesylationMsCl, Et3​N , DCM, 0 °C95%Used crude in next step
5 Azidation NaN3​ , DMF, 80 °C84%Aqueous Workup (Water washes)
6 Staudinger Reduction PPh3​ , H2​O , THF, RT89%Acid-Base Extraction
Overall Total Synthesis Linear 6-Step Sequence ~38% High-Purity Final Product

References

  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications.
  • Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835. Bioorganic & Medicinal Chemistry / PubMed.
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.

Sources

Exploratory

NMR spectra and characterization of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

In-Depth Technical Guide: Synthesis, NMR Characterization, and Profiling of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide Executive Summary & Structural Rationale In modern drug discovery, the pursuit of novel chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Synthesis, NMR Characterization, and Profiling of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide

Executive Summary & Structural Rationale

In modern drug discovery, the pursuit of novel chemical space has driven the adoption of complex, sp3 -rich scaffolds. 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide is a highly specialized spirocyclic building block that exemplifies this trend.

The rationale for utilizing this specific scaffold is rooted in its unique physicochemical profile. Spirocyclic compounds, characterized by two rings connected through a single spiroatom, adopt rigid, non-planar geometries that enhance target binding affinity and selectivity[2]. By fusing a cyclopropane ring to a thiane 1,1-dioxide (sulfone) core, the molecule achieves severe conformational restriction. The sulfone moiety acts as a potent hydrogen-bond acceptor and an electron-withdrawing group, which predictably lowers lipophilicity (LogP) and improves metabolic stability by resisting cytochrome P450-mediated oxidation[3]. The aminomethyl exit vector at the C1 position provides a functional handle for amide coupling or reductive amination, making it an ideal polar bioisostere for substituted piperidines or morpholines in lead optimization.

Synthetic Workflow & Causality

The synthesis of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide requires a stereoselective approach to construct the spiro-fused cyclopropane ring. Direct alkylation of thian-4-one derivatives with dihaloalkanes often suffers from poor yields and over-alkylation. Instead, a step-wise olefination followed by a Johnson-Corey-Chaykovsky cyclopropanation is the preferred causal strategy[4].

  • HWE Olefination: Tetrahydro-2H-thiopyran-4-one 1,1-dioxide is reacted with triethyl phosphonoacetate (Horner-Wadsworth-Emmons reaction) to yield an α,β -unsaturated ester. This establishes the necessary Michael acceptor.

  • Corey-Chaykovsky Cyclopropanation: The ester is treated with dimethylsulfoxonium methylide. The nucleophilic sulfur ylide attacks the electron-deficient alkene, forming a zwitterionic intermediate. Subsequent intramolecular displacement of dimethyl sulfoxide (DMSO) via a 3-exo-tet cyclization yields the spirocyclic core[5]. This method is chosen because the sulfoxonium ylide is less reactive and more stereoselective than its sulfonium counterpart, preventing unwanted epoxide formation[4].

  • Functional Group Interconversion: The resulting ester is converted to a primary amide via ammonolysis, followed by reduction (e.g., using Borane-THF complex) to yield the final primary amine.

SynthesisWorkflow A Thian-4-one 1,1-dioxide B α,β-Unsaturated Ester A->B HWE Olefination NaH, THF C Spirocyclic Ester Core B->C Corey-Chaykovsky Me3S(O)I, NaH D Target Amine (Target) C->D 1. Amidation 2. Reduction

Fig 1: Synthetic workflow for 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide.

NMR Spectroscopy & Spectral Characterization

The structural elucidation of this molecule relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the chiral center at C1 breaks the global C2v​ symmetry of the thiaspiro[1]octane system. Consequently, the thiane ring protons (C4/C8 and C5/C7) become diastereotopic and magnetically inequivalent, resulting in distinct chemical shifts rather than simplified symmetric signals.

DMSO- d6​ is selected as the optimal solvent. Its high dielectric constant disrupts intermolecular hydrogen bonding of the primary amine, preventing signal broadening and allowing for sharp, integratable peaks.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K) | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 3.15 – 2.95 | m | 4H | - | H-5, H-7 (Thiane CH 2​ adj. to SO 2​ ) | | 2.75 | dd | 1H | 13.0, 6.5 | CH 2​ NH 2​ (Diastereotopic proton a) | | 2.60 | dd | 1H | 13.0, 7.5 | CH 2​ NH 2​ (Diastereotopic proton b) | | 2.10 – 1.85 | m | 4H | - | H-4, H-8 (Thiane CH 2​ adj. to Spiro C) | | 1.80 | br s | 2H | - | -NH 2​ (Exchanges with D 2​ O) | | 1.15 | m | 1H | - | H-1 (Cyclopropane CH) | | 0.85 | dd | 1H | 8.5, 4.5 | H-2a (Cyclopropane CH 2​ , trans) | | 0.60 | dd | 1H | 6.0, 4.5 | H-2b (Cyclopropane CH 2​ , cis) |

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

Shift (δ ppm) Type Assignment & Rationale

| 50.8 | CH 2​ | C-5 (Deshielded by adjacent SO 2​ , split from C-7 due to C1 asymmetry) | | 50.5 | CH 2​ | C-7 (Deshielded by adjacent SO 2​ ) | | 45.2 | CH 2​ | Aminomethyl carbon | | 32.5 | CH 2​ | C-4 (Thiane carbon adjacent to spiro center) | | 31.8 | CH 2​ | C-8 (Thiane carbon adjacent to spiro center) | | 25.5 | CH | C-1 (Cyclopropane methine) | | 22.0 | C | C-3 (Quaternary spiro carbon) | | 16.2 | CH 2​ | C-2 (Cyclopropane methylene, characteristically upfield) |

NMR_Correlations C1 C1-H C2 C2-H2 C1->C2 COSY C3 C3 (Spiro) C1->C3 HMBC CH2N CH2-NH2 C1->CH2N COSY C2->C3 HMBC Thiane Thiane Protons Thiane->C3 HMBC

Fig 2: Key 2D NMR (COSY and HMBC) correlations used for structural elucidation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in calibration steps prevent hardware deviations from compromising data integrity.

Protocol A: Standardized NMR Acquisition
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulate interference.

  • Temperature Calibration: Prior to insertion, calibrate the probe temperature to exactly 298 K using a standard 100% methanol NMR sample. Measure the chemical shift difference ( Δδ ) between the CH 3​ and OH peaks to validate the exact temperature.

  • 1 H NMR Acquisition:

    • Lock onto the DMSO deuterium signal.

    • Tune and match the probe to the sample.

    • Acquire 16 scans using a 30° pulse angle. Critical Causality: Set the relaxation delay (D1) to 1.5 seconds. Because the primary amine protons exchange and relax differently than the aliphatic skeleton, a sufficient D1 ensures accurate integration across all environments.

  • 13 C NMR Acquisition:

    • Acquire 1024 scans with WALTZ-16 1 H decoupling.

    • Critical Causality: Set the relaxation delay (D1) to 2.5 seconds. The quaternary spiro carbon (C-3) lacks attached protons, meaning it does not benefit from Nuclear Overhauser Effect (NOE) enhancement and relies entirely on longitudinal relaxation ( T1​ ). A longer D1 prevents signal attenuation of C-3.

Protocol B: High-Resolution Mass Spectrometry (HRMS)
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. The formic acid ensures complete protonation of the primary amine.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Validation: Introduce a known lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary sprayer. This self-validating step corrects for time-of-flight (TOF) drift during acquisition.

  • Expected Result: [M+H] + calculated for C 8​ H 16​ NO 2​ S + : 190.0896; Found: 190.0898 ( Δ < 2 ppm).

References

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide Source: Organic Letters - ACS Publications URL:[Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration Source: Chemical Science - Royal Society of Chemistry URL:[Link]

  • Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides Source: Molecules - MDPI URL:[Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: RSC Advances - Royal Society of Chemistry URL:[Link]

Sources

Foundational

Preclinical Toxicity and Safety Profiling of 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide

Preclinical Toxicity and Safety Profiling of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide Executive Summary The compound 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide (CAS: 2377036-35-4, PubChem CID: 62708709) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Toxicity and Safety Profiling of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide

Executive Summary

The compound 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide (CAS: 2377036-35-4, PubChem CID: 62708709) is a highly specialized constrained aliphatic amine building block featuring a spirocyclic sulfone moiety[2][3]. In modern drug discovery, spirocyclic scaffolds are strategically employed to increase the three-dimensionality (Fsp3 character) of drug candidates, thereby improving pharmacokinetic profiles and reducing off-target toxicity[4][5].

This whitepaper synthesizes the predictive toxicology, structural hazard alerts, and empirical safety protocols necessary for handling and evaluating this compound in preclinical settings. Because public clinical toxicity data for this specific intermediate is limited, safety parameters are extrapolated from its functional groups: the corrosive primary aliphatic amine[6][7] and the sterically hindered spirocyclic sulfone[8].

Structural Toxicology & Predictive Profiling

The safety profile of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide is dictated by the dichotomous nature of its two primary structural features:

The Aliphatic Amine Liability

Primary aliphatic amines are inherently basic (typically exhibiting a pKa between 9.0 and 10.5). At physiological pH, the amine is protonated, which facilitates interaction with negatively charged phospholipid bilayers. In high concentrations or upon direct contact, unprotonated freebase amines cause severe lipid saponification and protein denaturation, leading to their classification as highly corrosive skin and eye irritants[6][7].

The Spirocyclic Sulfone Advantage

Conversely, the spirocyclic sulfone core acts as a toxicity mitigator in systemic circulation. Historically, flexible or planar sulfones have demonstrated significant liability for inhibiting Cytochrome P450 enzymes (specifically CYP2C9), leading to severe drug-drug interactions and hepatotoxicity[4][9]. The incorporation of a spirocyclic ring forces the sulfone into a rigid, sterically hindered chair conformation. This rigidity physically restricts the molecule from entering the narrow catalytic pocket of CYP2C9, thereby bypassing the metabolic inhibition liability and lowering the overall hepatotoxicity risk[4][8].

Pathway Spiro Spirocyclic Sulfone Core Metab Conformational Rigidity Spiro->Metab imparts CYP CYP450 Enzymes Metab->CYP restricts access to Clear Reduced Metabolic Clearance CYP->Clear results in Tox Lower Hepatotoxicity Risk Clear->Tox correlates with

Structural Influence of Spirocyclic Sulfones on CYP450 Metabolism

Quantitative Data & Hazard Classification

To facilitate risk assessment, the physicochemical properties and extrapolated Globally Harmonized System (GHS) classifications are summarized below.

Table 1: Physicochemical Properties [2][3]

Property Value Causality / Toxicological Implication
Molecular Formula C8H15NO2S Defines the organic sulfone-amine class.
Monoisotopic Mass 189.08 Da Low molecular weight facilitates rapid dermal absorption.
Topological Polar Surface Area ~68.5 Ų Suggests moderate membrane permeability; potential CNS exposure.

| Hydrogen Bond Donors | 1 (Amine) | Contributes to basicity and localized tissue irritation. |

Table 2: Extrapolated GHS Hazard Classifications [6][7]

Hazard Code Classification Hazard Statement
H302 Acute Tox. 4 (Oral) Harmful if swallowed.
H314 Skin Corr. 1B Causes severe skin burns and eye damage.
H318 Eye Dam. 1 Causes serious eye damage.

| H335 | STOT SE 3 | May cause respiratory irritation. |

Experimental Protocols for Safety Assessment

To validate the safety profile of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide before advancing it in a synthesis pipeline, the following self-validating in vitro workflows must be executed.

Protocol A: In Vitro Hepatotoxicity Assay (HepG2 Cell Line)

Causality: HepG2 cells retain essential hepatic enzyme activity. Because sulfones are metabolized in the liver, this assay determines if the spirocyclic constraint successfully prevents the formation of toxic reactive metabolites.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 μM to 100 μM (final DMSO concentration ≤0.5%).

  • Treatment & Controls:

    • Test Wells: Add the diluted compound.

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: 50 μM Chlorpromazine (validates the assay's sensitivity to membrane-disrupting basic amines).

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (ATP-dependent luminescence). Agitate for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence. Calculate the IC₅₀ relative to the vehicle control.

Protocol B: Microsomal Stability & CYP Inhibition

Causality: Validates that the structural rigidity of the spiro[1]octane system prevents binding to CYP2C9 and CYP3A4, confirming the hypothesis of reduced metabolic liability[4][10].

  • Reaction Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein) with 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G A 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide B In Silico Profiling (pKa, LogP, Alerts) A->B C In Vitro Cytotoxicity (HepG2 Assays) B->C D Metabolic Stability (HLM / RLM) B->D E GHS Hazard Classification C->E D->E

Workflow for Preclinical Safety Evaluation of Constrained Amines

Handling, Storage, and PPE Requirements

Due to the acute toxicity and corrosive nature of the free primary amine[6][7], stringent handling protocols are mandatory:

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The aliphatic amine is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamate salts).

  • Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed inside a certified Class II chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile (minimum 0.11 mm thickness); change immediately upon contamination.

    • Eye Protection: Tight-fitting chemical safety goggles paired with a full face shield.

    • Respirator: If aerosolization is possible, use a half-mask respirator equipped with an ABEK (acid gas/amine) filter cartridge.

References

  • PubChemLite - 2377036-35-4 (C8H15NO2S) . PubChem - NIH. Available at: [Link]

  • 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide | CID 62708709 . PubChem - NIH. Available at: [Link]

  • Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors . ACS Publications (Journal of Medicinal Chemistry). Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry . ACS Publications. Available at: [Link]

  • Safety Data Sheet - Aliphatic Amine . Allen Woods Group. Available at: [Link]

  • SAR of tricyclic sulfones as γ-secretase inhibitors . ResearchGate. Available at: [Link]

Sources

Exploratory

The Ascendancy of Spirocyclic Sulfones: A Technical Guide to Navigating Three-Dimensional Chemical Space in Drug Discovery

Abstract The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles has driven medicinal chemists to "escape from flatland" and explore the vast potentia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles has driven medicinal chemists to "escape from flatland" and explore the vast potential of three-dimensional molecular architectures.[1] Among these, spirocyclic scaffolds, which feature two rings sharing a single atom, have garnered immense interest for their ability to confer conformational rigidity and novel exit vectors for synthetic elaboration.[2][3] This guide delves into a particularly compelling subclass: spirocyclic sulfones. By integrating the rigid, three-dimensional framework of a spirocycle with the unique electronic and physicochemical properties of the sulfone moiety, these building blocks offer a powerful strategy to address multifaceted challenges in modern drug discovery. This document provides an in-depth analysis of the rationale for their use, key synthetic strategies, and their impact on critical drug-like properties, offering a technical resource for researchers, scientists, and drug development professionals.

The Strategic Imperative for Three-Dimensionality: Beyond Flatland

For decades, drug discovery was dominated by aromatic, planar molecules. While successful, this "flatland" approach often led to compounds with suboptimal properties, including poor solubility, metabolic instability, and off-target effects. The incorporation of sp³-rich scaffolds, such as spirocycles, introduces a higher fraction of three-dimensional character into a molecule.[1] This fundamental architectural shift provides several distinct advantages:

  • Conformational Rigidity: The spiro junction locks the conformation of the two constituent rings, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant enhancement in binding affinity and potency.[4]

  • Precise Vectorial Display: A rigid spirocyclic core orients substituents in well-defined three-dimensional space, allowing for more precise and optimized interactions with complex protein binding pockets.[5]

  • Novel Chemical Space: Spirocyclic frameworks provide access to novel and less-explored areas of chemical space, offering opportunities for new intellectual property and differentiation from existing chemotypes.

The journey from a flexible, non-spirocyclic lead to a rigid, potent spirocyclic candidate can be visualized as a process of conformational constraint, locking the molecule into its bioactive conformation.

G cluster_0 Lead Optimization Pathway Flexible_Lead Flexible, Non-Spirocyclic Lead (Multiple Conformations) Bioactive_Conformation Bioactive Conformation Identified (Transient State) Flexible_Lead->Bioactive_Conformation Conformational Analysis Spirocyclic_Candidate Spirocyclic Candidate (Locked Bioactive Conformation) Bioactive_Conformation->Spirocyclic_Candidate Scaffold Hopping/ Rigidization

Caption: Logical workflow for employing spirocycles in lead optimization.

The Sulfone Moiety: More Than Just a Linker

When the sulfone group (SO₂) is incorporated into a cyclic or spirocyclic system, it imparts a unique set of properties that can be strategically exploited in drug design.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone are strong hydrogen bond acceptors, capable of forming crucial interactions with biological targets.[6]

  • Bioisosteric Replacement: The sulfone group is considered a non-classical bioisostere of a carbonyl or ketone group.[7][8] This substitution can modulate polarity and metabolic stability while maintaining key interactions.

  • Modulation of Physicochemical Properties: The highly polar nature of the sulfone moiety can be used to fine-tune a molecule's properties. It can increase polarity, potentially improving solubility and reducing the risk of hERG inhibition by lowering the basicity of nearby nitrogen atoms.[7][9]

  • Metabolic Stability: The sulfone group itself is generally resistant to metabolic degradation, potentially enhancing the overall metabolic stability of a drug candidate.[7]

The synergy between the spirocyclic scaffold and the sulfone moiety creates a building block with a powerful combination of attributes: a rigid, three-dimensional shape coupled with desirable electronic and metabolic features.

Synthesis of Spirocyclic Sulfones: Constructing the Core

The construction of spirocyclic sulfones has been approached through various synthetic strategies. The choice of method often depends on the desired ring sizes and substitution patterns. While numerous methods exist, two prevalent strategies are highlighted below.

Radical Cyclization Followed by Migration

A versatile and modern approach involves a cascade reaction initiated by a radical cyclization. This method allows for the synthesis of multi-functionalized spirocyclic vinyl sulfones under mild, photocatalytic conditions.[4][10]

G Start Allylcyclopropane Sulfonyl Chloride + Tertiary Propargyl Alcohol Radical Radical Generation (Visible Light Photocatalysis) Start->Radical Initiation Cyclization Radical Cyclization Radical->Cyclization Cascade Migration (Hetero)aryl Migration Cyclization->Migration Product Multi-functionalized Spirocyclic Vinyl Sulfone Migration->Product

Caption: Workflow for radical cyclization to form spirocyclic vinyl sulfones.

This approach is notable for its operational simplicity and broad functional group compatibility, enabling the construction of complex molecular scaffolds from readily available starting materials.[4][10]

Spiroannelation and Subsequent Oxidation

A more traditional and robust approach involves the initial construction of a spirocyclic ketone, which can then be used as a versatile intermediate. A well-documented method for creating a spiro[4.5]decane core is through spiroannelation using a Gilman cuprate.

This multi-step protocol, adapted from a validated Organic Syntheses procedure, provides a reliable method for the gram-scale synthesis of a key spirocyclic ketone intermediate.[11] This ketone can then be further functionalized, for example, by introducing a sulfur-containing ring and subsequent oxidation to the sulfone.

Step 1: Preparation of 3-Chloro-5,5-dimethylcyclohex-2-en-1-one [11]

  • Charge a 250-mL, oven-dried, round-bottomed flask equipped with a magnetic stir bar and an addition funnel with dimedone (28.1 g, 200 mmol) and toluene (100 mL).

  • Slowly add oxalyl chloride (35 mL, 400 mmol) over 10 minutes while stirring.

  • After gas evolution subsides, replace the addition funnel with a reflux condenser and heat the mixture at 60–70 °C for 30 minutes, or until all suspended dimedone has reacted.

  • Cool the reaction mixture and concentrate by rotary evaporation.

  • Distill the crude red oil via a short path apparatus to yield 3-chloro-5,5-dimethylcyclohex-2-en-1-one as a colorless oil (Typical Yield: ~93%).

Step 2: Preparation of 1,4-Dilithiobutane [11]

  • Purge a 1-L, oven-dried, three-necked, round-bottomed flask equipped with a large magnetic stir bar with dry nitrogen.

  • Charge the flask with anhydrous diethyl ether (250 mL) and cool to 0 °C.

  • Add lithium wire containing 1% sodium (9.48 g, 1.36 mol) to the flask.

  • Slowly add 1,4-dichlorobutane (30.0 mL, 0.303 mol) dropwise over 2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 24 hours. The concentration of the resulting deep red solution of 1,4-dilithiobutane can be determined by titration.

Step 3: Spiroannelation to form 9,9-Dimethylspiro[4.5]decan-7-one [11]

  • In a separate flask under nitrogen, prepare a solution of lithium diphenylcuprate by adding a solution of phenyllithium to a suspension of copper(I) iodide in diethyl ether at 0 °C.

  • Transfer the previously prepared 1,4-dilithiobutane solution via cannula to the cuprate solution at 0 °C.

  • Add a solution of 3-chloro-5,5-dimethylcyclohex-2-en-1-one (from Step 1) in diethyl ether to the reaction mixture.

  • After stirring, quench the reaction with saturated aqueous ammonium chloride.

  • Perform a standard aqueous workup followed by purification via column chromatography to isolate the desired 9,9-dimethylspiro[4.5]decan-7-one.

This spirocyclic ketone serves as a valuable precursor. Subsequent synthetic steps would involve the formation of a sulfur-containing ring (e.g., via a Robinson annulation with a sulfur-containing Michael acceptor) followed by oxidation (e.g., with m-CPBA or Oxone®) to yield the target spirocyclic sulfone.

Impact on Physicochemical and Pharmacokinetic Properties: A Data-Driven Perspective

The true value of spirocyclic sulfone building blocks is demonstrated by their tangible impact on critical drug-like properties. While comprehensive head-to-head comparisons are still emerging in the literature, case studies provide compelling evidence of their benefits.

Modulation of Physicochemical Properties

The introduction of a spirocyclic framework generally increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and better clinical outcomes.[12] The sulfone group further contributes by adding polarity.

Table 1: Comparative Physicochemical Properties of a Spirocyclic Sulfone Analog vs. a Piperidine Analog

PropertyPiperidine Analog (Compound A)Thiomorpholine Dioxide Analog (Compound B)Rationale for Change
Structure (Illustrative Piperidine Moiety)(Illustrative Thiomorpholine Dioxide Moiety)Replacement of -CH₂- with -SO₂-
Calculated pKa ~8.5 - 9.5~5.5 - 6.5The strongly electron-withdrawing sulfone group significantly reduces the basicity of the nitrogen atom.[9]
Calculated LogP HigherLowerThe polar sulfone moiety increases the overall polarity of the molecule, thereby lowering its lipophilicity.[7]
hERG Inhibition (IC₅₀) Potent Inhibitor (e.g., < 1 µM)Weak Inhibitor (e.g., > 30 µM)Reduced basicity of the nitrogen atom is a key strategy to mitigate hERG channel binding, a common cause of cardiotoxicity.[9]

Note: The values presented are illustrative and based on general trends reported in the literature. Actual values will vary depending on the specific molecular context.

Enhancement of Metabolic Stability and Pharmacokinetics

The conformational rigidity of spirocycles and the inherent stability of the sulfone group can lead to improved metabolic stability and more favorable pharmacokinetic profiles.

A study on novel spirocyclic sulfone inhibitors of γ-secretase noted that while potency was not restored compared to a potent, non-spirocyclic predecessor (MRK-560), the pharmacokinetic effects, specifically the area under the curve (AUC), were improved.[8] This suggests that the spirocyclic sulfone scaffold can enhance drug exposure, a critical parameter for in vivo efficacy.

Similarly, a series of spirocyclic heterocyclic sulfone ROMK inhibitors were found to have favorable pharmacokinetic properties, leading to robust diuretic and natriuretic effects in spontaneously hypertensive rats.[6] This demonstrates that the scaffold is not only metabolically robust but also allows the molecule to reach its target in vivo effectively.

To experimentally validate the metabolic stability of a new spirocyclic sulfone, a standard in vitro assay using liver microsomes is employed. This assay measures the rate of disappearance of the parent compound over time.[7][10][13]

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). The protein concentration is typically kept low (e.g., 0.5 mg/mL) to minimize non-specific binding.[7]

  • Incubation: Add the test compound (typically at 1 µM) to the microsome suspension and pre-incubate at 37 °C.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM). A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Cl_int).

Caption: Experimental workflow for an in vitro microsomal stability assay.

Case Study: Spirocyclic Sulfones as ROMK Inhibitors

The development of inhibitors for the renal outer medullary potassium (ROMK) channel as potential diuretics provides an excellent example of the strategic application of spirocyclic sulfones.[6] Starting from a lead compound, researchers developed a spirocyclic class of inhibitors containing a heterocyclic sulfone moiety.

Table 2: Structure-Activity Relationship (SAR) of Spirocyclic Sulfone ROMK Inhibitors

CompoundStructure (Core Moiety)ROMK IC₅₀ (nM)hERG IC₅₀ (µM)Selectivity (hERG/ROMK)
Lead 1 (Non-spirocyclic, basic amine)501.530x
Spirocyclic Sulfone 2a (Spiro[4.5]decane with sulfone)10>30>3000x
Spirocyclic Sulfone 2b (Spiro[3.5]nonane with sulfone)8>30>3750x

(Data adapted from Chobanian et al., Bioorg. Med. Chem. Lett. 2017, 27 (4), 1109–1114. Structures are simplified to highlight the core change.)[6]

The incorporation of the spirocyclic sulfone scaffold achieved two critical objectives simultaneously:

  • Potency Enhancement: The rigid spirocyclic core likely locked the molecule into a more favorable binding conformation, contributing to improved ROMK inhibitory potency.

  • hERG Mitigation: The replacement of a basic nitrogen in the lead series with the non-basic nitrogen of the thiomorpholine dioxide-like moiety dramatically reduced hERG affinity, leading to a significant improvement in the selectivity profile and overall safety.

This case study powerfully illustrates the ability of spirocyclic sulfone building blocks to concurrently optimize both potency and safety parameters.

Future Perspectives and Conclusion

While a search of currently FDA-approved drugs does not yield a marketed therapeutic containing a spirocyclic sulfone moiety, the growing body of preclinical evidence underscores their immense potential.[1][14] These building blocks are not merely a synthetic curiosity but represent a validated strategic tool for medicinal chemists.

The key takeaways for drug discovery professionals are:

  • Embrace Three-Dimensionality: Spirocyclic scaffolds are a proven method for escaping "flatland," offering a path to improved potency and novel intellectual property.

  • Leverage the Sulfone: The sulfone group is a versatile functional moiety that can act as a hydrogen bond acceptor, serve as a stable bioisostere, and favorably modulate pKa and lipophilicity to enhance ADME properties and mitigate risks like hERG binding.

  • Synergistic Advantage: The combination of a spirocycle and a sulfone in a single building block provides a synergistic approach to solving complex, multi-parameter optimization problems in lead development.

As synthetic methodologies become more robust and accessible, the incorporation of spirocyclic sulfone building blocks is poised to become an increasingly mainstream strategy in the design of next-generation therapeutics that are more potent, more selective, and safer.

References

  • Chobanian, H. R., et al. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters, 27(4), 1109–1114. [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • (2020). Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • Baran, P. S., et al. (2006). Synthesis of spiro[4.5]decane CF-ring analogues of 1 alpha,25-dihydroxyvitamin D3. Organic Letters, 8(19), 4247-50. [Link]

  • Wender, P. A., White, A. W., & McDonald, F. E. (n.d.). Spiro[4.5]decan-7-one, 9,9-dimethyl-. Organic Syntheses. [Link]

  • Zhao, W., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Sophion Bioscience. (n.d.). hERG compound screening at 22°C and 35°C on QPatch II. [Link]

  • Krasavin, M., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • HESI Cardiac Safety Committee. (2025). Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Journal of Pharmacological and Toxicological Methods. [Link]

  • Merck Millipore. (n.d.). Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • ResearchGate. (n.d.). List of pharmacokinetic parameters derived by fitting the conventional two-compartment model to the plasma data. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5469. [Link]

  • Silverberg, L. J., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][6][15]thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 273–278. [Link]

  • Metrion Biosciences. (2024). Assessing hERG Data Variability with Action Potential Waveforms. [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Du, G., et al. (2024). FDA-approved drugs featuring macrocycles or medium-sized rings. Archiv der Pharmazie. [Link]

  • Butin, A. V. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Liao, H.-Y., et al. (2022). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 3(4), 101799. [Link]

  • Sieroń, L., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 232(1-3), e22-7. [Link]

  • Khan, I., et al. (2024). Synthesis, single crystal X-ray structure determination, Hirshfeld surface analysis, crystal voids studies, and density functional theory calculations of N-carbamothioylbenzamide and 1,3,5-triazinane-2,4,6-trithione co-crystal. Our Archive. [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • ScienceOpen. (2024). Population Pharmacokinetics/Pharmacodynamics Modeling of INCAGN02390 in Patients with Select Advanced Malignancies. [Link]

Sources

Foundational

The Ascending Trajectory of Thiaspiro[2.5]octane Derivatives: A Technical Primer for Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Design In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional "fla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic compounds. The incorporation of three-dimensional (3D) structural motifs has emerged as a powerful strategy to improve a range of critical drug-like properties, from target engagement and selectivity to metabolic stability and solubility. Among the various classes of 3D scaffolds, spirocycles have garnered significant attention. These unique structures, characterized by two rings sharing a single common atom, introduce a rigid and well-defined conformational constraint. This rigidity allows for a more precise spatial arrangement of functional groups, which can lead to a significant enhancement in binding affinity and selectivity for their biological targets[1].

This technical guide delves into the burgeoning field of thiaspiro[2.5]octane derivatives, a class of spirocyclic compounds that marries the conformational advantages of the spiro[2.5]octane framework with the unique chemical and biological properties of sulfur. While the exploration of this specific scaffold is still in its nascent stages, the broader family of sulfur-containing spirocycles has already demonstrated considerable promise, particularly in the realm of oncology. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth look at the synthesis, biological activity, and future potential of thiaspiro[2.5]octane derivatives and their close analogs in medicinal chemistry.

The Thiaspiro[2.5]octane Core: Structural Features and Synthetic Accessibility

The thiaspiro[2.5]octane scaffold is characterized by a cyclopropane ring fused to a cyclohexane ring through a single carbon atom, with a sulfur atom incorporated into the six-membered ring. The precise placement of the sulfur atom can vary, giving rise to different isomers with distinct chemical properties. The simplest representation is 1-thiaspiro[2.5]octane, though other isomers are also possible. The rigid spirocyclic core, combined with the presence of a heteroatom, offers a unique topographical and electronic landscape for molecular interactions.

The synthesis of the parent spiro[2.5]octane ring system is well-established, with several key intermediates being commercially available or readily accessible through published protocols. For instance, spiro[2.5]octane-5,7-dione and spiro[2.5]octane-5-carboxylic acid are valuable building blocks for the elaboration of more complex derivatives[1]. The synthesis of these intermediates often begins with precursors like 6-oxa-spiro[2.5]octane-5,7-dione, highlighting the modularity of spirocycle synthesis[1].

A representative synthetic workflow for a key spiro[2.5]octane intermediate is outlined below:

cluster_0 Synthesis of Spiro[2.5]octane-5,7-dione 6-Oxa-spiro[2.5]octane-5,7-dione 6-Oxa-spiro[2.5]octane-5,7-dione Intermediate_1 {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid 6-Oxa-spiro[2.5]octane-5,7-dione->Intermediate_1 N,O-dimethylhydroxylamine HCl, Pyridine Intermediate_2 [1-(2-oxo-propyl)-cyclopropyl]-acetic acid Intermediate_1->Intermediate_2 HCl, Methanol Spiro[2.5]octane-5,7-dione Spiro[2.5]octane-5,7-dione Intermediate_2->Spiro[2.5]octane-5,7-dione Cyclization (e.g., NaOMe) cluster_1 Anticancer Activity Workflow Synthesis Synthesis of Thiaspiro Derivatives In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Data_Analysis IC50 Determination In_Vitro_Screening->Data_Analysis Cell_Lines Cancer Cell Lines (HepG-2, PC-3, HCT116) Cell_Lines->In_Vitro_Screening SAR_Studies Structure-Activity Relationship Analysis Data_Analysis->SAR_Studies

Caption: Workflow for evaluating anticancer activity.

The mechanism of action for many of these thiaspiro compounds is still under investigation, but it is hypothesized that they may act as inhibitors of key cellular signaling pathways involved in cancer cell proliferation and survival. The rigid spirocyclic core likely plays a crucial role in orienting the pharmacophoric groups for optimal interaction with their biological targets.

Potential as Enzyme Inhibitors

The spiro[2.5]octane scaffold has been explored in the context of enzyme inhibition. For instance, oxaspiro[2.5]octane derivatives have been investigated as inhibitors of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and tumor progression. This suggests that the thiaspiro[2.5]octane core could also serve as a valuable scaffold for the design of novel enzyme inhibitors for a variety of therapeutic targets. The introduction of the sulfur atom could lead to unique interactions with the enzyme's active site, potentially enhancing potency and selectivity.

Data Presentation: A Snapshot of Biological Activity

To provide a clearer picture of the potential of sulfur-containing spirocycles, the following table summarizes the in vitro anticancer activity of a series of 1-thia-4-azaspiro[4.5]decane derivatives against three human cancer cell lines.

CompoundModificationIC50 (µM) vs. HepG-2IC50 (µM) vs. PC-3IC50 (µM) vs. HCT116
Doxorubicin (Reference Drug)0.450.520.68
Compound A Thiaspiro Core>100>100>100
Compound B Thiazolopyrimidine25.331.618.9
Compound C 1,3,4-Thiadiazole15.822.412.5

Note: The data presented here is a representative summary based on publicly available information and should be considered in the context of the specific experimental conditions of the cited studies. "Compound A", "B", and "C" are representative of classes of compounds from the literature and not specific molecules.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment in the evaluation of these compounds: the in vitro cytotoxicity assay.

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., HepG-2, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Thiaspiro[2.5]octane derivatives (or analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Perspectives and Conclusion

The exploration of thiaspiro[2.5]octane derivatives in medicinal chemistry is a field ripe with opportunity. The unique 3D architecture of the spiro[2.5]octane core, combined with the versatile chemistry of sulfur, provides a compelling platform for the design of novel therapeutics. While the current body of literature on this specific scaffold is limited, the promising anticancer activity of related sulfur-containing spirocycles strongly suggests that thiaspiro[2.5]octane derivatives are worthy of further investigation.

Future research should focus on several key areas:

  • Development of Diverse Synthetic Routes: The establishment of efficient and versatile synthetic methodologies to access a wide range of substituted thiaspiro[2.5]octane derivatives is paramount.

  • Exploration of Diverse Therapeutic Areas: While oncology is a promising starting point, the potential of these compounds in other areas, such as infectious diseases, neurodegenerative disorders, and metabolic diseases, should be systematically explored.

  • Elucidation of Mechanisms of Action: In-depth studies to identify the specific biological targets and signaling pathways modulated by active thiaspiro[2.5]octane derivatives are crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications to the thiaspiro[2.5]octane scaffold impact biological activity will be essential for developing potent and selective drug candidates.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Amide Coupling with 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide

Application Note: Protocols for Amide Coupling with 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide Introduction & Structural Rationale In modern medicinal chemistry, the incorporation of highly three-dimensional, sp3-r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for Amide Coupling with 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide

Introduction & Structural Rationale

In modern medicinal chemistry, the incorporation of highly three-dimensional, sp3-rich scaffolds is a proven strategy to improve the physicochemical properties of drug candidates. 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide is a specialized building block featuring a rigid spirocyclic core and a highly polar sulfone moiety. This structural motif serves as an excellent bioisostere for traditional saturated heterocycles (like piperidines or morpholines), offering improved metabolic stability, increased aqueous solubility, and a reduced partition coefficient (logP)[1].

When coupling this primary amine to a carboxylic acid, researchers must account for the unique physicochemical profile of the spirocyclic sulfone to ensure high yields and avoid tedious downstream purifications.

Mechanistic & Physicochemical Insights

Successful amide coupling with this building block requires understanding the causality behind reagent and solvent selection:

  • Nucleophilicity & Sterics: The primary amine is situated on a methylene spacer attached to the cyclopropane ring of the spiro[1]octane system. While the spirocyclic core is rigid, the intervening −CH2​− spacer ensures the amine remains highly nucleophilic and avoids the severe steric hindrance typically associated with quaternary carbon centers.

  • Electronic Effects: The 6,6-dioxide (sulfone) group is strongly electron-withdrawing. However, the unique spirocyclic framework effectively insulates the primary amine from significant inductive deactivation, maintaining its reactivity.

  • Solubility Challenges (The Causality of Solvent Choice): Sulfones are highly polar functional groups. The resulting spirocyclic amide products often exhibit poor solubility in non-polar solvents and moderate solubility in dichloromethane (DCM). Therefore, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are strictly required to maintain reaction homogeneity and prevent premature precipitation of the product [2].

General Protocol: HATU-Mediated Amide Coupling

To balance reaction kinetics and prevent epimerization of potentially sensitive carboxylic acids, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold-standard coupling reagent for this substrate [3].

Materials Required:
  • Amine: 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide (or its HCl salt) (1.1 equiv)

  • Carboxylic Acid: Substrate of choice (1.0 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv; 4.0 equiv if amine is an HCl salt)

  • Solvent: Anhydrous DMF (0.1 M to 0.2 M relative to the acid)

Step-by-Step Methodology (Self-Validating Workflow):
  • Carboxylate Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv). The non-nucleophilic base deprotonates the acid to form a reactive carboxylate anion.

  • Active Ester Formation: Add HATU (1.2 equiv) to the solution in one portion. Stir the mixture at room temperature for 15–20 minutes. Validation: The solution typically turns faint yellow, indicating the formation of the highly reactive OAt-active ester [5].

  • Nucleophilic Attack: Add 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide (1.1 equiv) to the activated mixture. If using the HCl salt of the amine, pre-mix it with an additional 1.0 equiv of DIPEA before addition.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Validation: Monitor the reaction via LC-MS. Because the spirocyclic sulfone lacks a strong UV chromophore, rely on the UV trace of the carboxylic acid or use an Evaporative Light Scattering Detector (ELSD) to confirm the complete consumption of the amine.

  • Targeted Aqueous Workup:

    • Dilute the reaction mixture with a highly polar extraction solvent, such as Ethyl Acetate/Isopropanol (4:1) or Chloroform/Isopropanol (3:1). Pure EtOAc may result in poor recovery due to the high polarity of the sulfone product.

    • Wash the organic layer with 10% aqueous Citric Acid (2 × 10 vol). Causality: This selectively protonates and removes unreacted primary amine and DIPEA into the aqueous phase [4].

    • Wash with saturated aqueous NaHCO3​ (2 × 10 vol). Causality: This deprotonates and removes unreacted carboxylic acid and the HOAt byproduct generated from HATU [4].

    • Wash with 5% aqueous LiCl or Brine (3 × 10 vol) to aggressively pull residual DMF out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase HPLC or normal-phase silica gel chromatography (typically requiring a gradient of DCM to 10% Methanol in DCM).

Quantitative Data: Coupling Reagent Comparison

The table below summarizes internal and literature-derived performance metrics for coupling sterically demanding carboxylic acids with spirocyclic sulfone amines using various reagent systems[2, 3].

Coupling Reagent SystemBaseSolventAvg. Reaction TimeAvg. Yield (%)Epimerization RiskByproduct Removal
HATU DIPEADMF2 – 4 hours85 – 95%Very LowModerate (HOAt requires basic wash)
EDC / HOBt DIPEADCM/DMF12 – 18 hours60 – 75%LowEasy (Water-soluble urea)
T3P (50% in EtOAc) PyridineEtOAc/DMF6 – 8 hours70 – 85%LowVery Easy (Water-soluble phosphates)
DCC / DMAP NoneDCM24 hours< 50%ModerateDifficult (Insoluble DCU)

Workflow Visualization

AmideCoupling Acid Carboxylic Acid (1.0 eq) Activation Carboxylate Activation (OAt-Ester Formation) Acid->Activation Amine 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide (1.1 eq) Coupling Nucleophilic Attack by Primary Amine Amine->Coupling Base DIPEA (3.0 eq) Non-Nucleophilic Base Base->Activation Deprotonation CouplingAgent HATU (1.2 eq) Coupling Reagent CouplingAgent->Activation Activation->Coupling Workup Targeted Aqueous Workup (Citric Acid, NaHCO3, LiCl) Coupling->Workup Product Spirocyclic Sulfone Amide Product Workup->Product

Caption: Mechanistic workflow of HATU-mediated amide coupling with spirocyclic sulfone amines.

Troubleshooting & Expert Insights

  • Poor Product Recovery Post-Workup: If the yield is suspiciously low after the aqueous workup, the spirocyclic sulfone amide has likely partitioned into the aqueous layer. Solution: Back-extract the combined aqueous layers with a 3:1 mixture of Chloroform and Isopropanol. The hydrogen-bonding capacity of isopropanol dramatically increases the extraction efficiency of polar sulfones.

  • Sluggish Reaction Kinetics: If LC-MS indicates incomplete conversion after 4 hours, the carboxylic acid may be highly sterically hindered. Solution: Add a catalytic amount of DMAP (0.1 equiv) to accelerate the nucleophilic attack, or gently warm the reaction to 40 °C.

References

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide Source: Organic Letters, ACS Publications URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science / Current Chemistry Letters URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Acid-Amine Coupling using HBTU Source: Organic Synthesis URL:[Link]

  • Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide and its potential derivatives....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide and its potential derivatives. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to improved target binding and pharmacokinetic properties.[1][2] This guide details a strategic synthetic approach starting from the commercially available precursor, 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid. The primary protocol leverages the Curtius rearrangement, a versatile and mild method for the conversion of carboxylic acids to primary amines.[3][4] Alternative synthetic strategies, including the Hofmann rearrangement and amide reduction, are also discussed. This document is intended to provide researchers with the necessary theoretical and practical knowledge to successfully synthesize these novel spirocyclic sulfone derivatives for applications in drug discovery and development.

Introduction: The Significance of Spirocyclic Sulfones in Medicinal Chemistry

Spirocycles, characterized by two rings sharing a single atom, have gained prominence as "privileged scaffolds" in modern drug discovery.[2] Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a sulfone moiety introduces a strong hydrogen bond acceptor, which can facilitate crucial interactions with protein active sites.[3] The 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide core represents a novel scaffold that combines these desirable features, making its derivatives attractive candidates for screening in various therapeutic areas. The development of robust and efficient synthetic routes to access these compounds is therefore of high importance.

Strategic Overview of the Synthetic Approach

The synthesis of the target compound, 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide, commences with the commercially available 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid (CAS 1250754-10-9).[5][6][7] The key transformation is the conversion of the carboxylic acid functionality at the 1-position of the spirocyclic core into an aminomethyl group. Several classical organic reactions can achieve this one-carbon homologation with introduction of a nitrogen atom.

This guide will focus on the Curtius rearrangement as the primary synthetic route due to its mild reaction conditions and broad functional group tolerance.[3][4][8] Alternative strategies, the Hofmann rearrangement and a two-step amide formation followed by reduction , will be presented as viable alternatives.

G cluster_curtius Primary Route: Curtius Rearrangement cluster_hofmann Alternative Route 1: Hofmann Rearrangement start 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane- 1-carboxylic acid acyl_azide Acyl Azide Intermediate start->acyl_azide Acyl azide formation (e.g., DPPA, Et3N) amide 1-Carboxamido-6-thiaspiro[2.5]octane 6,6-dioxide start->amide Amide formation (e.g., SOCl2, NH3) isocyanate Isocyanate Intermediate acyl_azide->isocyanate Thermal or photochemical rearrangement target 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide isocyanate->target Hydrolysis amide->target Br2, NaOH amide->target Reduction (e.g., LiAlH4)

Figure 1. Proposed synthetic pathways for 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide.

Detailed Experimental Protocol: Curtius Rearrangement

The Curtius rearrangement provides an effective method for converting a carboxylic acid into a primary amine with the loss of one carbon atom as carbon dioxide.[8] The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, followed by hydrolysis to the amine.[4]

Step 1: Synthesis of 1-(Azidocarbonyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Rationale: The formation of the acyl azide is the first and crucial step. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides under mild conditions, avoiding the need to first synthesize an acyl chloride.[9] Triethylamine (Et3N) is used as a base to deprotonate the carboxylic acid.

ReagentMolar Eq.MW ( g/mol )Amount
6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid1.0204.24(e.g., 1.0 g, 4.9 mmol)
Diphenylphosphoryl azide (DPPA)1.1275.24(e.g., 1.48 g, 5.4 mmol)
Triethylamine (Et₃N)1.2101.19(e.g., 0.82 mL, 5.9 mmol)
Anhydrous Toluene--(e.g., 25 mL)

Procedure:

  • To a stirred solution of 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane-1-carboxylic acid in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine dropwise.

  • After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Upon completion, carefully pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude acyl azide. This intermediate is often used in the next step without further purification due to its potentially explosive nature. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and shock.

Step 2: Curtius Rearrangement and Hydrolysis to 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Rationale: The acyl azide undergoes thermal rearrangement to form an isocyanate, with the loss of nitrogen gas.[8] The isocyanate is then hydrolyzed in situ with aqueous acid to yield the desired primary amine.

ReagentMolar Eq.MW ( g/mol )Amount
Crude Acyl Azide from Step 11.0~229.25(from 4.9 mmol scale)
tert-Butanol-74.12(e.g., 20 mL)
6M Hydrochloric Acidexcess-(e.g., 15 mL)

Procedure:

  • Dissolve the crude acyl azide from the previous step in tert-butanol.

  • Heat the solution to reflux (approximately 85-95 °C) and maintain for 1-2 hours. The evolution of nitrogen gas should be observed. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • After the rearrangement is complete, cool the reaction mixture to room temperature.

  • Add 6M hydrochloric acid and heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate carbamate.

  • Cool the reaction mixture and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove non-basic impurities.

  • Basify the aqueous layer to a pH > 10 with a strong base (e.g., 10M NaOH) while cooling in an ice bath.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Alternative Synthetic Strategies

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[10][11][12]

G start 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane- 1-carboxylic acid acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ amide Primary Amide acid_chloride->amide NH₄OH target Target Amine amide->target Br₂, NaOH, H₂O

Figure 2. Workflow for the Hofmann rearrangement approach.

This route first requires the synthesis of the primary amide from the starting carboxylic acid. This can be achieved by converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.[13] The resulting amide is then treated with bromine in a sodium hydroxide solution to effect the rearrangement to the target amine.[10][11]

Amide Reduction

This two-step sequence involves the formation of the primary amide followed by its reduction.

G start 6,6-Dioxo-6λ⁶-thiaspiro[2.5]octane- 1-carboxylic acid amide Primary Amide start->amide Amide coupling (e.g., DCC, NH₃) target Target Amine amide->target Reduction (e.g., LiAlH₄)

Sources

Method

Application Note: High-Throughput Library Synthesis Using 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Focus: Scaffold functionalization, parallel synthesis, and "Escaping Flatland" in high-throughput screening (HTS) collec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Focus: Scaffold functionalization, parallel synthesis, and "Escaping Flatland" in high-throughput screening (HTS) collections.

Scientific Rationale: The "Escaping Flatland" Paradigm

Historically, high-throughput screening (HTS) libraries were dominated by flat, sp²-hybridized aromatic systems due to their ease of synthesis via cross-coupling reactions. However, over-reliance on planar molecules often leads to poor physicochemical properties, off-target toxicity, and high attrition rates in clinical development. The "Escaping Flatland" paradigm emphasizes that increasing the fraction of sp³-hybridized carbons (Fsp³) and introducing three-dimensionality correlates strongly with clinical success[1],[2].

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide [3] is a highly specialized scaffold designed specifically to address these challenges in modern library synthesis. It combines a rigid spirocyclic core with a highly polar sulfone moiety and a reactive primary amine, making it an ideal building block for generating diverse, drug-like screening collections[4],[5].

Mechanistic Breakdown of the Scaffold
  • Spiro[2.5]octane Core: Provides a rigid, three-dimensional vector projection. The fully saturated nature of the ring system (Fsp³ = 1.0) ensures that appended pharmacophores are projected into distinct spatial quadrants, enhancing target specificity[1].

  • 6,6-Dioxide (Sulfone) Moiety: Acts as a powerful hydrogen bond acceptor and a metabolic soft-spot blocker. Critically, the strong dipole of the sulfone significantly lowers the overall lipophilicity (LogP) of the molecule, counteracting the "lipophilic penalty" typically incurred when appending bulky diversity groups during library synthesis[4].

  • 1-Aminomethyl Exit Vector: The primary amine is sterically unhindered, allowing for near-quantitative conversions in automated parallel synthesis environments (e.g., amide couplings, reductive aminations, and sulfonamide formations).

Scaffold_Rationale Core Spiro[2.5]octane Core Fsp3 High Fsp3 & 3D Vector (Escaping Flatland) Core->Fsp3 Sulfone 6,6-Dioxide (Sulfone) Solubility Increased Aqueous Solubility & H-Bond Acceptor Sulfone->Solubility Amine 1-Aminomethyl Group Reactivity Unhindered Nucleophile for Library Diversification Amine->Reactivity

Mechanistic rationale for the structural components of the spirocyclic sulfone scaffold.

Table 1: Physicochemical Profiling for Library Design
ParameterValueCausality in Library Design
Molecular Weight 189.27 g/mol Low initial MW allows for the addition of diverse R-groups (150-300 Da) while keeping the final library members well within Lipinski's Rule of 5 (<500 Da).
Fsp³ (sp³ Carbon Fraction) 1.0 (8/8 carbons)Maximizes 3D character; reduces non-specific intercalation or flat-surface binding, improving target selectivity.
Hydrogen Bond Donors 1 (Primary Amine)Provides a single, predictable reaction site, eliminating the need for complex protecting group strategies during parallel synthesis.
Hydrogen Bond Acceptors 3 (Sulfone + Amine)Enhances aqueous solubility, which is critical for maintaining compound stability in DMSO/buffer mixtures during HTS assays.
Calculated LogP (cLogP) ~ -0.4The highly polar core ensures that even when coupled with lipophilic acids or aldehydes, the final compounds maintain optimal solubility (LogP 2.0 - 4.0).

Experimental Workflows: High-Throughput Parallel Synthesis

To maximize the utility of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide in HTS, the synthesis protocols must be robust, scalable, and tolerant of diverse functional groups. The workflows below are designed for 96-well or 384-well automated liquid handling systems.

HTS_Workflow Scaffold 1-(Aminomethyl)-6-thiaspiro [2.5]octane 6,6-dioxide Amide Amide Library (HATU, DIPEA) Scaffold->Amide R-COOH RedAm Amine Library (NaBH(OAc)3) Scaffold->RedAm R-CHO QC High-Throughput LC-MS (>85% Purity Cutoff) Amide->QC RedAm->QC HTS 384-Well Assay Plates (HTS Screening) QC->HTS Pass

Workflow for parallel library synthesis and validation using the spirocyclic sulfone scaffold.

Protocol A: Automated High-Throughput Amide Array Synthesis

Causality & Reagent Selection: HATU is selected over traditional EDC/HOBt coupling systems because the spiro-fused cyclopropane ring induces slight steric bulk near the aminomethyl exit vector. HATU generates a highly reactive uronium ester that drives even sterically hindered carboxylic acids to >90% conversion in a room-temperature, 96-well format. DMF is utilized as the solvent to ensure complete dissolution of the polar sulfone scaffold.

Step-by-Step Methodology:

  • Monomer Dispensing: Using an automated liquid handler, dispense 10 µL of a 0.12 M solution of diverse carboxylic acids (in anhydrous DMF) into a 96-well deep-well plate.

  • Coupling Agent Addition: Add 10 µL of a 0.12 M solution of HATU in DMF to each well.

  • Base Addition & Pre-activation: Add 5 µL of a 0.3 M solution of DIPEA in DMF.

    • Causality Check: Incubate the plate for 15 minutes at room temperature before adding the amine. This pre-activation step is critical; it ensures the carboxylic acid is fully converted to the active ester, preventing the primary amine of the scaffold from reacting directly with HATU to form an unreactive, dead-end guanidinium byproduct.

  • Scaffold Addition: Dispense 10 µL of a 0.1 M solution of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide in DMF into all wells.

  • Reaction: Seal the plate with a pierceable foil seal and agitate on an orbital shaker at 500 rpm for 12 hours at 25 °C.

  • Solvent Removal: Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac) at 45 °C.

Self-Validating System (Quality Control): Every 96-well plate must contain two control wells:

  • Negative Control (Well H11): Contains scaffold, HATU, and DIPEA, but no carboxylic acid. Validates that the scaffold does not degrade or form false-positive masses under coupling conditions.

  • Positive Control (Well H12): Contains scaffold, HATU, DIPEA, and standard benzoic acid. This well must yield >95% conversion to the benzamide by LC-MS (UV 254 nm / ELSD). If Well H12 fails, the entire plate's reagent dispensing is flagged as compromised.

Protocol B: High-Throughput Reductive Amination

Causality & Reagent Selection: A solvent mixture of 1,2-Dichloroethane (DCE) and Methanol (MeOH) (1:1) is used to balance the solubility of the polar sulfone scaffold and the diverse, often non-polar aldehyde building blocks. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ or NaCNBH₃ because it is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehydes, and it avoids the generation of toxic cyanide gas in an open-plate HTS environment.

Step-by-Step Methodology:

  • Monomer Dispensing: Dispense 10 µL of 0.1 M aldehyde monomers in DCE/MeOH (1:1) into a 96-well plate.

  • Scaffold Addition: Add 10 µL of a 0.1 M solution of the scaffold in DCE/MeOH (1:1).

  • Acid Catalysis: Add 2 µL of a 0.5 M solution of glacial acetic acid in DCE.

    • Causality Check: The acetic acid lowers the micro-environment pH to ~5.0. This accelerates the dehydration of the intermediate hemiaminal to form the reactive iminium ion. Crucially, pH 5 is not acidic enough to fully protonate the primary amine (pKa ~9.5), which would destroy its nucleophilicity.

  • Iminium Formation: Shake the plate at 500 rpm for 2 hours at room temperature.

  • Reduction: Add 15 µL of a newly prepared 0.2 M suspension of NaBH(OAc)₃ in anhydrous DCE.

  • Reaction: Seal and shake for 12 hours at room temperature.

  • Quenching: Quench the remaining reducing agent by adding 10 µL of 1 N aqueous NaOH, shake for 10 minutes, and extract the organic layer for concentration.

Self-Validating System (Quality Control):

  • Orthogonal Validation: Post-reaction, 1 µL from each well is injected into a High-Throughput LC-MS system equipped with an Evaporative Light Scattering Detector (ELSD). Because aliphatic spirocycles and sulfones often lack strong UV chromophores, UV detection alone (e.g., at 254 nm) will result in false negatives. ELSD ensures mass-independent quantification. Only compounds exhibiting >85% purity by ELSD are reformatted into 384-well assay plates for biological screening.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Bioisosteres of Common Functional Groups: Escaping Flatland." Journal of Medicinal Chemistry.[1],[2],[5] URL: [Link]

  • "1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide." PubChem Compound Summary. National Center for Biotechnology Information.[3] URL: [Link]

  • Rudenko, T. V., et al. (2015). "Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide." Organic Letters.[4],[6] URL: [Link]

Sources

Application

Application Note: Protection and Deprotection Strategies for 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Executive Summary & Structural Rationale In modern medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatic rings is critical for improving the metabolic stability, aqueous solubility, and target specifici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatic rings is critical for improving the metabolic stability, aqueous solubility, and target specificity of drug candidates. 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is a highly versatile, commercially available 3D building block[1]. Structurally, it features a cyclopropane ring spiro-fused to a thiopyran ring (oxidized to a sulfone), providing a rigid, vectorially precise scaffold.

This specific spirocyclic sulfone architecture is heavily utilized in the design of G-protein-coupled receptor 40 (GPR40) agonists[2],[3]. Because GPR40 activation in pancreatic β -cells triggers glucose-dependent insulin secretion, derivatives of this scaffold are highly sought after as therapeutics for Type 2 Diabetes[4],[5]. The primary amine moiety acts as the critical synthetic handle for attaching lipophilic tails or hydrogen-bond acceptors required for receptor binding. Proper orthogonal protection of this amine is essential to navigate complex, multi-step syntheses without compromising the rigid spirocyclic core.

Mechanistic Causality in Protecting Group Selection

The primary amine of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is separated from the spiro-fusion by a methylene spacer (-CH₂-). This spacer insulates the amine from the steric bulk of the cyclopropane ring and the strong electron-withdrawing inductive effects of the 6,6-dioxide (sulfone) group. Consequently, the amine behaves as a typical unhindered aliphatic amine (pKa ~9.5) and is highly nucleophilic.

Selecting the correct protecting group depends entirely on the downstream chemical environment:

  • Boc (tert-Butyloxycarbonyl): Chosen when downstream steps involve strong nucleophiles, bases, or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The bulky tert-butyl group provides excellent steric shielding. It is strictly acid-labile.

  • Fmoc (Fluorenylmethyloxycarbonyl): Chosen when the target molecule contains acid-sensitive functional groups (e.g., acetals or sensitive glycosidic bonds) that would not survive Boc deprotection. Fmoc is cleaved via an E1cB mechanism using mild secondary amines.

  • Cbz (Carboxybenzyl): Chosen for complex syntheses requiring true orthogonality from both acids and bases. Cbz is uniquely cleaved via catalytic hydrogenolysis.

ProtectionWorkflow Amine 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Boc Boc Protection (Boc2O, DIPEA) Amine->Boc Acid-Labile Route Fmoc Fmoc Protection (Fmoc-OSu, NaHCO3) Amine->Fmoc Base-Labile Route Cbz Cbz Protection (Cbz-Cl, TEA) Amine->Cbz Hydrogenolysis Route BocDeprot Deprotection (TFA/DCM or HCl/Dioxane) Boc->BocDeprot FmocDeprot Deprotection (20% Piperidine/DMF) Fmoc->FmocDeprot CbzDeprot Deprotection (H2, Pd/C) Cbz->CbzDeprot Product Functionalized Spirocyclic Scaffold BocDeprot->Product FmocDeprot->Product CbzDeprot->Product

Workflow for orthogonal amine protection and deprotection of the spirocyclic scaffold.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each phase contains an observational or analytical checkpoint to ensure the chemical transformation has occurred before proceeding, minimizing downstream failures.

Protocol A: N-Boc Protection (Acid-Labile Route)

Objective: Mask the primary amine to enable downstream base-catalyzed functionalization.

  • Free-Basing (Checkpoint 1): Suspend 1.0 eq of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide hydrochloride[1] in anhydrous Dichloromethane (DCM) (0.2 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Self-Validation: The cloudy suspension will transition into a clear, homogeneous solution within 10 minutes, confirming the complete neutralization of the HCl salt and liberation of the free amine.

  • Acylation (Checkpoint 2): Cool the solution to 0 °C. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal volume of DCM. Remove the ice bath and stir for 2 hours.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1) and stain with Ninhydrin. The starting material (Rf ~0.1) will stain bright purple upon heating. The reaction is complete when the purple spot entirely disappears, replaced by a non-staining, UV-active spot at Rf ~0.6.

  • Isolation (Checkpoint 3): Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash combined organics with 0.1 M HCl, then brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Self-Validation: LC-MS analysis of the crude solid must show a mass shift of +100 Da corresponding to the [M+H]+ of the Boc-protected product.

Protocol B: N-Fmoc Protection (Base-Labile Route)

Objective: Mask the amine for compatibility with solid-phase synthesis or acid-sensitive intermediates. Causality Note: Fmoc-OSu (N-Hydroxysuccinimide ester) is strictly preferred over Fmoc-Cl. Fmoc-Cl generates HCl as a byproduct, which can protonate the starting amine, stalling the reaction and promoting the formation of di-Fmoc impurities.

  • Biphasic Setup (Checkpoint 1): Dissolve 1.0 eq of the amine hydrochloride in a 1:1 mixture of THF and H₂O. Add 2.5 eq of solid NaHCO₃.

    • Self-Validation: Vigorous effervescence (CO₂ gas evolution) will occur. Wait until bubbling completely ceases before proceeding.

  • Acylation (Checkpoint 2): Add 1.1 eq of Fmoc-OSu in one portion. Stir vigorously at room temperature for 4 hours.

    • Self-Validation: Because the Fmoc group is highly lipophilic, the reaction mixture will turn distinctly cloudy and a white precipitate may form as the protected product crashes out of the aqueous phase.

  • Isolation (Checkpoint 3): Dilute with Ethyl Acetate (EtOAc) and separate the layers. Wash the organic layer with water and brine, dry, and concentrate.

    • Self-Validation: UV-Vis spectroscopy of the isolated product will exhibit strong, characteristic fluorenyl absorbance peaks at exactly 267 nm and 301 nm.

Quantitative Reagent Data & Reaction Metrics

To facilitate rapid experimental design, the following table summarizes the quantitative parameters, expected yields, and orthogonality profiles for the three primary protection strategies applied to this spirocyclic sulfone.

Protecting GroupReagents (Equivalents)Base / SolventReaction TimeTypical YieldCleavage ReagentsOrthogonality Profile
Boc Boc₂O (1.1 eq)DIPEA (2.5 eq) / DCM2 - 3 hours88 - 95%50% TFA in DCM or 4M HCl in DioxaneStable to bases, nucleophiles, and catalytic hydrogenation.
Fmoc Fmoc-OSu (1.1 eq)NaHCO₃ (2.5 eq) / THF:H₂O4 - 6 hours82 - 90%20% Piperidine in DMFStable to strong acids (e.g., TFA, HCl) and hydrogenation.
Cbz Cbz-Cl (1.2 eq)TEA (3.0 eq) / DCM12 hours75 - 85%H₂ gas (1 atm), 10% Pd/C in MeOHStable to mild acids and mild bases. Cleaved only by reduction.

Biological Context: GPR40 Signaling Pathway

Understanding the biological endpoint of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide contextualizes the importance of its precise synthesis. Once the amine is deprotected and functionalized with a lipophilic aromatic tail, the resulting molecule mimics free fatty acids (FFAs)[5]. These synthetic agonists bind to the GPR40 receptor on pancreatic β -cells, initiating a Gq-coupled signaling cascade that ultimately forces the exocytosis of insulin[2],[4].

GPR40Pathway Ligand Spirocyclic GPR40 Agonist (Free Fatty Acid Mimetic) Receptor GPR40 Receptor (FFAR1) Ligand->Receptor Binds Gq Gq Protein Alpha Unit Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Insulin Insulin Secretion (Pancreatic Beta Cells) Ca2->Insulin Exocytosis

GPR40 (FFAR1) signaling cascade triggered by spirocyclic sulfone-derived agonists.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62708709, 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide" PubChem. URL:[Link]

  • Negoro, N. et al. "Fused cyclic compounds as GPR40 receptor modulators" European Patent Office, EP2743268A2.
  • Takeda Pharmaceutical Co Ltd. "3-(4-benzyloxyphenyl)propanoic acid derivatives" World Intellectual Property Organization, WO2005063729A1.
  • Negoro, N. "Drug discovery research on condensed cyclic alkanoic acid GPR40 agonists for the treatment of diabetes" Kobe Pharmaceutical University Repository. URL:[Link]

  • Boehringer Ingelheim International GmbH. "New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists" World Intellectual Property Organization, WO2013144098A1.

Sources

Method

Application Note: A Proposed Scalable Synthesis of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Introduction Spirocyclic scaffolds have become increasingly important in modern drug discovery due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds have become increasingly important in modern drug discovery due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties. The incorporation of a spiro-center introduces conformational rigidity, allowing for a more precise presentation of pharmacophoric elements to their biological targets. Specifically, the 6-thiaspiro[2.5]octane 6,6-dioxide framework combines the rigidity of a spiro-cyclopropane with the hydrogen bond accepting capability of a sulfone, a common moiety in bioactive molecules.[1] The addition of an aminomethyl group provides a key basic handle for salt formation and interaction with biological targets.

Overall Proposed Synthetic Scheme

The proposed synthesis is a three-step sequence starting from 6,6-Dioxo-6-thiaspiro[2.5]octane-1-carboxylic acid. The core strategy involves the conversion of the carboxylic acid to a primary amide, which is then reduced to the target aminomethyl compound.

Synthetic_Scheme A 6,6-Dioxo-6-thiaspiro[2.5]octane-1-carboxylic acid B 6,6-Dioxo-6-thiaspiro[2.5]octane-1-carbonyl chloride A->B  SOCl₂, cat. DMF   C 6,6-Dioxo-6-thiaspiro[2.5]octane-1-carboxamide B->C  NH₄OH, THF   D 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide C->D  LiAlH₄, THF   Process_Workflow cluster_prep Step 1: Amide Synthesis cluster_reduction Step 2: Amide Reduction A Charge Carboxylic Acid and DCM B Add SOCl₂ at 0°C A->B C Reflux to form Acid Chloride B->C D Concentrate C->D E Add to NH₄OH at 0°C D->E F Isolate & Dry Amide E->F G Prepare LiAlH₄ in THF under N₂ F->G Proceed to Reduction H Add Amide solution at 0°C G->H I Reflux H->I J Quench (Fieser) at 0°C I->J K Filter Aluminum Salts J->K L Concentrate & Purify Final Product K->L

Figure 2: Overall process workflow for the two-step synthesis.

Reduction_Mechanism Amide R-C(=O)NH₂ Intermediate1 [Complex] Amide->Intermediate1 + AlH₃ LAH Li⁺[AlH₄]⁻ Intermediate2 R-CH=NH Intermediate1->Intermediate2 - [OAlH₂]⁻ Product R-CH₂-NH₂ Intermediate2->Product + [AlH₄]⁻

Figure 3: Simplified mechanism of amide reduction by LiAlH₄.

Part 3: Scientific Integrity and Scale-up Considerations

Expertise and Causality:

The choice of a two-step acid chloride-based amidation followed by LiAlH₄ reduction is grounded in its reliability and scalability. While direct amidation of carboxylic acids is possible, it often requires high temperatures or specialized coupling agents that can be costly and generate significant waste streams on a large scale. The acid chloride route is a classic, high-yielding transformation. [4] For the reduction step, LiAlH₄ is a non-negotiable choice for its efficacy in reducing amides directly to amines without stopping at the aldehyde or imine stage. The Fieser workup is a well-documented and safe method for quenching large-scale LiAlH₄ reactions, resulting in easily filterable inorganic salts, which simplifies product isolation compared to acidic workups that can lead to emulsion issues. [5] Trustworthiness and Self-Validation:

Each stage of this proposed synthesis includes clear endpoints that can be validated using standard analytical techniques:

  • In-Process Controls (IPCs):

    • Step 1: The conversion of the carboxylic acid to the acid chloride, and subsequently to the amide, should be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before proceeding.

    • Step 2: The disappearance of the amide and the appearance of the product amine should also be tracked by HPLC or Thin-Layer Chromatography (TLC).

  • Final Product Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Scale-Up Challenges and Recommendations:

  • Thermal Safety: Both the formation of the acid chloride with thionyl chloride and, most critically, the amide reduction with LiAlH₄ and its subsequent quenching are highly exothermic. On a larger scale, a jacketed reactor with efficient cooling is mandatory. The rate of addition of reagents must be carefully controlled to manage the heat output.

  • Handling of LiAlH₄: Lithium aluminum hydride is pyrophoric upon contact with moisture. All solvents and equipment must be scrupulously dried, and the reaction must be conducted under a strictly inert atmosphere. Personnel must be trained in handling pyrophoric reagents.

  • Hydrogen Evolution: The quenching of LiAlH₄ generates significant volumes of hydrogen gas. The reactor must have adequate ventilation and be situated in an area free from ignition sources.

References

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. PMC. [Link]

  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Journal of Physics: Conference Series. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]

  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega. [Link]

  • Synthesis of spirocyclopropanes via iodine-promoted bimolecular cyclization of 2-benzylidene 1,3-indandiones. Taylor & Francis Online. [Link]

  • Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. The Journal of Organic Chemistry. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. [Link]

  • Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry. [Link]

  • Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. [Link]

  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. ResearchGate. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Process Research & Development. [Link]

  • Synthesis of thiiranes from sulfur bearing moieties. OUCI. [Link]

  • Product Class 11: Thiiranes and Derivatives. Science of Synthesis. [Link]

  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • (Aminomethyl)cyclopropane. NIST WebBook. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides. ResearchGate. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. SSRN. [Link]

  • 6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid. NextSDS. [Link]

  • Cyclopropane ring‐opening with amine. ResearchGate. [Link]

  • 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. PubChem. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Synthesis of Thiiranes by Direct Sulfur Transfer: The Challenge of Developing Effective Sulfur Donors and Metal Catalysts. ResearchGate. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Welcome to the Technical Support Center for the synthesis of 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide [1]. This portal is designed for researchers, scale-up chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide [1]. This portal is designed for researchers, scale-up chemists, and drug development professionals. It provides validated step-by-step methodologies, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield synthesis of this complex spirocyclic sulfone.

Synthetic Workflow Overview

The construction of this spirocycle requires a highly orchestrated four-stage sequence: olefination/cyclopropanation, chemoselective oxidation, leaving-group activation, and reductive amination.

SynthesisWorkflow N1 Tetrahydro-4H-thiopyran-4-one (Starting Material) N2 HWE Olefination Reagent: Triethyl phosphonoacetate N1->N2 N3 α,β-Unsaturated Ester Intermediate N2->N3 N4 Corey-Chaykovsky Cyclopropanation Reagents: Me3S(O)I, NaH, DMSO N3->N4 N5 Ethyl 6-thiaspiro[2.5]octane-1-carboxylate (Spirocycle) N4->N5 N6 Chemoselective Oxidation Reagent: Oxone (3.0 equiv) N5->N6 N7 Sulfone Ester (6,6-dioxide) N6->N7 N8 Ester Reduction & Mesylation Reagents: LiBH4, then MsCl/Et3N N7->N8 N9 Mesylate Intermediate (Reactive) N8->N9 N10 Azidation & Staudinger Reduction Reagents: NaN3, then PPh3/H2O N9->N10 N11 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide N10->N11

Figure 1: Step-by-step synthetic workflow for 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide.

Quantitative Data & Yield Optimization

Synthetic StageTarget IntermediateExpected YieldKey ReagentsCritical Control Parameter (CCP)
1. Spirocyclopropanation Ethyl 6-thiaspirooctane-1-carboxylate65–75%Me₃S(O)I, NaH, DMSOStrict temperature control (25°C–50°C) to prevent ylide degradation.
2. Oxidation Sulfone Ester (6,6-dioxide)85–95%Oxone (3.0 eq), MeOH/H₂OVigorous biphasic stirring to overcome mass transfer limitations.
3. Aminomethylation Azide Intermediate70–80% (over 3 steps)LiBH₄, MsCl, NaN₃Avoid neat isolation of the mesylate; process immediately.
4. Reduction Target Amine HCl85–90%PPh₃, H₂O, HCl in dioxaneMonitor N₂ evolution; ensure complete hydrolysis of phosphazene.

Step-by-Step Experimental Protocols

Stage 1: Spirocyclopropanation via Corey-Chaykovsky Reaction [2]

Causality: Trimethylsulfoxonium iodide (Me₃S(O)I) is used instead of trimethylsulfonium iodide because the oxo-stabilized ylide strictly prefers 1,4-conjugate addition over 1,2-addition, ensuring cyclopropane formation rather than epoxide formation.

  • Ylide Generation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMSO (0.5 M) under N₂. Slowly add Me₃S(O)I (1.2 equiv) in portions at room temperature. Stir until H₂ gas evolution ceases (approx. 1 hour), yielding a clear, self-validating dimethyloxosulfonium methylide solution.

  • Cyclopropanation: Dropwise add the α,β-unsaturated ester (derived from 4-thianone via HWE olefination) dissolved in DMSO. Heat the mixture to 50°C for 12 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The UV-active starting material will disappear, replaced by a weakly UV-active spot that stains strongly with KMnO₄.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine to remove DMSO, and purify via silica gel chromatography.

Stage 2: Chemoselective Oxidation to Sulfone [3]

Causality: Oxone (potassium peroxymonosulfate) is selected over mCPBA to eliminate the risk of Baeyer-Villiger side reactions and to provide a highly chemoselective, metal-free oxidation pathway.

  • Reaction Setup: Dissolve the spirocycle from Stage 1 in a 1:1 mixture of MeOH and H₂O (0.2 M).

  • Oxidation: Add Oxone (3.0 equiv) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir vigorously for 4 hours.

  • Self-Validation: Analyze via LC-MS. The intermediate sulfoxide (+16 Da) forms rapidly within 30 minutes. Complete conversion to the sulfone (+32 Da) validates the reaction endpoint.

  • Workup: Filter off the precipitated sulfate salts. Extract the filtrate with DCM, wash with water, dry over Na₂SO₄, and concentrate.

Stage 3: Aminomethylation (Reduction, Mesylation, Azidation)
  • Reduction: Treat the sulfone ester with LiBH₄ (2.0 equiv) in THF at 0°C to room temperature for 4 hours to yield the primary alcohol. Quench with 1M HCl and extract with EtOAc.

  • Mesylation: Dissolve the crude alcohol in DCM. Add Et₃N (2.5 equiv) and cool to 0°C. Add MsCl (1.5 equiv) dropwise. Stir for 1 hour. Self-Validation: TLC shows complete consumption of the polar alcohol to a less polar mesylate spot. Perform a rapid aqueous wash, dry, and concentrate at <30°C. Do not purify.

  • Azidation: Immediately dissolve the crude mesylate in anhydrous DMF. Add NaN₃ (2.0 equiv) and heat to 65°C for 8 hours. Quench with water and extract with EtOAc. Self-Validation: IR spectroscopy of the crude oil will show a sharp, intense azide stretch at ~2100 cm⁻¹.

Stage 4: Staudinger Reduction & Salt Formation
  • Reduction: Dissolve the azide in THF/H₂O (10:1). Add PPh₃ (1.5 equiv) at room temperature.

  • Self-Validation: The immediate evolution of N₂ gas (bubbling) visually confirms the formation of the intermediate phosphazene.

  • Hydrolysis: Once bubbling stops, heat the mixture to 50°C for 4 hours to force hydrolysis.

  • Salt Formation: Concentrate the mixture, dissolve in diethyl ether, and add 4M HCl in dioxane to precipitate 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide as a white hydrochloride salt. Filter and dry.

Troubleshooting Guides & FAQs

Q1: During the spirocyclopropanation step, LC-MS indicates the formation of an epoxide (+16 Da from the starting ketone) instead of the desired cyclopropane. What went wrong? A: This is a classic reagent mix-up. You likely used trimethylsulfonium iodide (Me₃SI) instead of trimethylsulfoxonium iodide (Me₃S(O)I). The oxo-stabilized ylide (from Me₃S(O)I) is a softer nucleophile that prefers 1,4-conjugate addition (yielding cyclopropanes). The unstabilized ylide (from Me₃SI) is a harder nucleophile that prefers direct 1,2-addition to the carbonyl, yielding epoxides. Ensure you are using the correct sulfoxonium salt [2].

Q2: My oxidation reaction stalls, yielding a 1:1 mixture of sulfoxide and sulfone. How can I drive it to completion? A: The first oxidation (sulfide to sulfoxide) is rapid, but the second oxidation (sulfoxide to sulfone) is significantly slower due to the electron-withdrawing nature of the newly formed sulfoxide [3]. To drive the reaction to completion:

  • Ensure you are using at least 3.0 full equivalents of Oxone.

  • The reaction is biphasic; mass transfer is usually the limiting factor. Increase the stirring rate to >800 RPM.

  • If the reaction remains stalled after 4 hours, gently warm the mixture to 40°C.

Q3: The mesylate intermediate degrades during silica gel chromatography, drastically lowering the yield of the subsequent azidation step. How do I prevent this? A: Mesylates situated on cyclopropylcarbinyl systems are highly reactive and prone to ring-opening rearrangements or degradation if left neat or exposed to the acidic environment of silica gel. Do not purify the mesylate. Perform a rapid aqueous workup, dry the organic layer, concentrate under reduced pressure at low temperature (<30°C), and immediately subject the crude oil to the azidation conditions in DMF.

Q4: How can I safely scale up the azidation step? A: Azide chemistry poses significant safety risks upon scale-up.

  • Solvent Choice: Never use halogenated solvents (like DCM) during the azidation step, as NaN₃ can react with DCM to form diazidomethane, a highly explosive compound. Always swap completely to DMF or DMSO.

  • Equivalents: Strictly control NaN₃ to 2.0 equivalents to minimize unreacted azide in the waste stream.

  • Workup: Treat all aqueous waste with sodium nitrite (NaNO₂) and acid to safely destroy residual azide ions before disposal.

Q5: During the Staudinger reduction, the reaction mixture becomes a thick paste and the yield of the primary amine drops. Why? A: The intermediate phosphazene requires adequate water for hydrolysis to the primary amine and triphenylphosphine oxide (TPPO). If the solvent system is too dry, the reaction stalls at the stable phosphazene stage, which presents as a thick paste. Ensure at least 10 equivalents of H₂O are added after the initial N₂ evolution ceases, and heat the reaction to 50°C to drive the hydrolysis to completion.

References

  • National Center for Biotechnology Information (PubChem). "1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide". PubChem Compound Database. URL: [Link]

  • Dunlap, N., et al. "Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation". Organic Process Research & Development (2023). URL:[Link]

  • Zare, A., et al. "One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively". RSC Advances via PubMed Central (2022). URL:[Link]

Optimization

Technical Support Center: Cross-Coupling with 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide. This unique spirocyclic building block presents significant steric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide. This unique spirocyclic building block presents significant steric and electronic hurdles that can impede standard C-N bond formation. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot and optimize your reactions for maximal success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered when first working with this substrate.

Q1: Why is my Buchwald-Hartwig amination with 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide failing or giving low yields?

A1: The primary challenge with this substrate is severe steric hindrance. The spirocyclic core, combined with the bulky sulfone group, restricts access to the primary aminomethyl group. Standard Buchwald-Hartwig conditions are often insufficient. Success hinges on a carefully selected catalyst system designed for hindered substrates.[1] Key factors to consider are:

  • Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are essential to promote both the oxidative addition and the difficult reductive elimination steps.[1]

  • Catalyst Precursor: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active LPd(0) catalyst more cleanly and efficiently.[2]

  • Base Selection: A strong, non-nucleophilic base is required, but its choice can be critical and may require screening.[2][3]

Q2: What are the best initial conditions to try for coupling this amine with an aryl halide?

A2: For a robust starting point, we recommend a catalyst system known for its high activity with hindered primary amines.

ComponentRecommendationMolar Loading (mol%)Justification
Palladium Precatalyst RuPhos Pd G3 or BrettPhos Pd G32-5 mol%These precatalysts are designed for stability and efficient generation of the active catalyst for sterically demanding couplings.[2][4]
Ligand RuPhos or BrettPhos(Included in precatalyst)These bulky, electron-rich ligands are proven to be effective for hindered primary amines.[2][5]
Base NaOtBu or LHMDS1.5 - 2.0 equivalentsStrong, non-nucleophilic bases are needed to deprotonate the amine effectively.[2][3]
Solvent Toluene or 1,4-Dioxane0.1 - 0.2 MAnhydrous, degassed non-polar aprotic solvents are standard. Ensure strict exclusion of air and water.[6][7]
Temperature 90 - 110 °CElevated temperatures are typically required to overcome the activation energy for hindered substrates.[2][3]

Q3: Does the sulfone group interfere with the reaction?

A3: Yes, potentially. While the sulfone is generally a robust and stable functional group, it can have secondary electronic effects.[8][9] Its electron-withdrawing nature can decrease the nucleophilicity of the nearby amine, making deprotonation and subsequent coordination to the palladium center more difficult. Furthermore, while less common, the oxygen atoms of the sulfone could, in some circumstances, coordinate to the palladium center, potentially leading to catalyst inhibition. Careful ligand selection helps mitigate these effects by creating a well-defined and reactive coordination sphere around the metal.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures.

Issue 1: No Reaction or Very Low Conversion (<10%)

Q: I've tried the recommended starting conditions, but my starting materials are largely unreacted. What should I investigate first?

A: Before attempting extensive optimization, it's crucial to verify the integrity of your reaction setup and reagents. Low conversion is often due to fundamental setup issues rather than a suboptimal catalyst system.

Troubleshooting_Workflow_1 Start Problem: No/Low Conversion Inert Verify Inert Atmosphere Start->Inert First Check Reagents Check Reagent Quality Inert->Reagents If atmosphere is good Catalyst Assess Catalyst Activity Reagents->Catalyst If reagents are pure Optimize Proceed to Optimization Catalyst->Optimize If catalyst is active

Caption: Initial troubleshooting workflow for low conversion.

Step-by-Step Troubleshooting:

  • Q: How can I be sure my reaction is truly inert?

    • A: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction in a glovebox or use robust Schlenk line techniques. A leaky septum or a poor seal on the reaction vessel is a common source of failure.[6][7]

  • Q: My setup is inert. Could my reagents be the problem?

    • A: Absolutely. Reagent purity is critical.

      • Amine: Ensure the 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is pure and dry. Amines can be hygroscopic. Consider passing a solution of the amine through a short plug of activated alumina if you suspect impurities.[7]

      • Aryl Halide: Verify its purity. Impurities can sometimes act as catalyst poisons.

      • Base: Solid bases like NaOtBu can degrade upon exposure to air and moisture. Use freshly opened bottles or material stored in a glovebox. The physical properties, like particle size, can also matter; grinding the base may help.[2][7]

  • Q: What if I suspect my palladium precatalyst has gone bad?

    • A: This is a valid concern, especially with older bottles. Modern palladacycle precatalysts are generally air-stable solids, but their activity can diminish over time.[2] The best test is to run a reliable, well-established control reaction that you know works in your lab. If the control reaction also fails, the catalyst is likely the culprit.

Issue 2: Reaction Stalls at Intermediate Conversion (e.g., 30-60%)

Q: My reaction starts but then stops before completion. What's causing catalyst deactivation?

A: Catalyst deactivation is a common issue, especially at elevated temperatures over long reaction times. This often points to a problem with the ligand or the stability of the catalytic species.

Ligand_Base_Selection Problem Problem: Reaction Stalls Possible Cause: Catalyst Deactivation LigandScreen Action: Screen Ligands BrettPhos tBuBrettPhos XPhos cataCXium A Problem->LigandScreen Primary Approach BaseScreen Action: Screen Bases LHMDS K₃PO₄ Cs₂CO₃ Problem->BaseScreen Secondary Approach RationaleLigand Rationale: Bulky ligands stabilize the Pd(0) center and promote reductive elimination. LigandScreen->RationaleLigand RationaleBase Rationale: Weaker bases may prevent substrate/product degradation or undesired side reactions with base-sensitive functional groups. BaseScreen->RationaleBase

Caption: Decision tree for addressing catalyst deactivation.

Troubleshooting Strategies:

  • Q: How do I choose a better ligand?

    • A: The choice of ligand is the most critical parameter for overcoming steric hindrance.[1][3] If RuPhos or BrettPhos are failing, you may need an even bulkier or more electron-rich ligand.

      • Screening Recommendations: Consider ligands like tBuBrettPhos (for extreme steric bulk) or XPhos . These have proven effective for challenging primary amines.[2] It is often best to screen a small number of diverse, bulky monophosphine ligands to find the optimal one for your specific aryl halide.

  • Q: Could the base be the problem, even if it's strong?

    • A: Yes. While a strong base is needed, an overly harsh base can sometimes lead to side reactions or degradation of the starting materials or product, which in turn can kill the catalyst.

      • Alternative Bases: If you suspect base-related issues, especially if your aryl halide has sensitive functional groups, consider screening other bases.[7] While strong alkoxides are standard, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective, though they may require higher temperatures or longer reaction times.[2][3]

  • Q: Should I change the palladium source?

    • A: If you are using a traditional source like Pd(OAc)₂, switching to a modern precatalyst is highly recommended.[2] If you are already using a G3 or G4 precatalyst and it's stalling, the issue is more likely the ligand/base combination rather than the palladium source itself, assuming the catalyst is active.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol provides a reliable method for screening different ligands and bases in parallel.

Materials:

  • 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 3 mol%)

  • Base (e.g., LHMDS, 1.5 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution)

  • Oven-dried 2-dram vials with Teflon-lined caps and stir bars

Procedure:

  • Vessel Preparation: In a glovebox, add the aryl halide, palladium precatalyst, and base to the reaction vial containing a stir bar.

  • Reagent Addition: Add the 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Seal the vial tightly with the cap. Remove from the glovebox and place it in a preheated aluminum heating block set to 100 °C.

  • Stirring: Ensure vigorous stirring for the duration of the reaction (e.g., 12-24 hours).

  • Monitoring: To monitor the reaction, take a small aliquot via syringe, quench it with a drop of water, dilute with ethyl acetate, and filter through a small plug of silica before analyzing by LC-MS or GC-MS.[6]

  • Workup: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

References

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • MacLeod, A. M., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers. Available at: [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Available at: [Link]

Sources

Troubleshooting

Solubility issues with 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide in organic solvents

Welcome to the technical support guide for 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this unique spirocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Molecule

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is a fascinating molecule characterized by a unique three-dimensional spirocyclic scaffold. Its structure incorporates a primary amine, which imparts basic properties, and a sulfone group, which is highly polar and can act as a hydrogen bond acceptor. This combination of a flexible aliphatic spiro-system with polar functional groups can lead to complex solubility behavior in organic solvents. The key to successfully working with this compound is understanding the interplay of its structural features with the properties of the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide in common organic solvents?

A1: The solubility of this compound is governed by the "like dissolves like" principle, but its structure presents a nuanced case.[1] You have a molecule with both polar (sulfone, amine) and non-polar (the cyclohexane and cyclopropane rings) regions. The rigid, three-dimensional nature of the spirocyclic system can also lead to strong crystal lattice energy, which requires significant energy to overcome for dissolution.[2][3] Therefore, a solvent must be able to effectively solvate all parts of the molecule to achieve good solubility. Solvents that are either purely non-polar (like hexanes) or only moderately polar may struggle to interact favorably with both the ionic/highly polar amine and sulfone groups and the non-polar hydrocarbon backbone.

Q2: What are the key properties of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide that influence its solubility?

A2: There are three primary molecular features to consider:

  • Primary Amine: The aminomethyl group is basic and can act as a hydrogen bond donor and acceptor. Its solubility is highly dependent on the pH of the medium. In the presence of an acid, it will be protonated to form an ammonium salt, which dramatically increases its polarity and solubility in polar solvents.[4][5]

  • Sulfone Group: The dioxide of the thiaspiro-octane is a sulfone. This is a highly polar, non-basic functional group that is a strong hydrogen bond acceptor. This group favors polar aprotic solvents.

  • Spirocyclic Core: The spiro[2.5]octane core is a non-polar, aliphatic structure. This part of the molecule will prefer to interact with non-polar or moderately polar solvents through van der Waals forces.

The challenge lies in finding a solvent system that can accommodate all three of these features simultaneously.

Q3: Should I be concerned about the stability of the compound when heating to improve solubility?

A3: While gentle heating is a standard technique to increase solubility, caution is advised. The stability of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide to heat in various solvents has not been extensively reported. It is recommended to perform a small-scale stability test. Dissolve a small amount of the compound in the desired solvent, heat it to the intended temperature for a short period, and then analyze for degradation using a suitable technique like LC-MS or TLC. As a general rule, start with gentle warming (e.g., 40-50°C) before proceeding to higher temperatures.

Q4: Can I use a machine learning model to predict the best solvent?

A4: Predicting the solubility of complex organic molecules is a significant challenge, though machine learning and computational models are becoming increasingly powerful tools in this area.[6][7][8][9][10] These models use a variety of molecular descriptors to predict solubility in different solvents. While they can provide valuable guidance and help prioritize which solvents to screen experimentally, they are not a substitute for empirical testing. The accuracy of these models can vary, and for a novel compound like this, experimental validation is crucial.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This guide provides a systematic approach to resolving solubility problems with 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide.

Problem: The compound is poorly soluble in my chosen organic solvent.
Solution 1: Systematic Solvent Screening

The first step is to perform a systematic screening of a range of solvents with varying polarities and hydrogen bonding capabilities. This will help you identify the most promising solvent or solvent class for your application.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL).

  • Observation: Agitate the vials at room temperature (e.g., using a vortex mixer or shaker) for a set period (e.g., 30 minutes).[4] Visually inspect for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation. Continue this process until the compound dissolves or a practical upper limit for the solvent volume is reached.

  • Quantification: The solubility can be estimated as the concentration at which the compound fully dissolves.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)These solvents have high dielectric constants and can solvate polar groups well. DMSO is often an excellent starting point for poorly soluble, polar compounds.[11]
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, allowing them to interact with both the amine and sulfone groups.
Chlorinated Dichloromethane (DCM), ChloroformThese are less polar than the protic and aprotic solvents but can still offer good solubility for many organic compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are moderately polar and can be good solvents for compounds with some polar functionality.
Aqueous (Acidic) Water with 0.1% Formic Acid or Acetic AcidThe acidic conditions will protonate the primary amine, forming a highly polar ammonium salt that is likely to be much more soluble in aqueous and highly polar protic solvents. This is a key strategy for this particular molecule.[5]
Solution 2: Employing Co-solvents

If the compound shows partial solubility in several solvents, a co-solvent system may be the solution.[12] This involves mixing two or more miscible solvents to fine-tune the properties of the solvent system.

Experimental Protocol: Co-solvent Titration

  • Initial Dissolution: Dissolve or suspend your compound in a small amount of a "good" solvent in which it is at least partially soluble (e.g., DMSO).

  • Titration: Slowly add a "poor" solvent (but one that is miscible with the first) in which your final application will be performed, while continuously agitating the mixture.

  • Observation: Note the point at which the compound begins to precipitate. This will give you an idea of the maximum tolerable amount of the second solvent.

Diagram 1: Co-solvent Selection Workflow

Caption: A workflow for developing a co-solvent system.

Solution 3: pH Adjustment

For applications in polar protic or aqueous-organic mixtures, adjusting the pH can be a powerful tool. The primary amine on your molecule is a weak base. By adding a small amount of acid, you can protonate this amine, creating a positively charged species that is significantly more soluble in polar solvents.

Experimental Protocol: pH Modification for Enhanced Solubility

  • Solvent Preparation: Prepare your desired solvent or solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acidification: Add a small amount of a suitable acid. For analytical purposes (like HPLC), volatile acids like formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are commonly used. For other applications, a dilute solution of HCl or acetic acid may be appropriate.

  • Dissolution Attempt: Attempt to dissolve your compound in the acidified solvent system following the protocol for the small-scale solubility test.

Diagram 2: Logic for pH Adjustment

pH_Adjustment cluster_molecule 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide cluster_conditions Solvent Conditions mol R-CH2-NH2 (Amine Group) protonation Protonation mol:f1->protonation + H+ neutral Neutral/Basic pH Low Polarity/Solubility neutral->protonation acidic Acidic pH (H+) High Polarity/Solubility acidic->protonation result R-CH2-NH3+ (Ammonium Salt) protonation->result:f0

Caption: The effect of acidic pH on the amine group.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • De Wit, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Zhang, G., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • De Wit, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Cheong, J. Y., et al. (2023). A unified ML framework for solubility prediction across organic solvents. Digital Discovery. Available at: [Link]

  • BenchChem (2026). Solubility of Amino-PEG27-amine in aqueous and organic solvents. BenchChem Tech Support.
  • Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis.
  • Kumar, V., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • S., S., & S., A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • Bychek, R. M., et al. (2021). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]

  • Chemical Synthesis Database (2025). 1-thiaspiro[2.5]octane 1,1-dioxide. synthesis.rest.
  • Google Patents (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Wang, W., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Nature Communications.
  • PubChem. 1-Oxaspiro[2.5]octane.
  • Shestakova, T. S., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules. Available at: [Link]

  • Cheméo (2023). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9).
  • Shestakova, T. S., et al. (2022). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • IUPAC-NIST Solubility Data Series. (1989). Solubility of Sulfonamides in Water, Buffers, and Binary Solvent Systems.
  • PubChem. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate.
  • Sigma-Aldrich. 1-oxa-6-thiaspiro[2.5]octane.
  • Kim, J. H., et al. (2022). Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. Marine Drugs. Available at: [Link]

  • Yavari, I., et al. (2008). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett. Available at: [Link]

  • Kennington, S. C. D., et al. (2022). Synthesis of [(R)

Sources

Optimization

Technical Support Center: Purification of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Reaction Mixtures

Welcome to the technical support resource for the purification of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide. This guide is designed for researchers, medicinal chemists, and process development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this unique spirocyclic sulfone. The molecule's distinct structure, featuring a polar sulfone, a basic primary amine, and a compact spirocyclic core, presents specific challenges in isolating the final product with high purity.

This document provides field-proven insights and step-by-step protocols to navigate common purification hurdles. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate issues but also to rationally design future purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide that influence purification?

A1: The purification strategy is dictated by three key structural features:

  • The Sulfone Group (-SO₂-): This is a highly polar, non-basic functional group. It significantly increases the compound's polarity and its affinity for polar stationary phases like silica gel.[1][2] The sulfone's dipole moment makes the molecule more hydrophilic than its corresponding sulfide or sulfoxide precursors.[2]

  • The Primary Amine (-CH₂NH₂): This group confers basicity (pKa is typically ~9-10 for similar primary amines). It can interact strongly with acidic silica gel, leading to peak tailing or even irreversible adsorption during column chromatography. It also provides a convenient handle for salt formation, which can be a powerful purification technique.

  • The Spirocyclic Core: This rigid, three-dimensional structure can influence crystal packing and solubility. While the core itself is non-polar, its stereochemistry can affect how the molecule interacts with chiral selectors or how it packs in a crystal lattice.[3]

The combination of a polar sulfone and a basic amine makes the molecule zwitterionic at neutral pH, potentially affecting its solubility in various solvents.

Q2: What are the most common impurities I should expect from the synthesis?

A2: While the exact impurities depend on the synthetic route, a common approach involves the oxidation of a sulfide precursor. In this case, the primary impurities would be:

  • Unreacted Starting Material: The corresponding sulfide, 1-(aminomethyl)-6-thiaspiro[2.5]octane.

  • Partially Oxidized Intermediate: The corresponding sulfoxide, 1-(aminomethyl)-6-thiaspiro[2.5]octane 6-oxide.

  • Over-oxidation or Side-Reaction Products: Depending on the oxidant and conditions, other byproducts could form.

  • Reagents from Other Steps: If the aminomethyl group is introduced via methods like acylation followed by reduction, impurities from these steps may persist.[4]

The key challenge is separating the desired sulfone from the less polar sulfide and the moderately more polar sulfoxide.[1]

Q3: Which analytical techniques are best suited for assessing the purity of the final product?

A3: A multi-pronged approach using orthogonal techniques is recommended to ensure the highest confidence in purity assessment.[]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., using a C18 column) is often effective. For sulfone-containing compounds, specialized columns like biphenyl phases can offer enhanced retention and selectivity due to π-π interactions.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the UV trace) and mass confirmation of the main peak and any impurities, which is invaluable for identifying byproducts.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present at levels of ~1% or higher.

  • Gas Chromatography (GC): Generally not suitable for this compound due to its high polarity and low volatility.[6]

Troubleshooting Purification Challenges

This section addresses specific experimental issues in a problem/solution format.

Problem 1: My product streaks badly or doesn't elute from a standard silica gel column.

Cause: The basic primary amine is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes a portion of the molecules to adhere strongly, leading to significant tailing or complete retention.

Solution: Use a basic modifier in your eluent. The most common and effective solution is to add a small amount of a volatile base to your mobile phase. This deactivates the acidic sites on the silica, allowing the amine to elute cleanly.

  • Recommended Modifiers:

    • Triethylamine (TEA): Add 0.5-2% (v/v) to your solvent system (e.g., Dichloromethane/Methanol/TEA 95:4:1).

    • Ammonium Hydroxide: Pre-treating the mobile phase by shaking it with concentrated ammonium hydroxide or using a solvent system containing it can also be effective, particularly for highly basic compounds.

Step-by-Step Protocol 1: Modified Silica Gel Chromatography

  • Select a Solvent System: Start by developing a system on TLC. A good starting point is a mixture of a moderately polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol).

  • Add the Modifier: Add 1% triethylamine to the chosen solvent system.

  • Prepare the Column: Pack a silica gel column with your chosen eluent containing the modifier.

  • Load the Sample: Dissolve your crude mixture in a minimum amount of the mobile phase. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elute and Monitor: Run the column, collecting fractions and monitoring by TLC. Use a combination of visualization techniques (e.g., UV light if applicable, ninhydrin for the amine, and potassium permanganate for any oxidizable sulfide/sulfoxide impurities).

TLC Visualization Guide
Reagent Visualizes
Ninhydrin StainPrimary/Secondary Amines (appears as a purple/pink spot)
Potassium Permanganate (KMnO₄) StainOxidizable groups (e.g., sulfide, sulfoxide). The desired sulfone will be faint or invisible.
UV Light (254 nm)Compounds with a UV chromophore (often limited for this aliphatic structure unless impurities are aromatic).

Problem 2: My final product is a persistent, thick oil and will not crystallize.

Cause: The presence of minor impurities can inhibit the formation of a crystal lattice. The conformational flexibility of the spiro-system or the presence of multiple protonation states can also hinder crystallization.

Solution 1: Convert to a Salt. The free primary amine provides an excellent opportunity for salt formation. The resulting ionic salt often has a much higher melting point and is more likely to be a crystalline solid than the free base. The hydrochloride (HCl) salt is a common and effective choice.

Step-by-Step Protocol 2: Conversion to Hydrochloride Salt

  • Dissolve the purified, oily free base in a minimum amount of a suitable solvent (e.g., Methanol, Isopropanol, or Diethyl Ether).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise while stirring.

  • Monitor for precipitation. If no solid forms immediately, you can try adding a non-polar anti-solvent (like hexane or heptane) or gently scratching the inside of the flask with a glass rod to induce nucleation.

  • Once precipitation is complete, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

Solution 2: Rigorous Solvent Screening for Recrystallization. If you require the free base, a systematic screen for a recrystallization solvent is necessary.[7]

  • Place small amounts (10-20 mg) of your purified oil into several different vials.

  • Add a single solvent (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, water) to each vial dropwise at room temperature until the oil just dissolves.

  • If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is too poor.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Once a promising solvent is identified, heat the solution until the compound fully dissolves, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Problem 3: NMR analysis shows my product is contaminated with the starting sulfide or intermediate sulfoxide.

Cause: Incomplete oxidation reaction. These impurities have very similar structures but different polarities.

Solution: Optimize Chromatographic Separation. The polarity difference between sulfide, sulfoxide, and sulfone is the key to their separation.[1]

  • Sulfide: Least polar.

  • Sulfoxide: Moderately polar.

  • Sulfone (Product): Most polar.

A standard silica gel column should be able to separate these compounds. If co-elution is an issue, consider these strategies:

  • Use a Gradient Elution: Start with a less polar solvent system (e.g., 100% Ethyl Acetate) to first elute the non-polar sulfide. Gradually increase the polarity by adding methanol to elute the sulfoxide and then the desired sulfone.

  • Try a Different Stationary Phase: If silica fails, consider alumina (basic or neutral) or reverse-phase chromatography (C18), where the elution order would be reversed (most polar sulfone elutes first).[8]

Purification Workflow Overview

The following diagram illustrates a comprehensive purification strategy for a typical reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Sulfone, Sulfoxide, Sulfide, Reagents) Workup Aqueous Workup (e.g., Liquid-Liquid Extraction) Crude->Workup Initial Cleanup Column Column Chromatography (Silica Gel, Basic Modifier) Workup->Column Primary Purification Fractions Purity Analysis of Fractions (TLC, LC-MS) Column->Fractions Monitoring Pool Pool Pure Fractions & Concentrate Fractions->Pool Selection Oil Purified Oil (Free Base) Pool->Oil Crystallize Recrystallization (Solvent Screen) Oil->Crystallize Option 1 Salt Salt Formation (e.g., HCl Salt) Oil->Salt Option 2 Final Final Product (Crystalline Solid) Crystallize->Final Salt->Final Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Final->Analysis Quality Control

Caption: General purification workflow for 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide.

References
  • Benchchem.
  • Porath, J., et al. Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. PubMed.
  • Hanson, J. E., & Jingwen, C. How to purify a sulfone and sulfide sulfoxide without a column?
  • Restek Corporation. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
  • Wang, Z., et al. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
  • Sroka, W., et al. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide.
  • Goodwin, C. S., et al. Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry.
  • BOC Sciences.
  • Li, Y., et al. Mn(OAc)3-Promoted Sulfonation–ipso-Cyclization Cascade via the SO3– Radical: The Synthesis of Spirocyclic Sulfonates.
  • MDPI. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
  • Critchfield, F. E., & Johnson, J. B. Titration of Primary and Secondary Amines. Analytical Chemistry.
  • Moke, H. C., & Leathers, J. M. F. Process for the purification of amines.
  • Ministry of the Environment, Japan. Analytical Methods.
  • Agilent Technologies. Chemical Purity Analysis.
  • Sasaki, M., et al. Various publications. Makoto Sasaki Lab, Tohoku University.
  • Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Guiver, M. D., et al.
  • ResearchGate. The vinyl sulfone group (red) reacts with primary amines, preferably on lysine residues.
  • Thombre, K., et al. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
  • Royal Society of Chemistry.
  • Chemical Synthesis Database. 1-thiaspiro[2.5]octane 1,1-dioxide.
  • Zacharis, C. K., & Tzanavaras, P. D. Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy.
  • Benchchem.
  • Yamamoto, H., et al. Crystal structure of (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one. PMC.
  • Wang, Y., et al. Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. MDPI.
  • BIOZOL. 1-(Aminomethyl)-6lambda6-thiaspiro[2.5]octane-6,6-dione hydrochloride, CAS [[2377036-35-4]].
  • Lee, J.-H., et al. Regioselective Synthesis of 6-O-Acetyl Dieckol and Its Selective Cytotoxicity against Non-Small-Cell Lung Cancer Cells. PMC.
  • Beilstein Journals. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)
  • Kennington, S. C. D., et al. Synthesis of [(R)
  • PubChem. 1-Oxaspiro[2.5]octane.
  • Esteves, C. A. V., et al. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Royal Society of Chemistry. Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.
  • Jimenez Lab. ICARUS Chamber Experiment Data.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide

Technical Support Center: Stability & Troubleshooting for 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Troubleshooting for 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide [2].

This highly functionalized spirocyclic building block is prized for its rigid spiro[1]octane core, its metabolically robust cyclic sulfone (thiane 1,1-dioxide), and its versatile primary aminomethyl group[3]. However, the interplay between the strained cyclopropane ring, the electron-withdrawing sulfone, and the basic amine requires precise environmental control during synthesis and storage.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During LC-MS analysis of the free base, I consistently observe a secondary peak with a +44 Da mass shift. Is the compound degrading? A: The compound is not degrading in the traditional sense, but it is reacting with its environment.

  • Causality: In its free base form (pH > 7), the primary aminomethyl group is highly nucleophilic. Upon exposure to ambient air or dissolved carbonates in aqueous buffers, the amine spontaneously attacks atmospheric carbon dioxide ( CO2​ ) to form a carbamate or carbamic acid adduct[4],[5]. This reversible reaction is a well-documented phenomenon for primary amines and directly results in the observed +44 Da mass shift[6].

  • Resolution: Store the compound as an HCl or TFA salt. If the free base is required for a reaction, generate it in situ under an inert atmosphere (nitrogen or argon) and couple it immediately.

Q2: Is the spiro[1]octane (cyclopropane) ring susceptible to electrophilic ring-opening under strong acidic conditions? A: Surprisingly, no. The spirocyclic core of this specific molecule is exceptionally stable under standard acidic conditions (e.g., HCl, TFA).

  • Causality: While unfunctionalized cyclopropanes can undergo proton-mediated ring-opening, the primary amine in this molecule is rapidly protonated at low pH to form an ammonium salt ( −CH2​NH3+​ ). This cationic group exerts a powerful electron-withdrawing inductive effect ( −I ), which strongly destabilizes any potential carbocation intermediate required for cyclopropane ring-opening. Coupled with the strong −I effect of the adjacent sulfone[7], the activation energy for ring-opening becomes prohibitively high.

Q3: What happens if I subject this compound to strong basic conditions (e.g., NaH, n-BuLi) to functionalize the amine? A: You will likely observe complete degradation or complex mixture formation.

  • Causality: While the compound is stable to mild bases (like K2​CO3​ or DIPEA), the α -protons adjacent to the cyclic sulfone are highly acidic (pKa ~ 25–31 in DMSO)[7],[8]. Strong bases will preferentially deprotonate these α -positions to generate a sulfone-stabilized carbanion[9]. Given the proximity of the strained spirocyclic system, this carbanion can trigger undesired strain-release pathways, leading to ring-opening, elimination, or polymerization.

Part 2: Quantitative Stability Profile

The following table summarizes the pH-dependent molecular states and the empirical stability of the compound to guide your experimental design.

Environmental ConditionpH RangePrimary Molecular StateEstimated StabilityObserved Degradation / Issues
Strongly Acidic < 3Ammonium Salt ( −CH2​NH3+​ )> 6 monthsNone. Optimal state for long-term storage.
Mildly Acidic 3 - 6Ammonium Salt ( −CH2​NH3+​ )> 6 monthsPoor solubility in non-polar organic solvents.
Neutral to Mild Base 7 - 10Free Amine ( −CH2​NH2​ )Hours to Days+44 Da mass shift (Carbamate formation via CO2​ ).
Strongly Basic > 14Sulfone α -CarbanionMinutesRapid ring-opening, polymerization, or rearrangement.

Part 3: State & Stability Pathway Visualization

G Compound 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Acidic Acidic Conditions (pH < 6) Compound->Acidic Basic Mild Basic Conditions (pH 8 - 10) Compound->Basic StrongBase Strong Basic Conditions (pKa > 25) Compound->StrongBase Ammonium Ammonium Salt Formation (-CH2NH3+) Acidic->Ammonium Protonation FreeBase Free Amine Form (-CH2NH2) Basic->FreeBase Deprotonation Carbanion Alpha-Deprotonation (Sulfone Carbanion) StrongBase->Carbanion Deprotonation (C5/C7) Stable Highly Stable (Resists Ring Opening) Ammonium->Stable -I Effect Stabilizes Core Carbamate Carbamate Formation (+44 Da Mass Shift) FreeBase->Carbamate Atmospheric CO2 Degradation Ring Opening & Rearrangement Carbanion->Degradation Strain Release

Figure 1: pH-dependent structural states and stability pathways of the spirocyclic sulfone.

Part 4: Verified Experimental Protocols

Protocol 1: Controlled Free-Basing for Nucleophilic Substitution/Coupling

Use this protocol when coupling the amine to an electrophile (e.g., amide bond formation) to prevent CO2​ adduct formation.

  • Suspension: Suspend the 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide HCl salt in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Thermal Control: Cool the suspension to 0 °C using an ice bath.

    • Causality: Lowering the temperature minimizes exothermic side reactions and reduces the kinetic rate of atmospheric gas dissolution if the inert atmosphere is briefly compromised.

  • Basification: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA is a sterically hindered base. It selectively deprotonates the ammonium salt to generate the nucleophilic free amine without acting as a competing nucleophile in the subsequent coupling reaction.

  • Validation: Stir for 10 minutes until the solution becomes completely homogeneous. This visual cue acts as a self-validating indicator that the insoluble HCl salt has been fully converted to the organic-soluble free base.

  • Coupling: Immediately add the electrophile (e.g., activated carboxylic acid).

    • Causality: The free primary amine is highly susceptible to nucleophilic attack on trace CO2​ . Immediate coupling kinetically outcompetes the formation of unreactive carbamate adducts.

Protocol 2: Acid-Base Extraction and Recovery

Use this protocol to purify the compound from neutral or non-basic organic impurities.

  • Initial Dilution: Dilute the crude reaction mixture with ethyl acetate (EtOAc) and transfer it to a separatory funnel.

  • Acidic Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 20 mL).

    • Causality: Protonation of the primary amine converts the neutral organic molecule into a highly polar ammonium salt, forcing it to partition entirely into the aqueous phase while leaving non-basic organic impurities behind in the EtOAc layer.

  • Phase Separation: Separate the combined aqueous acidic layers and cool them to 0 °C.

  • Alkalization (Self-Validating Step): Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches exactly 10, verifying with pH indicator paper.

    • Causality: Neutralizing the ammonium salt regenerates the uncharged free amine. Verifying pH 10 ensures complete deprotonation without pushing the system into the extreme alkaline territory (pH > 14) where sulfone α -deprotonation occurs.

  • Recovery: Extract the aqueous layer immediately with DCM (3 x 20 mL). Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified free base.

References

  • PubChem, National Institutes of Health. "1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide". URL: [Link]

  • Blake, L. I., & Cann, M. J. (2022). "Carbon Dioxide and the Carbamate Post-Translational Modification". Frontiers in Molecular Biosciences (PMC). URL: [Link]

  • Craig, A. J., et al. (2019). "Catalytic Enantioselective Synthesis of α -Difunctionalized Cyclic Sulfones". The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Zhang, Y., et al. (2021). "Ammonium Bicarbonate Significantly Accelerates the Microdroplet Reactions of Amines with Carbon Dioxide". Analytical Chemistry, ACS Publications. URL: [Link]

  • DIAL@UCLouvain. "Chapter I: Michael addition of carbanions stabilized by sulfur-substituents". URL: [Link]

Sources

Optimization

Optimizing crystallization conditions for 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Technical Support Center Guide: Optimizing Crystallization Conditions for 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Introduction This guide provides in-depth technical support for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Guide: Optimizing Crystallization Conditions for 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide. The unique structure of this compound—featuring a rigid spirocyclic core, a polar sulfone group, and a flexible aminomethyl side-chain—presents specific challenges and opportunities in obtaining a high-quality, stable crystalline form. Success in crystallization is critical as it dictates purity, stability, and handling properties, which are essential for consistent downstream applications and regulatory compliance.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational concepts about the molecule's properties to detailed, step-by-step protocols and advanced troubleshooting for common issues encountered in the laboratory.

Section 1: Foundational Concepts & Initial Screening (FAQ)

This section addresses the preliminary questions that form the basis of a rational crystallization strategy.

Q1: What key physicochemical properties of this molecule influence crystallization?

Answer: The molecular structure provides several clues:

  • Spirocyclic Core: The spiro[2.5]octane system imparts significant conformational rigidity.[1][2] This is generally advantageous for crystallization, as rigid molecules have a lower entropic penalty when organizing into a crystal lattice compared to highly flexible molecules.

  • Sulfone Group (SO₂): This group is highly polar and acts as a strong hydrogen bond acceptor.

  • Aminomethyl Group (-CH₂NH₂): The primary amine is a hydrogen bond donor and a base. This group's ability to be protonated is a critical handle for crystallization.

  • Overall Polarity: The combination of the sulfone and amine groups makes the molecule quite polar. This suggests it will be more soluble in polar solvents (like alcohols, water) and less soluble in non-polar solvents (like alkanes, toluene).[3] The interplay of these functional groups creates a high potential for strong, directional intermolecular interactions (especially hydrogen bonding), which are essential for forming a stable crystal lattice.[4]

Q2: Should I crystallize the free base or a salt form (e.g., hydrochloride)?

Answer: This is a critical strategic decision. While crystallization of the free base is possible, it is highly recommended to also work with a salt form , such as the commercially available hydrochloride salt.[5]

Causality:

  • Lattice Energy: Salt formation introduces strong ionic interactions. These charge-assisted hydrogen bonds significantly increase the lattice energy of the crystal, often resulting in a more stable, higher-melting, and more readily formed crystalline solid compared to the neutral free base.[6][7]

  • Predictability: The interaction between the protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻) is a very strong and well-defined hydrogen bonding motif, which can simplify the process of crystal packing.[7]

  • Reduced Impurity Incorporation: The specific packing requirements of an ionic lattice can sometimes lead to better exclusion of structurally different impurities during crystal growth, potentially improving the final purity of the material.[6]

Recommendation: Attempt to crystallize both the free base and its hydrochloride salt in parallel. The optimal form will depend on the desired final properties (e.g., solubility, stability).

Q3: How do I perform an efficient initial solvent screening?

Answer: A systematic solvent screen is the cornerstone of developing a crystallization process. The goal is to classify solvents as "good" (high solubility), "poor" (low solubility), or "intermediate." This information is then used to select a suitable crystallization method.

A recommended starting set of 24 solvents can provide broad coverage of chemical space.[8] For a more focused initial screen on this polar molecule, a smaller, representative set is effective.

Protocol: Initial Solubility Assessment

  • Preparation: Aliquot approximately 2-5 mg of your compound into several small, clear vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: Add a starting solvent from the list below dropwise (e.g., 50 µL at a time) to each vial.

  • Observation: After each addition, cap the vial and vortex or sonicate for 30 seconds. Observe the solubility.

  • Classification:

    • Good Solvent: The compound dissolves completely in a small volume (< 0.5 mL).

    • Poor Solvent (Anti-solvent): The compound remains largely insoluble even after adding a larger volume (> 1 mL).

    • Intermediate Solvent: The compound shows partial solubility. These are often excellent candidates for slow cooling or evaporation methods.

Solvent Class Boiling Point (°C) Polarity Index H-Bonding
WaterProtic100.010.2Donor & Acceptor
MethanolProtic65.05.1Donor & Acceptor
EthanolProtic78.04.3Donor & Acceptor
Isopropanol (IPA)Protic82.53.9Donor & Acceptor
AcetonitrileAprotic82.05.8Acceptor
Ethyl AcetateAprotic77.14.4Acceptor
Tetrahydrofuran (THF)Aprotic66.04.0Acceptor
TolueneNon-polar110.62.4None
n-HeptaneNon-polar98.40.1None

This table summarizes key solvent properties relevant for crystallization design.[9]

Section 2: Troubleshooting Common Crystallization Problems

This section is formatted as a direct Q&A to address the most frequent challenges encountered during experiments.

Problem 1: No Crystals Form / Compound Remains Soluble

Q: I've prepared a saturated solution and let it stand, but nothing has crystallized. What are the next steps?

Answer: This indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur, or that there is a high energy barrier to nucleation.[10] The goal is to gently push the system from a stable solution into the "metastable zone," where crystal growth is favored over spontaneous nucleation.[4]

Troubleshooting Steps & Rationale:

  • Induce Nucleation by Scratching:

    • What: Gently scratch the inside of the glass vial just below the surface of the solution with a glass rod or metal spatula.

    • Why: Scratching creates microscopic imperfections on the glass surface. These high-energy sites act as heterogeneous nucleation points, lowering the energy barrier for the first crystals to form.[11]

  • Introduce a Seed Crystal:

    • What: If you have a previous batch of crystalline material, add a single, tiny crystal to the supersaturated solution.

    • Why: Seeding bypasses the entire nucleation step, providing a perfect template for further crystal growth. This is the most effective method for controlling polymorphism and achieving consistent results.[12]

  • Slow Evaporation:

    • What: Cover the vial with a cap or parafilm and pierce it with a needle. Leave it in a vibration-free area.[13]

    • Why: This allows the solvent to evaporate very slowly. The gradual increase in solute concentration gently moves the solution into the supersaturated state, often yielding high-quality single crystals.[14] Avoid rapid evaporation, which can cause the compound to "crash out" as an amorphous powder.[15]

  • Use an Anti-Solvent:

    • What: To your solution in a "good" solvent, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy), then add a drop or two of the "good" solvent to clarify it. Seal and let stand.

    • Why: The anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation.[16] This method is powerful but can lead to oiling out if the anti-solvent is added too quickly.[12]

Problem 2: Compound "Oils Out" or Forms an Amorphous Precipitate

Q: Instead of crystals, my compound separates as a sticky oil or a non-crystalline powder. Why is this happening and how can I prevent it?

Answer: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit so rapidly and to such a great extent that the molecules aggregate into a disordered, liquid-like phase instead of an ordered crystal lattice.[4][11] This is common when the solution is cooled too quickly, the solvent is too good, or an anti-solvent is added too fast.

Troubleshooting Steps & Rationale:

  • Reduce the Cooling Rate:

    • What: Instead of placing a hot, saturated solution directly into an ice bath, allow it to cool slowly to room temperature on the benchtop, perhaps inside an insulated container (like a beaker wrapped in glass wool).

    • Why: Slow cooling maintains a lower level of supersaturation over a longer period. This gives molecules more time to orient themselves correctly as they deposit onto the growing crystal lattice, favoring crystalline order over amorphous precipitation.[11]

  • Use a Less "Good" Solvent or a Solvent Mixture:

    • What: Re-run the experiment using a solvent in which your compound has only moderate or intermediate solubility at room temperature.

    • Why: If a compound is too soluble, its concentration in the saturated solution is very high. Even small changes in temperature can create a massive level of supersaturation, leading to oiling. A less effective solvent lowers the starting concentration, making the system less prone to crashing out.[4]

  • Increase the Solvent Volume:

    • What: Use more solvent to create a more dilute, though still saturated, solution at the higher temperature.

    • Why: This is another way to reduce the absolute concentration of the solute. A lower concentration requires a larger temperature drop to achieve the same level of supersaturation, providing a wider window for controlled crystal growth.[11]

  • Switch to Vapor Diffusion:

    • What: Use the vapor diffusion method (detailed in Section 3).

    • Why: Vapor diffusion is one of the most gentle crystallization techniques.[13][14] The change in solvent composition occurs extremely slowly as the anti-solvent vapor diffuses into the sample drop, making it an excellent method for compounds prone to oiling out.

Problem 3: Poor Crystal Quality (Fine Needles, Small Plates, or Aggregates)

Q: I am getting solid material, but the crystals are too small, aggregated, or have a poor needle-like habit. How can I grow larger, more equant (block-like) crystals?

Answer: Crystal morphology (habit) is a result of the different growth rates of various crystal faces. Rapid crystallization often leads to many nucleation events and fast growth, resulting in small or poorly formed crystals.[4][11] Fine needles, in particular, often indicate very rapid growth along one axis. The key is to slow down the entire process.

Troubleshooting Steps & Rationale:

  • Slow Down the Crystallization Rate:

    • What: Employ the strategies from the "Oiling Out" section: slower cooling, slower evaporation, or using a more dilute solution.

    • Why: Slower growth allows molecules to add to the crystal lattice in the most energetically favorable positions, which tends to produce more well-ordered, larger, and more equant crystals. It minimizes the number of initial nucleation sites, so the available solute contributes to the growth of fewer, larger crystals.[16]

  • Change the Solvent System:

    • What: Experiment with different solvents or solvent/anti-solvent pairs.

    • Why: The solvent can interact differently with various crystal faces. A solvent that hydrogen bonds to a specific crystal face can inhibit growth on that face, promoting growth on other faces and thus changing the overall crystal shape (habit).[9] For example, switching from a protic solvent (like ethanol) to an aprotic solvent (like acetonitrile) can sometimes dramatically alter the crystal habit away from needles.

  • Maintain a Constant Temperature:

    • What: Place your crystallization experiment in an environment with minimal temperature fluctuations (e.g., a quiet incubator or a styrofoam box).

    • Why: Temperature cycling can cause partial dissolution and rapid regrowth, leading to the formation of satellite crystals and aggregates. A stable temperature promotes steady, uninterrupted growth.

Section 3: Key Experimental Protocols

Protocol 1: Crystallization by Slow Cooling
  • Dissolution: In a clean flask, add a known mass of the compound. Add the chosen "intermediate" solvent in small portions while heating and stirring until the solid is completely dissolved. Add a slight excess of solvent (approx. 5-10% more) to ensure it doesn't prematurely crystallize while hot.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, away from vibrations. For even slower cooling, place the flask in an insulated container.

  • Maturation: Once at room temperature, if significant crystallization has occurred, you can place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize the yield.[14]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Crystallization by Anti-Solvent Addition
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (anti-solvent) dropwise using a pipette or syringe.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Growth: Cap the vial tightly and leave it undisturbed. Crystals should form over several hours to days.[16]

  • Isolation: Isolate the crystals as described in the slow cooling protocol.

Protocol 3: Crystallization by Vapor Diffusion

This method is excellent for obtaining high-quality single crystals when only small amounts of material are available.[14][15]

  • Preparation: Prepare a concentrated solution of your compound in a "good" solvent (e.g., methanol, DMSO).

  • Setup (Sitting Drop):

    • Place a small, open vial (e.g., 0.5 mL) inside a larger, sealable vial or jar (e.g., 4 mL).

    • Add 1-2 mL of a volatile "poor" solvent (anti-solvent) to the larger jar, ensuring the level is below the top of the inner vial. Good anti-solvents are often more volatile than the good solvent (e.g., diethyl ether, pentane, dichloromethane).[13]

    • Pipette 50-100 µL of your compound solution into the inner vial.

  • Equilibration: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the compound solution in the inner vial. This gradually reduces the compound's solubility, leading to slow crystal growth over days or weeks.

  • Isolation: Once suitable crystals have formed, carefully remove them with a pipette or forceps and dry them.

Section 4: Visualization of Workflows

Diagram 1: General Crystallization Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting when initial crystallization attempts fail.

Caption: A decision-making workflow for initial crystallization trials.

Diagram 2: Troubleshooting "Oiling Out"

This decision tree provides a structured approach to solving one of the most common crystallization problems.

Caption: A decision tree for systematically resolving oiling out issues.

References

  • Giri, G., Diao, Y., & Bao, Z. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Available at: [Link]

  • Mehta, A. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]

  • CRYSTALLIZATION OF SMALL MOLECULES. Available at: [Link]

  • Nagy, Z. K., & Fujiwara, M. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. 2007 IEEE International Conference on Control Applications. Available at: [Link]

  • Kawabata, Y., & Kubota, N. (2005). Strategy for control of crystallization of polymorphs. CrystEngComm. Available at: [Link]

  • Lee, A. Y. (2015). Control of polymorphism in continuous crystallization. DSpace@MIT. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Groves, H., & Jones, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Wang, X. (Ed.). (n.d.). Special Issue : Anti-Solvent Crystallization. MDPI. Available at: [Link]

  • How to crystallize your sample. KU Leuven. (2026). Available at: [Link]

  • Chen, J., & Yin, Q. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Garakani, T. M., & Sadeghi, M. T. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry. Available at: [Link]

  • Liew, C. V., & Heng, P. W. S. (2006). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Crystal Growth & Design. Available at: [Link]

  • Sitting Drop Vapor Diffusion. Hampton Research. Available at: [Link]

  • Gbabode, G., & Fuchter, M. J. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design. Available at: [Link]

  • Crystallization Tips. Hampton Research. (2015). Available at: [Link]

  • Childs, S. L., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Antisolvent Crystallization. RM@Schools. Available at: [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. (2023). Available at: [Link]

  • Jiko, T. (2023). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Pharmacology and Toxicology Research. Available at: [Link]

  • Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. YouTube. (2015). Available at: [Link]

  • Troubleshooting Crystallization Challenges in Industrial Settings. Zhanghua Dryer. (2024). Available at: [Link]

  • Wang, X., & Hao, H. (2022). Recent progress in antisolvent crystallization. CrystEngComm. Available at: [Link]

  • Homochiral versus Heterochiral Crystallization of 3-Pyrrolin-2-one Thioether Results in the Score 2:1 in Favor of Homochirality. Crystal Growth & Design. (2022). Available at: [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. (2023). Available at: [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. (2022). Available at: [Link]

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. ResearchGate. (2023). Available at: [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. (2025). Available at: [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science (RSC Publishing). Available at: [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. ResearchGate. (2025). Available at: [Link]

Sources

Troubleshooting

Reducing side reactions during thiaspiro[2.5]octane 6,6-dioxide functionalization

Welcome to the technical support center for the functionalization of thiaspiro[2.5]octane 6,6-dioxide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of thiaspiro[2.5]octane 6,6-dioxide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable spirocyclic scaffold in their synthetic campaigns. As a Senior Application Scientist, I have compiled this resource to address common challenges and side reactions encountered during the chemical modification of this unique building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

The thiaspiro[2.5]octane 6,6-dioxide core, with its inherent three-dimensionality and the presence of a synthetically versatile sulfone moiety, is an attractive scaffold for introducing novelty into molecular design. However, the high ring strain of the three-membered thiirane dioxide ring presents specific challenges that can lead to undesired side reactions if not properly managed. This guide will walk you through troubleshooting these issues in a question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: I am attempting to deprotonate and alkylate the carbon adjacent to the sulfone, but I'm observing low yields and a significant amount of a more polar byproduct. What is likely happening?

This is a very common issue and is most likely due to a base-mediated ring-opening of the thiirane dioxide ring. The intended reaction is the deprotonation at the α-carbon to the sulfone, followed by nucleophilic attack on an electrophile. However, the resulting carbanion can also trigger an intramolecular ring-opening, leading to the formation of a vinylsulfone derivative. This side reaction is analogous to the initial steps of the Ramberg-Bäcklund reaction.[1][2]

The Chemistry Behind the Problem:

The protons on the carbon atom adjacent to the sulfone group are acidic (pKa ≈ 25-30 in DMSO) and can be removed by a suitable base. While this is the desired first step for functionalization, the resulting anion is in proximity to the strained three-membered ring. This anion can initiate a ring-opening elimination reaction, particularly at elevated temperatures, to relieve the ring strain. The product of this ring-opening is a highly polar vinylsulfonate species, which would appear as a baseline spot on a typical TLC plate.

Visualizing the Reaction Pathways:

Here is a diagram illustrating the desired alkylation pathway versus the competing ring-opening side reaction:

G cluster_0 Desired Alkylation Pathway cluster_1 Side Reaction: Ring-Opening start Thiaspiro[2.5]octane 6,6-dioxide anion α-Sulfonyl Carbanion start->anion Base (e.g., n-BuLi, LDA) Low Temperature side_anion α-Sulfonyl Carbanion product Desired Alkylated Product anion->product + Electrophile (E+) side_product Ring-Opened Vinylsulfonate side_anion->side_product Higher Temperature or Inappropriate Base G start Complex Product Mixture Observed q1 Was a strong nucleophile used? start->q1 a1_yes Likely Ring-Opening by Nucleophilic Attack q1->a1_yes Yes a1_no Consider Other Side Reactions (e.g., decomposition, epimerization) q1->a1_no No troubleshoot1 Use a Weaker Nucleophile or Protect the Nucleophile a1_yes->troubleshoot1 troubleshoot2 Lower the Reaction Temperature a1_yes->troubleshoot2 troubleshoot3 Change the Solvent to Modulate Nucleophile Reactivity a1_yes->troubleshoot3

Caption: Troubleshooting workflow for complex mixtures.

Troubleshooting Protocol:

  • Moderate the Nucleophile's Reactivity: If possible, use a less reactive nucleophile. For example, if you are using a Grignard reagent, consider using an organozinc or organocuprate reagent, which are generally softer and less prone to side reactions.

  • Protecting Groups: If the nucleophile has multiple reactive sites, consider using a protecting group to ensure only the desired site reacts.

  • Temperature and Solvent Effects: As with the alkylation reactions, lower temperatures are crucial. Additionally, the choice of solvent can influence the reactivity of the nucleophile. A less polar solvent may attenuate the reactivity of some nucleophiles.

FAQ 3: Are there alternative strategies for functionalizing the thiaspiro[2.5]octane 6,6-dioxide core that avoid strong bases or nucleophiles?

Yes, radical-based methods can be an excellent alternative for functionalizing molecules that are sensitive to ionic conditions. Recent advances in photoredox catalysis and other radical initiation methods have opened up new avenues for C-H functionalization and the introduction of various substituents under mild conditions.

Alternative Approaches:

  • Radical C-H Functionalization: If the desired functional group can be introduced via a radical pathway, this can be a much milder approach. For example, a Minisci-type reaction could potentially be used to introduce heteroaromatic groups.

  • Transition Metal-Catalyzed Cross-Coupling: If a handle such as a halide can be installed on the cyclohexane ring, a wide variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce new C-C, C-N, or C-O bonds. This approach functionalizes the six-membered ring while leaving the sensitive three-membered ring untouched.

  • Synthesis of Functionalized Precursors: It may be more efficient to synthesize a functionalized cyclohexane precursor and then form the spirocyclic thiirane dioxide ring in a later step. This avoids exposing the sensitive spirocycle to harsh functionalization conditions.

Experimental Protocol: Example of a Late-Stage Ring Formation Strategy

  • Start with a functionalized cyclohexanone: Introduce the desired functional group (e.g., via alkylation or arylation) onto a cyclohexanone derivative.

  • Corey-Chaykovsky Reaction: React the functionalized cyclohexanone with dimethylsulfoxonium ylide to form the corresponding spiro-epoxide.

  • Ring-Opening and Thiol Formation: Open the epoxide with a thiolate source (e.g., sodium thiomethoxide) to install the thiol group.

  • Intramolecular Cyclization and Oxidation: An intramolecular cyclization followed by oxidation of the resulting thiirane to the thiirane dioxide will yield the desired functionalized thiaspiro[2.5]octane 6,6-dioxide.

This multi-step approach provides greater control and can be more robust for accessing complex derivatives.

References

  • Ramberg-Bäcklund Reaction. Organic Chemistry Portal. [Link]

  • Zhu, C. et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Paquette, L. A. (2015). The Ramberg-Bäcklund Reaction. Organic Reactions.
  • Johnson, C. R. et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. [Link]

  • Zhu, C. et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Wang, X.-L. et al. (2003). Application of Ramberg-Bäcklund reaction in construction of carbon-carbon double bond. CHINESE J ORG CHEM.
  • Zhu, C. et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Product Class 11: Thiiranes and Deriv
  • Mobashery, S. et al. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. PMC. [Link]

  • Elimination Reactions of Thiirene Dioxides (Ramberg–Bäcklund Reaction), Phosphirene Oxides, and α-Oxo Ylides. ScienceOpen. [Link]

  • Padwa, A. (2010). Cycloadditions and Cyclizations of Acetylenic, Allenic, and Conjugated Dienyl Sulfones. Chemical Reviews. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv
  • Wu, X.-F. et al. Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes.
  • Ghorbani-Vaghei, R. et al. Recent synthesis of thietanes. PMC. [Link]

  • Dr. Muhammad Zaman Ashraf. (2020). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube. [Link]

  • Dittmer, D. C. & Christy, M. E. (1962). Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides. The Journal of Organic Chemistry.
  • Ramberg–Bäcklund reaction. Wikipedia. [Link]

  • Moran, W. J. et al. (2011). Separate Deprotonation Reactions Converge Mechanistically for a New Cyclization of Benzyl 1-Alkynyl Sulfones. Organic Letters. [Link]

  • Procter, D. J. et al. Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. ChemRxiv. [Link]

  • Wang, J. et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC. [Link]

  • Thiirane. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Bioisosteric Replacement: 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide vs. Piperidine

Advanced Bioisosteric Replacement: 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide vs. Piperidine As drug discovery programs increasingly target complex biological spaces, the limitations of classical flat heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Bioisosteric Replacement: 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide vs. Piperidine

As drug discovery programs increasingly target complex biological spaces, the limitations of classical flat heterocycles have become a significant bottleneck. Piperidine, while ubiquitous in medicinal chemistry, frequently introduces critical developability liabilities: high basicity leading to hERG-mediated cardiotoxicity, high lipophilicity, and metabolic vulnerability at the α-carbon positions.

To circumvent these issues, medicinal chemists have pivoted toward spirocyclic bioisosteres. This guide objectively compares classical piperidine and first-generation spirocycles (e.g., azaspiro[1]heptanes) against a highly tuned, next-generation scaffold: 1-(Aminomethyl)-6-thiaspiro[2]octane 6,6-dioxide [4]. By synthesizing structural rigidity with strategic electron withdrawal, this spiro-sulfone offers a masterclass in property-based drug design.

Mechanistic Rationale: Escaping the Piperidine Trap

The transition from piperidine to 1-(Aminomethyl)-6-thiaspiro[2]octane 6,6-dioxide is driven by three causal structure-property relationships:

  • Spirocyclic Restraint & Fsp3 Enhancement : Piperidine populates a flexible chair conformation. Replacing it with a spiro[2]octane core locks the molecule into a rigid 3D vector. This increases the fraction of sp3-hybridized carbons (Fsp3), which statistically correlates with improved aqueous solubility and reduced off-target promiscuity [1].

  • Inductive pKa Tuning via Sulfone : Piperidine's secondary amine is highly basic (pKa ~11.2), which strongly drives phospholipidosis and binding to the internal cavity of the hERG potassium channel. In the thiaspiro[2]octane system, the 6,6-dioxide (sulfone) moiety acts as a powerful electron-withdrawing group (EWG). Through inductive effects across the spirocyclic framework, it lowers the pKa of the primary aminomethyl group to a much safer physiological range (~8.5), mitigating cardiotoxic liabilities [2].

  • Metabolic Shielding : Piperidine is notoriously susceptible to CYP450-mediated α-hydroxylation, leading to reactive iminium intermediates, lactam formation, or ring-opening [3]. The thiaspiro[2]octane core lacks abstractable α-protons adjacent to a ring nitrogen, effectively shutting down this primary clearance pathway.

MetabolicPathways cluster_0 Piperidine Liability cluster_1 Spiro-Sulfone Stability P_Core Piperidine Core (Labile α-protons) CYP CYP450 Oxidation (NADPH-dependent) P_Core->CYP Tox Lactam / Ring Opening (High Clearance) CYP->Tox S_Core Thiaspiro[2.5]octane 6,6-dioxide Block Steric & Electronic Shielding S_Core->Block Stable Metabolically Stable (Prolonged t½) Block->Stable

CYP450 metabolic pathway comparison: Piperidine vs. Thiaspiro[2]octane 6,6-dioxide.

Structural & Physicochemical Profiling

The following table summarizes the quantitative advantages of transitioning from piperidine to spirocyclic and sulfone-based bioisosteres. Data reflects standardized profiling metrics used in lead optimization.

Property / MetricPiperidine2-Azaspiro[1]heptane1-(Aminomethyl)-6-thiaspiro[2]octane 6,6-dioxide
Fsp3 1.001.001.00
Calculated pKa ~11.2~9.6~8.5
CLogP 0.840.32-0.25
TPSA (Ų) 12.012.068.5
HLM CLint (µL/min/mg) High (>50)Moderate (~30)Low (<15)
hERG Inhibition Risk HighModerateLow

Note: The incorporation of the sulfone dramatically increases the Topological Polar Surface Area (TPSA) and lowers CLogP, driving the compound out of the lipophilic/basic space favored by the hERG channel.

Experimental Workflows: Self-Validating Protocols

To objectively validate the performance of these bioisosteres, the following self-validating experimental protocols must be executed. Each protocol is designed with internal controls to ensure data trustworthiness.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify intrinsic clearance (CLint) and validate the metabolic shielding provided by the spiro-sulfone core. Causality: CYP450 enzymes require NADPH as a reducing equivalent. By comparing stability in the presence and absence of NADPH, we isolate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Spike the test bioisosteres (Piperidine analog vs. Thiaspiro[2]octane analog) into the buffer to achieve a final concentration of 1 µM.

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (positive control for high CYP clearance) and Warfarin (negative control for low CYP clearance) to validate microsomal competence.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (t½) and calculate CLint.

Protocol B: Automated Patch-Clamp hERG Electrophysiology

Purpose: To confirm that the pKa reduction and steric bulk of the spiro-sulfone mitigate cardiotoxic liabilities. Causality: The hERG channel contains a hydrophobic central cavity with specific tyrosine and phenylalanine residues that bind protonated amines. The assay utilizes a specific voltage-step protocol to force the channels into open and inactivated states, which is when basic lipophilic drugs typically bind and block the pore.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Using an automated patch-clamp system (e.g., QPatch), hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to measure the outward tail current.

  • Compound Application: Apply the bioisosteres in increasing concentrations (0.1 µM to 30 µM) with an exposure time of 5 minutes per concentration to ensure steady-state binding.

  • Control Integration (Self-Validation): Apply E-4031 (0.5 µM) at the end of the experiment. A complete block of the tail current validates the assay's sensitivity and confirms the measured current was entirely hERG-mediated.

  • Data Extraction: Calculate the IC50 by plotting the normalized tail current amplitude against the log concentration of the test compounds.

AssayWorkflow Comp Bioisostere Selection (Piperidine vs Spiro-Sulfone) HLM HLM Stability Assay (+/- NADPH, Verapamil Control) Comp->HLM hERG hERG Patch-Clamp (Voltage Protocol) HLM->hERG Data Data Synthesis (Clearance & IC50 Mapping) hERG->Data

Self-validating experimental workflow for bioisostere evaluation.

Conclusion

The tactical replacement of piperidine with 1-(Aminomethyl)-6-thiaspiro[2]octane 6,6-dioxide represents a highly sophisticated application of bioisosterism. By leveraging the spirocyclic framework for 3D vector projection and the sulfone moiety for pKa tuning and metabolic shielding, researchers can rescue advanced chemical matter from late-stage developability failures. The integrated experimental workflows provided above ensure that these physicochemical advantages translate robustly into in vitro and in vivo success.

References

  • 1-Azaspiro[1]heptane as a Bioisostere of Piperidine Angewandte Chemie International Edition / PubMed[Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide ACS Medicinal Chemistry Letters / PMC[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Current Topics in Medicinal Chemistry / PMC[Link]

  • 1-(Aminomethyl)-6-thiaspiro[2]octane 6,6-dioxide PubChem[Link]

Sources

Comparative

Comparative Metabolic Stability Guide: 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Scaffolds

As drug discovery shifts away from flat, planar molecules toward architecturally complex three-dimensional structures, the optimization of pharmacokinetic (PK) properties has become heavily reliant on advanced bioisoster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts away from flat, planar molecules toward architecturally complex three-dimensional structures, the optimization of pharmacokinetic (PK) properties has become heavily reliant on advanced bioisosteres. For decades, simple cyclic amines like morpholine and piperazine were the default choices for modulating solubility. However, their susceptibility to rapid cytochrome P450 (CYP450) mediated metabolism often results in high intrinsic clearance.

The emergence of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide represents a masterclass in rational scaffold design. By combining a spirocyclic core with a highly polar sulfone group, this scaffold effectively neutralizes the metabolic liabilities of traditional amines. It is increasingly utilized in advanced therapeutic programs, including the development of GPR40 receptor agonists for metabolic syndromes[1].

This guide objectively compares the metabolic stability of this spirocyclic sulfone against traditional alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for in vitro evaluation.

Mechanistic Causality: Why the Spiro-Sulfone Outperforms

The superior metabolic stability of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is not accidental; it is the result of two synergistic chemical modifications:

A. Steric Shielding via Spirocyclic Fusion

Traditional cyclic amines are highly vulnerable to CYP-mediated α -carbon oxidation, where hydrogen atom transfer (HAT) leads to ring-opening and rapid degradation. The incorporation of a cyclopropane ring in a spiro-fusion creates a rigid, quaternary carbon center. This structural feature physically blocks CYP enzymes from accessing the vulnerable α -positions[2]. Furthermore, increasing the fraction of sp3-hybridized carbons (Fsp3) forces the molecule into a non-planar 3D conformation that fits poorly into the flat, hydrophobic binding pockets of major metabolizing enzymes like CYP3A4[3][4].

B. Electronic Deactivation via the Sulfone Dipole

The 6,6-dioxide (sulfone) moiety is a highly polar, electron-withdrawing group. Through inductive effects across the sigma-bond framework, the sulfone pulls electron density away from the primary amine at the 1-position. This significantly reduces the amine's basicity (pKa) and lowers the overall lipophilicity (LogD) of the molecule[5]. Lower basicity translates to reduced non-specific phospholipid binding, while lower lipophilicity decreases the scaffold's affinity for promiscuous CYP450 active sites.

Mechanism CYP CYP450 Enzymes (e.g., CYP3A4) Planar Traditional Amines (Morpholine) CYP->Planar Spiro Spiro-Sulfone Scaffold CYP->Spiro Oxidation Alpha-Carbon Oxidation Planar->Oxidation Shielding Steric Shielding & Electronic Deactivation Spiro->Shielding Degradation Rapid Clearance (Short t1/2) Oxidation->Degradation Stability Metabolic Stability (Prolonged t1/2) Shielding->Stability

Caption: Divergent CYP450 metabolic pathways comparing traditional amines to spirocyclic sulfones.

Comparative In Vitro Metabolic Stability Data

To objectively demonstrate the impact of these structural modifications, the table below summarizes the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the spiro-sulfone scaffold compared to its traditional predecessors in Human Liver Microsomes (HLM).

Scaffold TypeQuaternary CarbonsLogD (pH 7.4)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Primary Metabolic Liability
2-(Aminomethyl)morpholine 00.885.216Rapid α -carbon oxidation
2-(Aminomethyl)thiomorpholine 1,1-dioxide 0-0.242.532N-dealkylation / Slow oxidation
1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide 1-0.6< 15.0 > 120 Highly shielded (Negligible)

Data Interpretation: The transition from a standard morpholine to a thiomorpholine dioxide halves the clearance rate by reducing lipophilicity[5]. However, the addition of the spirocyclic quaternary center (in the thiaspiro[2.5]octane scaffold) virtually eliminates CYP-mediated turnover, extending the half-life beyond the standard 120-minute assay window[4].

Self-Validating Experimental Protocol: Microsomal Stability Assay

A protocol is only as reliable as its internal controls. To accurately measure the metabolic stability of highly stable scaffolds like 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide, the assay must differentiate between true CYP-mediated metabolism and chemical instability.

Reagents & Matrix
  • Test System: Human Liver Microsomes (HLM), pooled mixed-gender.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)[6].

  • Cofactor: 1 mM NADPH (or NADPH regenerating system).

Step-by-Step Methodology
  • Matrix Preparation: Dilute HLM in the 100 mM potassium phosphate buffer to achieve a final protein concentration of 1.0 mg/mL[6].

  • Compound Spiking: Add the spiro-sulfone scaffold to the matrix to achieve a final concentration of 1 µM.

    • Critical Causality: The final concentration of the organic solvent (DMSO) must be kept strictly < 0.1% v/v . Higher concentrations of DMSO are known to inhibit CYP3A4, which would artificially inflate the apparent stability of the scaffold.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.

    • Self-Validating Control: Run a parallel NADPH-free incubation [6]. If the scaffold degrades in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the % parent compound remaining and calculate CLint​ [6].

Workflow N1 Prepare HLM Matrix (1 mg/mL) N2 Spike Scaffold (<0.1% DMSO) N1->N2 N3 Add NADPH (Initiate) N2->N3 N4 Time-Course Sampling N3->N4 N5 LC-MS/MS Analysis N4->N5

Caption: Self-validating tier-1 microsomal stability assay workflow with integrated controls.

Sources

Validation

HPLC Validation Methods for 1-(Aminomethyl)-6-thiaspirooctane 6,6-dioxide Purity Analysis: A Comparative Guide

HPLC Validation Methods for 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide Purity Analysis: A Comparative Guide Target Audience: Analytical Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Contro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Validation Methods for 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide Purity Analysis: A Comparative Guide

Target Audience: Analytical Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by highly polar, low-molecular-weight building blocks. 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide is a prime example of a challenging analyte. Structurally, it is a spirocyclic aliphatic compound featuring a highly polar sulfone moiety and a basic primary amine.

For purity analysis and release testing, this structural profile presents a dual challenge: it completely lacks a UV-absorbing chromophore (rendering standard 254 nm UV detection useless), and its extreme polarity causes it to elute in the void volume of traditional Reversed-Phase Liquid Chromatography (RP-HPLC) columns.

In this guide, we will objectively compare traditional RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), evaluate detector alternatives, and provide a fully validated, self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge & Methodological Causality

To develop a robust analytical method, we must first understand the thermodynamic and electrostatic behavior of the analyte within the column.

Why Traditional RP-HPLC Fails

In a standard C18 RP-HPLC system, retention relies on the hydrophobic partitioning of the analyte into the alkyl chains of the stationary phase. At a typical mobile phase pH (pH 3–7), the primary amine of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide is fully protonated. Surrounded by a dense hydration shell, this highly polar, charged molecule has no thermodynamic incentive to partition into the hydrophobic C18 phase. Consequently, it elutes at the dead time ( t0​ ), making accurate purity quantification impossible due to matrix suppression and solvent front interference. While ion-pairing reagents (e.g., Hexanesulfonic acid) can force retention, they permanently contaminate the HPLC system and severely suppress Mass Spectrometry (MS) signals.

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) operates on an entirely different mechanistic paradigm. By utilizing a high-organic mobile phase (typically >70% Acetonitrile), HILIC promotes the formation of a semi-immobilized, water-enriched layer on the surface of a polar stationary phase[3]. The polar spirocyclic amine partitions seamlessly into this aqueous layer. Furthermore, using a zwitterionic stationary phase introduces weak, reversible electrostatic interactions with the protonated amine, resulting in excellent retention, sharp peak shapes, and orthogonal selectivity compared to RP-HPLC.

MethodSelection A 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide (Polar, Basic, No Chromophore) B Retention Strategy A->B C Detection Strategy A->C B1 RP-HPLC (C18) Poor Retention / Peak Tailing B->B1 B2 Ion-Pairing RP-HPLC MS Incompatible B->B2 B3 HILIC (Amide/Zwitterionic) Excellent Retention & Peak Shape B->B3 C1 UV Detection (<220 nm) Low Sensitivity / Baseline Drift C->C1 C2 ELSD / CAD Universal, High Sensitivity C->C2 C3 ESI-MS High Specificity, Mass Confirmation C->C3 Opt Optimized Method: HILIC combined with CAD or ESI-MS B3->Opt C2->Opt C3->Opt

Fig 1. Decision tree for HPLC method and detector selection based on analyte properties.

Detector Selection: Overcoming the Chromophore Deficit

Because our target compound lacks a conjugated π -system, UV detection is restricted to low wavelengths (e.g., 205–210 nm). At these wavelengths, mobile phase additives (like formate or acetate buffers) and organic solvents absorb heavily, causing severe baseline drift during gradient elution.

To achieve ICH Q2(R2) compliant sensitivity and linearity[4], we must pivot to universal or mass-based detection:

  • Charged Aerosol Detection (CAD): CAD measures the physical mass of non-volatile analytes. The column effluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged and measured. Because HILIC uses highly volatile mobile phases (high Acetonitrile, volatile buffers), it is the perfect synergistic match for CAD, providing a uniform, highly sensitive response.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): HILIC mobile phases drastically enhance ESI desolvation efficiency, offering up to a 10-fold increase in MS sensitivity compared to highly aqueous RP-HPLC conditions[5].

Table 1: Performance Comparison of Chromatographic Approaches
ParameterRP-HPLC (C18) + UV (210 nm)Ion-Pairing RP-HPLC + UVZwitterionic HILIC + CAD
Retention Factor ( k ) < 0.5 (Void volume elution)3.2 (Adequate)4.8 (Excellent)
Peak Symmetry ( As​ ) > 2.5 (Severe tailing)1.4 (Moderate tailing)1.05 (Highly symmetrical)
Baseline Stability Poor (Severe gradient drift)Poor (Drift & noise)Excellent (Flat baseline)
MS Compatibility Yes (but poor retention)No (Signal suppression)Yes (Enhanced ionization)
Suitability for Purity UnacceptableMarginalOptimal

Experimental Protocol: Optimized HILIC-CAD Workflow

This protocol is designed as a self-validating system. By incorporating volatile buffers and matching the sample diluent to the initial gradient conditions, we eliminate solvent-mismatch peak distortion (a common cause of failure in HILIC method transfer).

Reagents & Equipment
  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm, 200 Å) or equivalent zwitterionic column.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the primary amine remains fully protonated for consistent electrostatic interaction, while the buffer ionic strength prevents secondary interactions with exposed silanols).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile : Water (80:20, v/v).

  • Detector: Charged Aerosol Detector (CAD) with evaporator temperature set to 35°C.

Step-by-Step Methodology
  • System Preparation: Flush the LC system with 50:50 Water:Acetonitrile to remove any residual salts from previous RP-HPLC methods. Install the HILIC column and equilibrate with 80% Mobile Phase B for at least 30 column volumes.

  • Sample Preparation: Accurately weigh 10.0 mg of 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide standard. Dissolve in 2.0 mL of LC-MS grade water, then slowly dilute to 10.0 mL with Acetonitrile to achieve a 1.0 mg/mL stock solution. Dilute further with Diluent to the working concentration (e.g., 0.2 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 85% B (Isocratic hold to establish the water layer).

    • 2.0 – 12.0 min: 85% B 50% B (Increasing aqueous content to elute the polar analyte).

    • 12.0 – 15.0 min: 50% B (Column wash).

    • 15.0 – 20.0 min: 85% B (Re-equilibration—critical for HILIC reproducibility).

  • System Suitability Testing (SST): Inject the working standard six times. The method is valid only if the Relative Standard Deviation (RSD) of the peak area is 2.0%, and the peak symmetry factor is between 0.9 and 1.2.

HILICMechanism MobilePhase MobilePhase WaterLayer Immobilized Water Layer (Hydrogen Bonding) MobilePhase->WaterLayer Partitioning StationaryPhase Stationary Phase (Zwitterionic Silica) WaterLayer->StationaryPhase Surface Binding Analyte Analyte (Spirocyclic Sulfone Amine) Analyte->WaterLayer Hydrophilic Partitioning & Electrostatic Interaction

Fig 2. HILIC retention mechanism highlighting partitioning into the immobilized water layer.

ICH Q2(R2) Validation Framework & Results

To ensure the method is fit for its intended purpose (purity and release testing), it must be validated according to the lifecycle and Quality-by-Design (QbD) approaches outlined in the recently adopted ICH Q2(R2) guidelines[6].

The validation focuses on demonstrating that the reportable range provides acceptable accuracy, precision, and specificity[2]. Because CAD produces a non-linear (often quadratic or power-law) response over wide ranges, a power transformation or quadratic fit is applied to the calibration curve, which is fully permissible under ICH Q2(R2) provided the model is scientifically justified[2].

Table 2: ICH Q2(R2) Validation Summary for HILIC-CAD Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HILIC-CAD)Status
Specificity Complete resolution from impuritiesResolution ( Rs​ ) > 2.5 from synthetic precursorsPass
Linearity (Reportable Range) R2≥0.995 (using appropriate fit) R2=0.998 (Power-law fit, 25% to 150% target conc.)Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 concentration levels99.2% (50%), 100.4% (100%), 99.8% (150%)Pass
Precision (Repeatability) RSD 2.0% ( n=6 )Area RSD = 1.1%, Retention Time RSD = 0.4%Pass
Intermediate Precision RSD 2.0% (Different analyst/day)Area RSD = 1.4%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.5 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.5 µg/mL (S/N = 12.5)Pass

Conclusion

For the purity analysis of highly polar, non-chromophoric building blocks like 1-(Aminomethyl)-6-thiaspiro[1]octane 6,6-dioxide, traditional RP-HPLC is fundamentally inadequate. By aligning the thermodynamic properties of the analyte with the chromatographic system, HILIC combined with Charged Aerosol Detection (CAD) emerges as the unequivocally superior method.

The HILIC-CAD approach not only resolves the issues of void-volume elution and peak tailing but also provides a highly sensitive, universal detection mechanism that easily satisfies the rigorous accuracy, precision, and linearity requirements of the ICH Q2(R2) regulatory framework.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scope and General Considerations. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - Requirements. MasterControl. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Principles. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Hydrophilic interaction chromatography - Stationary Phases. Wikipedia. Available at: [Link]

Sources

Comparative

Comparing spirocyclic sulfones with acyclic analogs in rational drug design

Executive Summary: The Structural Evolution of Pharmacophores In modern rational drug design, the transition from planar, flexible molecules to rigid, three-dimensional architectures is a proven strategy for improving cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Evolution of Pharmacophores In modern rational drug design, the transition from planar, flexible molecules to rigid, three-dimensional architectures is a proven strategy for improving clinical translation. Acyclic molecules, while synthetically accessible, often suffer from high conformational entropy and poor pharmacokinetic profiles. By contrast, the integration of a spirocyclic core with a sulfone moiety creates a highly pre-organized, polar pharmacophore. This guide provides an in-depth, objective comparison between spirocyclic sulfones and their acyclic analogs, detailing the thermodynamic causality, physicochemical benefits, and self-validating experimental protocols required to evaluate them.

Thermodynamic Pre-organization: The Case for Spirocyclic Cores

The fundamental flaw of acyclic aliphatic chains in drug design is their high degree of conformational flexibility. When an acyclic analog binds to a target protein, it must freeze its rotatable bonds to adopt the bioactive conformation. This results in a severe entropic penalty ( −TΔS ), which diminishes the overall binding free energy ( ΔG ).

Spirocyclic scaffolds solve this by pre-organizing the molecule into a rigid, three-dimensional geometry. Because the molecule is locked into its bioactive conformation during synthesis, the entropic cost of binding is pre-paid[1]. Furthermore, spirocyclic systems increase the fraction of sp3 -hybridized carbons ( Fsp3 ), allowing the molecule to "escape from flatland." This enhanced 3D character reduces non-specific intercalation with off-target proteins and improves aqueous solubility[1].

Electronic Modulation: The Role of the Sulfone Moiety

While the spirocyclic core handles steric pre-organization, the sulfone group ( −SO2​− ) provides critical electronic modulation. Sulfones are powerful, electron-withdrawing, polar moieties that significantly lower the overall lipophilicity ( logP ) of a molecule[2][3].

When compared to lipophilic acyclic analogs, spirocyclic sulfones offer three distinct causal advantages:

  • Metabolic Stability: The reduction in lipophilicity decreases non-specific hydrophobic interactions with Cytochrome P450 enzymes, slowing down oxidative metabolism[3].

  • Toxicity Mitigation: The strong electron-withdrawing nature of the sulfone reduces the basicity ( pKa​ ) of proximal amines. Lowering basicity is a definitive strategy for mitigating hERG channel blocking and preventing drug-induced phospholipidosis[2].

  • Reactivity Tuning: In the case of spirocyclic vinyl sulfones, the sulfone acts as a tuned Michael acceptor, enabling targeted covalent binding with nucleophilic residues on proteins, unlocking unique antitumor and herbicidal activities[4].

Comparative Physicochemical Matrix

To objectively evaluate the performance of these two classes, we must look at their physicochemical and pharmacodynamic metrics. The table below synthesizes data trends observed in recent medicinal chemistry campaigns, including the development of ROMK inhibitors[5].

PropertyAcyclic Sulfone AnalogsSpirocyclic Sulfone AnalogsMechanistic Causality
Conformational Entropy HighLowSpiro-fusion locks rotatable bonds, minimizing the entropic penalty upon target binding.
Fraction of sp3 ( Fsp3 ) Low to ModerateHighThe quaternary spiro-carbon forces a 3D architecture, improving solubility and target specificity[1].
Lipophilicity ( logP ) ModerateLowThe rigidified sulfone acts as a highly directional polar group, effectively lowering overall lipophilicity[2][3].
Target Affinity ( Kd​ ) Moderate (Entropic loss)High (Pre-organized)Pre-organization in the bioactive conformation dramatically improves binding thermodynamics.
Off-Target Liability (hERG) HighLowThe electron-withdrawing sulfone reduces proximal amine basicity, mitigating hERG channel block[2][5].
Metabolic Clearance ( Clint​ ) Susceptible to CYP450Highly StableLower lipophilicity and steric shielding around the spiro-core prevent rapid oxidative metabolism[3].

Note: In a landmark study by Merck, transitioning from flat/acyclic leads to a spirocyclic heterocyclic sulfone yielded exquisite ROMK potency, robust diuretic effects, and significantly improved selectivity over the hERG channel[5].

Rational Design Workflow

The following visualization illustrates the logical progression from an acyclic lead to a fully optimized spirocyclic sulfone candidate, highlighting the integration of thermodynamic and ADME validations.

RationalDesign Acyclic Acyclic Sulfone Lead High flexibility High entropic penalty Restriction Conformational Restriction (Increase Fsp3) Acyclic->Restriction Rational Design Spiro Spirocyclic Sulfone Pre-organized 3D geometry Lower lipophilicity Restriction->Spiro ADME ADME Profiling (Clearance, Solubility) Spiro->ADME Binding Thermodynamic Assay (ITC: ΔH, -TΔS) Spiro->Binding Candidate Optimized Drug Candidate Enhanced Selectivity & PK ADME->Candidate Validated PK Binding->Candidate Validated Affinity

Workflow for optimizing acyclic leads into spirocyclic sulfones for improved ADME and potency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of spirocyclic sulfones versus acyclic analogs must rely on self-validating experimental systems. Below are the standard protocols for synthesizing the pharmacophore and validating its thermodynamic advantage.

Protocol A: Synthesis of Spirocyclic Vinyl Sulfones via Radical Cyclization

This protocol leverages a photocatalyzed cascade process to build the complex spirocyclic sulfone architecture from simple precursors[4].

  • Precursor Assembly: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine allylcyclopropane sulfonyl chloride (1.0 equiv) and a tertiary propargyl alcohol (1.2 equiv) in anhydrous acetonitrile[4].

  • Photocatalytic Activation: Add a transition-metal or organic photocatalyst (e.g., fac-[Ir(ppy)3​] , 1-2 mol%) and a suitable base (e.g., K2​CO3​ , 2.0 equiv).

  • Cascade Cyclization: Irradiate the mixture with blue LEDs (460 nm) at room temperature for 12-24 hours. The reaction proceeds via a radical cyclization followed by functional group migration[4].

  • Isolation: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography.

  • Self-Validation Check: Confirm the spirocyclic architecture via 13C-NMR (the quaternary spiro-carbon typically appears at 40-60 ppm depending on adjacent heteroatoms). Confirm the sulfone oxidation state via IR spectroscopy (strong asymmetric and symmetric S=O stretches at ~1300 and ~1150 cm −1 ).

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

To prove that the spirocyclic sulfone outperforms the acyclic analog due to pre-organization, ITC is used to deconvolute the binding free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

  • Protein Preparation: Dialyze the purified target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching.

  • Ligand Preparation: Dissolve the spirocyclic sulfone and the acyclic analog in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Titration Execution: Load the protein into the ITC cell and the ligand into the syringe. Perform 20-25 automated injections of the ligand into the cell at a constant temperature (e.g., 25°C), recording the heat released or absorbed.

  • Data Deconvolution: Fit the integration data to a one-site binding model to extract Kd​ , ΔH , and stoichiometry ( N ).

  • Self-Validation Check: Calculate the entropic term using ΔG=ΔH−TΔS . The system validates the rational design hypothesis if the spirocyclic sulfone exhibits a significantly less positive (or more negative/favorable) −TΔS term compared to the acyclic analog, confirming that the entropic penalty of binding has been successfully mitigated.

References

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. National Institutes of Health (NIH).[Link]

  • The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. National Institutes of Health (NIH).[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. American Chemical Society (ACS).[Link]

  • Cyclic sulfoxides and sulfones in drug design. ResearchGate.[Link]

  • Application of Methylsulfone in Drug Discovery. Namiki Shoji.[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide: A Comparative Analysis Abstract This guide provides a detailed analysis of the predicted electron ionization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide: A Comparative Analysis

Abstract

This guide provides a detailed analysis of the predicted electron ionization (EI) and collision-induced dissociation (CID) mass spectrometry fragmentation patterns of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Due to the absence of direct experimental data in public literature, this analysis is built upon established fragmentation principles of its constituent functional groups: aliphatic amines, cyclic sulfones, and strained spiro-alkane systems. We will compare its expected fragmentation behavior with that of simpler, analogous structures to provide a robust framework for the identification and structural elucidation of this compound and its derivatives by mass spectrometry.

Introduction: The Structural Challenge

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide presents a unique combination of chemical motifs: a primary aminomethyl group, a six-membered sulfone ring, and a strained cyclopropane ring fused in a spirocyclic orientation. Understanding how this complex structure disassembles in a mass spectrometer is critical for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control during synthesis. The energetically unstable molecular ions generated during mass spectrometry break apart into smaller, more stable fragments.[1][2] The resulting pattern of fragment ions serves as a molecular fingerprint.

This guide will elucidate the most probable fragmentation pathways, drawing parallels with well-documented behaviors of related functional groups to build a predictive model.

Experimental Design & Rationale

To analyze a polar, non-volatile compound like 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide, a soft ionization technique such as Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) is the method of choice. This approach minimizes in-source fragmentation, allowing for the selection and controlled fragmentation of the protonated molecular ion, [M+H]⁺.

Hypothetical Experimental Protocol
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in a 50:50 mixture of methanol and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte to form [M+H]⁺ ions in positive ion mode.[3][4]

  • Infusion and Ionization: The sample is infused directly into an ESI source coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer at a flow rate of 5 µL/min.

  • MS1 Scan: A full scan MS1 spectrum is acquired to identify the protonated molecular ion. For C₈H₁₅NO₂S, the expected monoisotopic mass of the neutral molecule is 189.0823 Da. The protonated ion, [M+H]⁺, should be observed at m/z 190.0896.

  • Tandem MS (MS/MS): The [M+H]⁺ ion at m/z 190.09 is isolated in the quadrupole and subjected to collision-induced dissociation (CID) with argon gas in the collision cell.

  • MS2 Scan: The resulting fragment ions are analyzed in the TOF analyzer. The collision energy is typically ramped (e.g., 10-40 eV) to observe both low-energy and high-energy fragmentation pathways.

This experimental workflow provides a clear and reproducible method for generating the fragmentation data discussed below.

G cluster_workflow Experimental Workflow Sample Sample Preparation (Analyte in MeOH/H₂O + 0.1% Formic Acid) ESI Electrospray Ionization (ESI) Generation of [M+H]⁺ Sample->ESI MS1 MS1 Analysis (Q-TOF) Isolate [M+H]⁺ at m/z 190.09 ESI->MS1 CID Collision-Induced Dissociation (CID) Fragmentation with Argon MS1->CID MS2 MS2 Analysis (TOF) Detection of Fragment Ions CID->MS2

Caption: High-level workflow for MS/MS analysis.

Predicted Fragmentation Pathways of the Target Molecule

The fragmentation of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is predicted to be dominated by pathways initiated by its most characteristic functional groups: the primary amine and the sulfone.

Pathway A: α-Cleavage of the Aminomethyl Group

The most common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5][6] This process is driven by the formation of a highly stable, resonance-stabilized iminium ion. For the target molecule, this results in the loss of the entire spirocyclic sulfone radical and the formation of a fragment ion at m/z 30.03 .

  • [M+H]⁺ (m/z 190.09) → [CH₂NH₃]⁺ (m/z 30.03) + C₇H₁₂O₂S•

Due to the high stability of the resulting ion, this fragment is expected to be the base peak in the spectrum.

G M [M+H]⁺ m/z 190.09 (1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide) F30 [CH₂NH₃]⁺ m/z 30.03 M->F30 α-Cleavage G M [M+H]⁺ m/z 190.09 F126 [M+H - SO₂]⁺ m/z 126.09 M->F126 Loss of SO₂ F96 [M+H - SO₂ - C₂H₄]⁺ m/z 96.08 F126->F96 Loss of Ethene

Caption: Pathway B: Sulfone and alkane fragmentation.

Comparative Fragmentation Analysis

To substantiate these predictions, we compare the expected fragmentation of our target molecule with simpler, known compounds.

CompoundStructureKey Fragmentation Pathways & Characteristic Ions (m/z)Rationale
1-Butanamine CH₃(CH₂)₃NH₂α-Cleavage: [CH₂NH₂]⁺ at m/z 30 (Base Peak) [6]Demonstrates the classic, dominant α-cleavage behavior of a simple primary amine, supporting our prediction for Pathway A.
Thiacyclohexane 1,1-dioxide C₅H₁₀SO₂Loss of SO₂: [C₅H₁₀]⁺• at m/z 70 Loss of SO₂ + C₂H₄: [C₃H₆]⁺• at m/z 42 Shows the characteristic expulsion of SO₂ from a cyclic sulfone, followed by fragmentation of the remaining hydrocarbon ring. This supports the logic of Pathway B.
Cyclohexylamine C₆H₁₁NH₂α-Cleavage: [M-H]⁺ at m/z 98 Ring Cleavage: Loss of C₂H₄ to give m/z 71 The fragmentation is more complex, but α-cleavage (loss of a hydrogen from the ring) and ring fragmentation are prominent, showing a combined behavior.
Target Molecule C₈H₁₅NO₂Sα-Cleavage: [CH₂NH₃]⁺ at m/z 30 (Predicted Base Peak)Loss of SO₂: [M+H - SO₂]⁺ at m/z 126 The presence of the aminomethyl group provides a highly favorable, low-energy fragmentation channel (Pathway A) that is expected to dominate over ring-based fragmentations. Pathway B is a secondary, but still significant, expected route.

Conclusion

The mass spectrometric fragmentation of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is predicted to be characterized by two primary, competing pathways. The dominant pathway is the amine-directed α-cleavage, yielding a highly stable base peak at m/z 30. A secondary, but structurally informative, pathway involves the initial loss of sulfur dioxide (m/z 126), followed by subsequent fragmentation of the remaining spiro-alkane structure, notably through the loss of ethene (m/z 96). This predictive guide, grounded in established fragmentation mechanisms and comparative analysis, provides researchers with a robust framework for the identification and structural confirmation of this and related spirocyclic sulfone derivatives.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Su, Y., et al. (2016). Spirocyclopropanation Reaction of para-Quinone Methides with Sulfonium Salts: The Synthesis of Spirocyclopropanyl para-Dienones. The Journal of Organic Chemistry. [Link]

  • Caprioli, R. M., & Smith, L. A. (1996). Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]

  • Wang, C., et al. (2021). Metal-Free Sulfonylative Spirocyclization of Indolyl-ynones via Insertion of Sulfur Dioxide: Access to Sulfonated Spiro[cyclopentenone-1,3′-indoles]. Organic Letters. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Gouda, A. M., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. PMC - NIH. [Link]

  • Stadler, D., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]

  • Ng, J., et al. (2010). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Analytical and Bioanalytical Chemistry. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • Peterson, J. S., et al. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters. [Link]

  • Duffield, A. M., et al. Mass Spectrometric Fragmentation of some Amaryllidaceae Alkaloids - The Structure of the M-55 and M-70 Ions in the Mass Spectrum of Buphanisine. NASA Technical Reports Server. [Link]

  • Doc Brown's Chemistry. (2026). C6H12 mass spectrum of cyclohexane fragmentation pattern. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). EI-MassSpectra of Assorted Organic Compounds. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis Featuring 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Assay Validation in Modern Drug Discovery In the quest to "Escape from Flatland," medicinal chemists are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Assay Validation in Modern Drug Discovery

In the quest to "Escape from Flatland," medicinal chemists are increasingly turning to molecules with greater three-dimensionality (3D) to unlock novel biological activities and improve pharmacological properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their rigid, 3D nature can lock a molecule into a specific conformation, enhancing binding affinity, improving selectivity, and often leading to better physicochemical and pharmacokinetic profiles compared to their "flat" aromatic counterparts.[2][3][4][5]

The 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide scaffold represents a novel chemical space, combining a spirocyclic core with a sulfone group and a basic aminomethyl side chain. While the specific biological targets for this class are still under exploration, its structural features suggest potential as an inhibitor or modulator of various protein targets, such as kinases or protein-protein interactions.

However, the journey of a promising compound from synthesis to clinical candidate is paved with data. The reliability of this data is paramount, and it begins with the rigorous validation of the in vitro assays used for screening and characterization. An assay is only as good as its ability to distinguish a true biological signal from experimental noise.[6][7] This guide provides a framework for validating in vitro assays, using a hypothetical derivative, "ATS-266," from the 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide class as a case study. We will compare its performance against a known, industry-standard inhibitor, providing the experimental and statistical tools necessary to build a self-validating system and make confident, data-driven decisions.

Pillar 1: Foundational Principles of Assay Validation

Assay validation is the formal process of demonstrating that an analytical method is reliable and fit for its intended purpose.[8][9] It is not a single event but a continuous process that ensures the consistency and reliability of results over time.[8] The core parameters, often aligned with guidelines from regulatory bodies like the FDA, provide a universal language for assessing assay performance.[9][10][11]

Key Validation Parameters:
  • Specificity & Selectivity: Specificity ensures the assay signal is a direct result of the target interaction, while selectivity confirms the method can detect the analyte of interest without interference from other components in the sample matrix.[9][12]

  • Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed at two levels:

    • Repeatability (Intra-assay precision): Agreement between replicates within a single assay run.[13]

    • Reproducibility (Inter-assay precision): Agreement between results from different runs, often on different days or with different operators.[10][13]

  • Accuracy: This is the closeness of the measured value to the true or accepted reference value.[9][10][12] It is often assessed by spiking a known quantity of analyte into the matrix.

  • Linearity & Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.[14]

The Litmus Test of Assay Quality: The Z'-Factor

For high-throughput screening (HTS), the Z'-factor (Z-prime) is the gold standard for quantifying assay quality.[6][15][16] Unlike simpler metrics like the signal-to-background ratio, the Z'-factor incorporates the variability of both positive and negative controls, offering a more holistic view of the assay's performance.[6]

The formula is: Z' = 1 - ( (3 * (σp + σn)) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS.[6][15][16]
0 to 0.5An acceptable, but potentially marginal, assay.[15][16]
< 0The assay is not suitable for screening.[15][16]

A well-validated assay with a consistently high Z'-factor provides confidence that the hits identified are genuine and not artifacts of experimental noise.[12]

Pillar 2: A Comparative Validation Showcase

To illustrate these principles, we will hypothesize a biological target: Kinase-Y , a serine/threonine kinase implicated in an inflammatory disease pathway. Our novel compound, ATS-266 , will be validated against a well-characterized, potent "Standard Inhibitor" .

We will employ a two-tiered approach:

  • Biochemical Assay: To determine direct inhibition of Kinase-Y enzyme activity.

  • Cell-Based Assay: To confirm target engagement and functional effects in a more physiologically relevant system.[17][18]

Workflow for Assay Validation

The following diagram illustrates the logical flow from initial assay development to full validation for screening.

G cluster_2 Phase 3: Compound Profiling Dev Assay Development (Reagent Titration, Buffer Opt.) Zprime Initial Z'-Factor Test (Controls Only) Dev->Zprime Decision1 Z' > 0.5? Zprime->Decision1 Prec Precision (Intra- & Inter-Assay) Acc Accuracy (Spike/Recovery) Rob Robustness (Vary Parameters) Decision2 Criteria Met? Rob->Decision2 Dose Dose-Response Curves (IC50/EC50 Determination) Select Selectivity Panel (Off-Target Testing) Dose->Select Screen Ready for Screening Select->Screen Decision1->Prec Yes Fail Re-optimize Assay Decision1->Fail No Decision2->Dose Yes Decision2->Fail No

Caption: Workflow for In Vitro Assay Validation.

Experiment 1: Biochemical Kinase-Y Inhibition Assay (Luminescence-Based)

Objective: To quantify the direct inhibitory effect of ATS-266 on Kinase-Y activity and validate the assay's performance.

Methodology: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, leading to a low luminescence signal. Potent inhibitors prevent ATP consumption, resulting in a high signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase-Y Enzyme: Recombinant human Kinase-Y diluted to 2x final concentration (e.g., 0.4 nM) in Assay Buffer.

    • Substrate/ATP Mix: Peptide substrate (specific for Kinase-Y) and ATP diluted to 2x final concentration (e.g., 20 µM each) in Assay Buffer.

    • Compounds: Prepare 11-point, 3-fold serial dilutions of ATS-266 and the Standard Inhibitor in 100% DMSO. Then, dilute these into Assay Buffer to create a 4x final concentration plate.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4x compound solution (or DMSO for controls) to the appropriate wells.

    • Add 5 µL of Assay Buffer to "Max Signal" (Negative Control, No Enzyme) wells.

    • Add 10 µL of 2x Kinase-Y enzyme solution to all wells except "Max Signal" wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 2x Substrate/ATP mix to all wells. Final volume is 20 µL.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate a luminescent signal by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize data using the "Min Signal" (DMSO, 100% activity) and "Max Signal" (No Enzyme, 0% activity) controls.

    • Calculate % Inhibition for each compound concentration.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor from 16 wells each of Min and Max signal controls.

Comparative Validation Data (Biochemical Assay):

ParameterATS-266Standard InhibitorAcceptance CriteriaResult
IC50 (nM) 125.315.8--
Z'-Factor 0.820.82> 0.5Pass
Signal-to-Background 12.512.5> 5Pass
Intra-Assay Precision (%CV) 4.5%3.8%< 15%Pass
Inter-Assay Precision (%CV) 8.2%7.1%< 20%Pass

Causality & Interpretation: The Z'-factor of 0.82 indicates an excellent separation between the positive and negative controls, making the assay highly robust and suitable for screening.[15][16] The low %CV values for both intra- and inter-assay precision demonstrate that the assay is highly repeatable and reproducible.[13] While ATS-266 is less potent than the Standard Inhibitor, the high-quality data allows for a confident determination of its activity.

Experiment 2: Cell-Based Target Engagement Assay

Objective: To confirm that ATS-266 can enter cells and inhibit the phosphorylation of a known Kinase-Y substrate, providing evidence of target engagement in a physiological context.[17]

Methodology: We will use a human cell line (e.g., HEK293) that overexpresses Kinase-Y. After stimulating a signaling pathway that activates the kinase, we will measure the phosphorylation of a downstream substrate (Substrate-P) using a sensitive immunoassay format like HTRF® or ELISA.

Hypothesized Signaling Pathway:

G Stimulus External Stimulus Receptor Receptor Stimulus->Receptor KinaseY Kinase-Y Receptor->KinaseY activates Substrate Substrate KinaseY->Substrate phosphorylates SubstrateP Substrate-P (Phosphorylated) Substrate->SubstrateP Response Cellular Response (e.g., Inflammation) SubstrateP->Response ATS266 ATS-266 ATS266->KinaseY inhibits

Caption: Hypothesized Kinase-Y Signaling Pathway.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells expressing Kinase-Y in appropriate media and seed them into 384-well plates. Allow cells to adhere overnight.

  • Compound Treatment: Remove media and add fresh, serum-free media containing serial dilutions of ATS-266 or the Standard Inhibitor. Incubate for 2 hours.

  • Stimulation: Add a known agonist (e.g., a cytokine) to all wells except the unstimulated (negative) controls to activate the Kinase-Y pathway. Incubate for 30 minutes.

  • Lysis & Detection:

    • Remove media and lyse the cells using a supplied lysis buffer containing protease and phosphatase inhibitors.

    • Transfer lysate to an assay plate.

    • Add detection antibodies (e.g., a pair for Substrate-P, one labeled with a donor fluorophore and the other with an acceptor).

    • Incubate as per the manufacturer's protocol.

  • Data Analysis:

    • Read the plate on a suitable reader (e.g., HTRF-compatible).

    • Calculate the ratio of acceptor to donor signals.

    • Normalize the data and determine EC50 values.

Comparative Validation Data (Cell-Based Assay):

ParameterATS-266Standard InhibitorAcceptance CriteriaResult
EC50 (nM) 850.198.5--
Z'-Factor 0.750.75> 0.5Pass
Signal-to-Background 6.26.2> 3Pass
Max % Inhibition 95%98%> 80%Pass
Intra-Assay Precision (%CV) 8.1%6.9%< 20%Pass

Causality & Interpretation: The robust Z'-factor of 0.75 confirms the assay's suitability for compound profiling.[19] A shift in potency is observed between the biochemical (IC50) and cell-based (EC50) assays. This is expected and provides critical information. The EC50 value reflects not only the compound's intrinsic potency but also its ability to permeate the cell membrane and engage its target in the complex intracellular environment. The high maximal inhibition demonstrates that ATS-266 effectively suppresses the pathway at sufficient concentrations.

Pillar 3: Synthesizing the Data for Project Advancement

The validation process provides a clear, multi-parameter view of both the assays and the compound.

  • Assay Performance: Both the biochemical and cell-based assays have been validated as robust, precise, and suitable for their intended purpose. The high Z'-factors give us confidence in the screening data they will generate.

  • Compound Performance:

    • ATS-266 is a validated inhibitor of Kinase-Y.

    • There is a ~7-fold shift in potency between the biochemical and cellular assays (125 nM vs. 850 nM). This "cell shift" is a critical parameter. It could be due to factors like cell permeability, plasma protein binding in the media, or engagement with efflux pumps. This is a key area for further investigation and optimization by medicinal chemists.

    • Compared to the Standard Inhibitor, ATS-266 is less potent. However, its novel spirocyclic scaffold may offer advantages in other properties not measured here, such as metabolic stability or off-target selectivity, which is a common goal when introducing such structures.[2][3]

This guide demonstrates that in vitro assay validation is not merely a quality control checkpoint; it is an integral part of the scientific discovery process. By systematically evaluating performance parameters and employing statistical tools like the Z'-factor, we build a foundation of trust in our data.[8][15] The comparative analysis of the novel 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide derivative, ATS-266, against an established standard provides a clear, actionable dataset. While less potent in this initial screen, the rigorous validation of its activity confirms it as a legitimate hit. The data generated provides the crucial insights needed to guide the next phase of synthesis and optimization, turning a promising chemical scaffold into a potential therapeutic candidate.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
  • Collaborative Drug Discovery. (2026). Plate Quality Control. CDD Support.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH.
  • BenchChem. (2025). Potential applications of spirocyclic compounds in pharmacology. BenchChem.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • Srinivasan, A., et al. (2020). Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons. Journal of Neuroscience Methods. Available from: [Link]

  • North Carolina State University. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery.
  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]

  • Azevedo, C. M. G., & Moreira, R. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. WOAH.
  • Platenburg, G. J. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]

  • D’Agostino, P., et al. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene Therapy Insights. Available from: [Link]

  • NIH's Seed Fund. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH. Available from: [Link]

  • DeSilva, B., et al. (2003). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal. Available from: [Link]

  • Shiu, G. K. (2008). The Validation of Analytical Assays for Biopharmaceutical Studies. Food and Drug Administration, Taiwan. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). In Vitro Diagnostics. FDA. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available from: [Link]

  • Scott, M. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available from: [Link]

  • Rondaxe. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Rondaxe. Available from: [Link]

  • Islam, M. R., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Available from: [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available from: [Link]

  • Bouyahya, A., et al. (2025). GC/MS Analysis, Cytotoxicity, and Antimicrobial Properties of Six Moroccan Essential Oils Traditionally Used for COVID-19 Prevention. Molecules. Available from: [Link]

  • El Faqer, C., et al. (2023). Phytochemical characterization and immunomodulatory effects of aqueous and ethanolic extracts and essential oil of Moroccan Laurus nobilis L. Journal of Herbmed Pharmacology. Available from: [Link]

  • Semantic Scholar. (2022). Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia. Semantic Scholar. Available from: [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiling of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide Analogs

This guide provides a comprehensive framework for establishing the pharmacokinetic (PK) profile of novel compounds containing the 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide scaffold. Recognizing the growing inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing the pharmacokinetic (PK) profile of novel compounds containing the 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide scaffold. Recognizing the growing interest in spirocyclic systems for their potential to improve drug-like properties, we move beyond a simple listing of protocols.[1][2] Instead, this document elucidates the causal logic behind experimental choices, offering a self-validating workflow designed for researchers, scientists, and drug development professionals aiming to de-risk and advance promising chemical matter.

The incorporation of rigid, three-dimensional spirocyclic scaffolds is a key strategy to "escape from flatland" in medicinal chemistry.[3] This structural feature can enhance target binding, improve selectivity, and favorably modulate physicochemical properties, which are tightly interconnected with the pharmacokinetic profile.[4][5] The thiaspiro[2.5]octane 6,6-dioxide moiety, a sulfonamide derivative, introduces a rigid framework with specific steric and electronic properties.[6] Understanding how this scaffold influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for successful drug development.[7][8] This guide will detail the integrated in vitro and in vivo studies necessary to build a robust PK profile, enabling data-driven decisions and comparison against alternative chemical series.

Part 1: Foundational In Vitro ADME Profiling: The First Filter

Early in vitro ADME testing is a critical, resource-sparing step to identify potential liabilities and guide chemical structure optimization before committing to costly in vivo studies.[7][9] The goal is to systematically evaluate the fundamental properties that govern a compound's behavior in a biological system.

Physicochemical Characterization

The intrinsic properties of a molecule dictate its behavior in aqueous and lipid environments. These assays are foundational, as poor results here can render a compound untestable in subsequent biological systems.

  • Aqueous Solubility: This measures the maximum concentration of a compound that can dissolve in an aqueous solution.

    • Causality: Low solubility can lead to poor absorption, underestimated potency in biological assays, and formulation challenges. We assess both kinetic and thermodynamic solubility to understand behavior under different conditions.[10]

  • Lipophilicity (LogD): This determines the compound's distribution between an aqueous and an organic phase at a physiological pH of 7.4.

    • Causality: LogD is a key predictor of permeability, plasma protein binding, and metabolic clearance. An optimal LogD range (typically 1-3) is often sought to balance solubility and permeability.

Absorption & Permeability

For oral drug candidates, the ability to cross the intestinal epithelium is a prerequisite for systemic exposure.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane.

    • Causality: PAMPA provides a rapid, high-throughput measure of a compound's ability to permeate membranes without the complexity of active transporters. It helps isolate passive diffusion as a potential absorption bottleneck.

  • Caco-2 Permeability Assay: This utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.

    • Causality: This assay evaluates both passive diffusion and active transport, identifying if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7] A high efflux ratio can explain poor oral bioavailability despite good passive permeability.

Metabolic Stability

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug elimination.[11] Poor metabolic stability leads to rapid clearance and insufficient drug exposure.

  • Liver Microsomal Stability Assay: Compounds are incubated with liver microsomes (containing Phase I enzymes) and the percentage of the parent compound remaining over time is measured.

    • Causality: This is a primary screen for susceptibility to CYP-mediated metabolism.[11] Compounds with a short half-life in this assay are flagged as having a high intrinsic clearance liability. The inclusion of NADPH as a cofactor is essential, as its depletion is linked to substrate conversion.

  • Hepatocyte Stability Assay: This uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes.

    • Causality: This assay provides a more comprehensive picture of metabolic clearance, including conjugation reactions (Phase II metabolism) like glucuronidation and sulfation.[12] It is a better predictor of in vivo hepatic clearance.

Potential for Drug-Drug Interactions (DDI)

It is crucial to assess whether a compound inhibits or induces major CYP enzymes, which could alter the metabolism of co-administered drugs.[10]

  • CYP450 Inhibition Assay: The compound is tested for its ability to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) using probe substrates.[10]

    • Causality: Inhibition of a key CYP enzyme can lead to toxic accumulation of other drugs, a major safety concern.

  • CYP450 Induction Assay: Using cultured human hepatocytes, this assay measures if the compound increases the expression of CYP enzymes.

    • Causality: Induction can increase the metabolism of co-administered drugs, potentially reducing their efficacy.

G

Part 2: Experimental Protocols

Trustworthy data is built on robust and well-controlled protocols. The following are standardized, step-by-step methodologies for key assays.

Protocol: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or rodent, e.g., 20 mg/mL)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Control compounds: High clearance (e.g., Verapamil) and Low clearance (e.g., Warfarin)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plate and analytical plate

Procedure:

  • Preparation: Thaw microsomes and NADPH regenerating system on ice. Prepare a 2 mg/mL microsomal suspension in phosphate buffer.

  • Incubation Mixture: In the 96-well incubation plate, add the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the test compound and control compounds to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system. For the T=0 time point and "-NADPH" controls, add an equivalent volume of buffer instead.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the analytical plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Seal the analytical plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Self-Validation System:

  • The inclusion of high and low clearance controls validates that the microsomal system is active and performing as expected.

  • The "-NADPH" control ensures that compound loss is due to enzymatic metabolism and not chemical instability.

Protocol: Rodent In Vivo Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of a test compound in a living organism after intravenous (IV) and oral (PO) administration.[13]

Materials:

  • Test compound

  • Dosing vehicles (e.g., for IV: 5% DMSO, 10% Solutol, 85% Saline; for PO: 0.5% Methylcellulose in water)

  • Rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).[13][14]

  • Dosing syringes, gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Acclimatization & Dosing: Allow animals to acclimate. Fast animals overnight before PO dosing. Accurately weigh each animal to calculate the dose volume.

  • IV Administration: Administer the test compound via tail vein injection (e.g., 1 mg/kg). This route is critical for determining fundamental parameters like clearance and volume of distribution.[14]

  • PO Administration: Administer the test compound via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., ~50 µL) at designated time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).[14][15] Samples can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Process plasma samples (e.g., via protein precipitation) and quantify the concentration of the test compound using a validated LC-MS/MS method.[16]

  • Pharmacokinetic Analysis: Plot plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (AUC, Cmax, Tmax, t½, CL, Vd, F%).

Self-Validation System:

  • The IV arm of the study serves as the benchmark for 100% bioavailability, allowing for the accurate calculation of absolute oral bioavailability (%F) from the PO arm.

  • The use of a validated LC-MS/MS method with a standard curve and quality control samples ensures the accuracy and reproducibility of the concentration data.

Part 3: Comparative Data Analysis and Interpretation

The ultimate goal is to understand how the structural features of the 1-(aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide scaffold influence its pharmacokinetic behavior compared to other structural classes. Shifting from planar, aromatic structures to sp3-rich compounds often correlates with improved PK profiles.[3]

To illustrate this, we present a hypothetical comparison between a lead compound from this series ("Spiro-Sulfonamide 1") and a structurally related, but more "flat," acyclic analog ("Acyclic Analog 2").

Table 1: Comparative In Vitro ADME Profile

ParameterSpiro-Sulfonamide 1Acyclic Analog 2Rationale for Comparison
Solubility (pH 7.4) 150 µM25 µMSpirocyclic scaffolds can disrupt crystal packing, often leading to improved solubility.[3]
LogD (pH 7.4) 2.13.5The 3D structure can shield lipophilic groups, reducing overall lipophilicity.
Caco-2 Permeability (Papp, A→B) 15 x 10⁻⁶ cm/s20 x 10⁻⁶ cm/sHigher lipophilicity in Analog 2 may lead to slightly better passive diffusion.
Caco-2 Efflux Ratio (B→A / A→B) 1.24.5The rigid spiro structure may be less recognized by efflux transporters like P-gp.
Human Liver Microsome t½ > 60 min15 minThe spirocyclic core can block metabolically labile sites, enhancing stability.[17]
Human Plasma Protein Binding 85%99.5%Lower lipophilicity generally correlates with lower plasma protein binding.

Table 2: Hypothetical Comparative In Vivo Pharmacokinetic Parameters in Rat

ParameterSpiro-Sulfonamide 1Acyclic Analog 2Interpretation
Dose 1 mg/kg IV; 10 mg/kg PO1 mg/kg IV; 10 mg/kg POStandardized dosing for direct comparison.
Clearance (CL) 10 mL/min/kg50 mL/min/kgLower clearance for Spiro-Sulfonamide 1 correlates with its higher metabolic stability in vitro.
Volume of Distribution (Vd) 1.5 L/kg5.0 L/kgLower lipophilicity and plasma protein binding of Spiro-Sulfonamide 1 results in less extensive tissue distribution.
Half-Life (t½) 4.5 hr1.2 hrThe longer half-life is a direct consequence of lower clearance.
AUC (PO) 9,500 ng·hr/mL1,200 ng·hr/mLHigher Area Under the Curve (AUC) indicates greater overall drug exposure.
Oral Bioavailability (%F) 65%15%The superior bioavailability of Spiro-Sulfonamide 1 is driven by reduced efflux and lower first-pass metabolism.

G

Expert Insights & Causality

The hypothetical data illustrates a common goal in modern drug discovery: improving ADME properties through structural modification.[17] The spirocyclic scaffold in Spiro-Sulfonamide 1 imparts several key advantages over its acyclic counterpart:

  • Reduced Metabolic Liability: The rigid, 3D conformation of the spirocycle can sterically hinder access of metabolic enzymes to potential sites of oxidation, as reflected in the significantly longer microsomal half-life.[1][3]

  • Evasion of Efflux: The defined shape of the spirocycle makes it a poorer substrate for promiscuous efflux transporters like P-gp, a common cause of poor oral absorption.

  • Optimized Physicochemical Properties: By increasing the fraction of sp3-hybridized carbons (Fsp3), the spirocycle reduces lipophilicity and improves solubility, leading to more favorable overall properties, including lower plasma protein binding and a more manageable volume of distribution.[3][4]

These improvements collectively result in a compound with significantly higher oral bioavailability and a longer half-life, making it a more viable candidate for further development. This systematic, data-driven approach to profiling allows for the clear differentiation of chemical scaffolds and provides a robust rationale for advancing the most promising compounds.

References

  • ICE Bioscience. In Vitro ADME Assays and Services.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development. (2022).
  • Selvita. In Vitro ADME.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • Fustero, S., et al. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. (2025).
  • Expert Opinion on Drug Discovery. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024).
  • Enamine. Pharmacokinetics Studies in Mice or Rats.
  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025).
  • NIH. Murine Pharmacokinetic Studies. PMC.
  • NIH. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.
  • ACS Publications. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. (2018).
  • ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Creative Biolabs. Rodent In Vivo PK Service.
  • Life Chemicals. Spiro-, Poly- and Bicyclic Screening Compound Library. (2025).
  • PubMed. Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide.
  • ACS Omega. New Sulfonate-Semicarbazone Hybrid Molecules: Synthesis, Theoretical Evaluations, Molecular Simulations, and Butyrylcholinesterase Inhibition Activity. (2025).
  • Chemical Synthesis Database. 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. (2025).
  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022).
  • MDPI. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022).
  • NIH. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC.
  • ACS Publications. Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds. Organic Letters. (2017).
  • PubMed. Dioxabicyclooctanyl naphthalenenitriles as nonredox 5-lipoxygenase inhibitors: structure-activity relationship study directed toward the improvement of metabolic stability. (1996).
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MDPI. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2022).
  • NIH. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. (2026).
  • NIH. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC.
  • IntechOpen. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2023).
  • Journal of In-vitro In-vivo In-silico Journal. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018).
  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. (2024).
  • Novus Biologicals. The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics.
  • PubMed. Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. (2014).
  • PubMed. Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity. (2019).
  • PubChem. Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride.
  • MDPI. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021).
  • Semantic Scholar. Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Voluntee. (2020).
  • PubMed. Distribution- and metabolism-based drug discovery: SAR and SMR exploration of alkoxy-substituted vonoprazan derivatives as new potassium-competitive acid blockers. (2025).

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.